1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[2-[dimethylamino(dimethyl)silyl]ethyl-dimethylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2Si2/c1-11(2)13(5,6)9-10-14(7,8)12(3)4/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAAXSSHMOFDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)CC[Si](C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400500 | |
| Record name | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91166-50-6 | |
| Record name | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-Bis[(dimethylamino)dimethylsilyl]ethane chemical properties
An In-depth Technical Guide to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile organosilicon compound. Intended for researchers, chemists, and materials scientists, this document delves into its core chemical properties, synthesis, reactivity, and key applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction and Core Attributes
This compound, also known by synonyms such as 1,1'-Ethylenebis(N,N,1,1-tetramethylsilanamine), is a bifunctional organosilane with the chemical formula C₁₀H₂₈N₂Si₂.[1] Its structure, featuring two (dimethylamino)dimethylsilyl groups linked by an ethane bridge, imparts a unique combination of reactivity and stability that makes it a valuable reagent in both synthetic organic chemistry and materials science.[1][2] The presence of reactive silicon-nitrogen bonds allows it to serve as a potent protecting group for primary amines and as a highly effective crosslinking agent and precursor in the formulation of advanced silicone-based materials.[2][3]
Physicochemical and Spectroscopic Properties
The compound is a colorless, clear liquid under standard conditions.[1] Its physical properties are critical for its handling and application in various experimental setups.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 91166-50-6 | [1][4] |
| Molecular Weight | 232.51 g/mol | [4] |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | [1][4] |
| Appearance | Colorless clear liquid | [1] |
| Density | 0.824 - 0.84 g/mL | [1][3] |
| Boiling Point | 101-103 °C at 13 mmHg | [1][3] |
| Refractive Index (n20/D) | 1.446 | [3] |
| Flash Point | 13 °C (55.4 °F) - closed cup |
| Hydrolytic Sensitivity | Reacts rapidly with moisture and protic solvents |[5] |
Spectroscopic Characterization - An Expert's View
While publicly accessible, detailed spectra are limited, a robust characterization can be predicted based on the molecule's structure.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The four equivalent methyl groups attached to the silicon atoms (-Si(CH₃)₂) would produce a sharp singlet. The four equivalent methyl groups on the nitrogen atoms (-N(CH₃)₂) would yield another distinct singlet. The ethylene bridge (-CH₂CH₂-) protons would appear as a singlet or a narrow multiplet.
-
¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the Si-CH₃ carbons, the N-CH₃ carbons, and the -CH₂- carbons of the ethane backbone.[4][6]
-
²⁹Si NMR: A single resonance is expected in the silicon NMR spectrum, confirming the symmetrical nature of the molecule.
-
FT-IR: The infrared spectrum would be characterized by strong Si-C and C-H stretching vibrations. The absence of N-H stretches confirms the tertiary amine structure, while the presence of Si-N bond vibrations would also be expected.
Synthesis and Experimental Protocols
The primary route to synthesizing this compound involves the amination of a corresponding chlorosilyl precursor. This method is efficient and yields the product in high purity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Protocol 1: Synthesis from 1,2-Bis(chlorodimethylsilyl)ethane
This protocol is based on a well-established synthetic route.[3][5]
Causality: The reaction leverages the high reactivity of the Si-Cl bond towards nucleophilic substitution by an amine. Using an excess of dimethylamine (5 equivalents) serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the HCl byproduct, driving the reaction to completion. Conducting the reaction at 0°C helps to control the exothermicity of the amination process.
Step-by-Step Methodology:
-
Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagents: Charge the flask with a solution of commercially available 1,2-Bis(chlorodimethylsilyl)ethane in anhydrous diethyl ether.
-
Reaction: Cool the flask to 0°C using an ice bath. Add dimethylamine (5 equivalents) dropwise to the stirred solution over 30 minutes.
-
Execution: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 5 hours. A white precipitate of dimethylamine hydrochloride will form.
-
Workup: Filter the reaction mixture under nitrogen to remove the salt. Wash the salt with anhydrous ether to recover any trapped product.
-
Purification: Combine the filtrate and washings. Remove the ether under reduced pressure. The resulting crude liquid can be purified by vacuum distillation to yield the final product as a colorless liquid (typically ~90% yield).[3][5]
Chemical Reactivity and Applications
The utility of this compound stems primarily from the reactivity of its Si-N bonds.
Application as a Protecting Group for Primary Amines (Stabase Adducts)
One of the most significant applications is the protection of primary amines, particularly anilines with lower pKa values, to form a stable cyclic adduct known as a "Stabase" derivative.[3][5] This protection strategy is valuable in multi-step syntheses where the amine functionality needs to be masked to prevent unwanted side reactions.
Protection & Deprotection Cycle Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 91166-50-6 [chemicalbook.com]
- 4. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. spectrabase.com [spectrabase.com]
1,2-Bis[(dimethylamino)dimethylsilyl]ethane molecular weight
An In-Depth Technical Guide to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane for Researchers and Drug Development Professionals
Introduction
This compound is a versatile organosilicon compound recognized for its utility across various scientific disciplines, from materials science to synthetic organic chemistry and pharmaceutical research. Its unique structure, featuring two silicon atoms linked by an ethylene bridge and bearing dimethylamino groups, imparts valuable reactivity and functionality. This guide serves as a comprehensive technical resource, detailing the compound's core properties, synthesis, key applications, and safety protocols, with a particular focus on its molecular characteristics and practical utility for researchers.
Core Physicochemical Properties
The foundational characteristics of a compound dictate its behavior and potential applications. For this compound, its molecular weight is a central parameter for all stoichiometric calculations in synthesis and formulation.
The molecular weight of this compound is consistently reported as 232.51 g/mol or 232.52 g/mol .[1][2][3] This value is derived from its molecular formula, C₁₀H₂₈N₂Si₂ .[1][2][3] The compound is also known by several synonyms, including 1,1'-Ethylenebis(N,N,1,1-tetramethylsilanamine) and 1,4-Bis(dimethylamino)-1,1,4,4-tetramethyl-1,4-disilabutane.[4]
A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 232.51 g/mol | [2][3][4] |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | [1][3] |
| CAS Number | 91166-50-6 | [1][2][3][5] |
| Appearance | Colorless clear liquid | [1] |
| Density | 0.824 - 0.84 g/mL at 25 °C | [1][4][5] |
| Boiling Point | 101-103 °C / 13 mmHg | [1][4][5][6] |
| Refractive Index | n20/D 1.446 | [4][5] |
| Flash Point | 13 °C (55.4 °F) | [6][7] |
Synthesis of this compound
The compound can be reliably synthesized through the reaction of a commercially available precursor, 1,2-bis(chlorodimethylsilyl)ethane, with dimethylamine.[5][8] This nucleophilic substitution reaction replaces the chlorine atoms with dimethylamino groups, yielding the desired product with high efficiency.
Experimental Protocol: Laboratory-Scale Synthesis
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 1,2-bis(chlorodimethylsilyl)ethane (1 equiv.) in anhydrous diethyl ether in the flask and cool the solution to 0°C using an ice bath.
-
Amine Addition: Add a solution of dimethylamine (5 equiv.) in diethyl ether to the dropping funnel.
-
Reaction Execution: Add the dimethylamine solution dropwise to the stirred solution of the silyl chloride at 0°C over a period of 1 hour.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 4-5 hours at 0°C.[5][8]
-
Workup: Filter the reaction mixture to remove the dimethylammonium chloride precipitate. Wash the precipitate with fresh diethyl ether.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless liquid in approximately 90% yield.[5]
Caption: Workflow for the synthesis of this compound.
Core Applications in Research and Development
The bifunctional nature of this reagent makes it a valuable tool in several advanced applications.
Protecting Group for Primary Amines ("Stabase" Adducts)
A primary application is its use as a protecting group for primary amines, particularly for aromatic amines with lower pKa values.[5][8] It reacts with primary amines to form a stable five-membered ring structure known as a tetramethyldisilylazacyclopentane or "Stabase" adduct. This protection strategy is advantageous due to the adduct's stability under basic conditions and its straightforward, gentle removal.[8]
-
Setup: Combine equimolar amounts of this compound and the substituted aniline in a reaction vessel.
-
Catalyst: Add a catalytic amount of zinc iodide (approx. 0.5 mol %).[8]
-
Reaction: Heat the mixture to 140°C under a slow stream of nitrogen for approximately 5 hours to drive off the dimethylamine byproduct.[8]
-
Purification: The resulting Stabase-protected amine can often be purified directly by vacuum distillation.
-
Deprotection: The protecting group can be cleaved by treating the adduct with methanol (2 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate in ether.[8]
Caption: Logical workflow for amine protection and deprotection using Stabase adducts.
Polymer and Materials Science
In materials science, the compound serves as a key intermediate and crosslinking agent.
-
Silicone Polymer Production: It is an essential building block in the synthesis of specialized silicone polymers used in high-performance sealants, adhesives, and coatings where durability and flexibility are critical.[1][9]
-
Surface Modification: Researchers utilize it to modify material surfaces, altering properties such as hydrophobicity or adhesion for applications in electronics and automotive components.[1]
-
Nanotechnology: It acts as a precursor for creating silicon-based nanomaterials. Its structure helps form stable siloxane networks, which are fundamental for developing innovative sensors and electronic devices.[1]
Pharmaceutical and Drug Delivery Systems
Within pharmaceutical research, this compound is explored for its potential role in advanced drug delivery systems. Its ability to be incorporated into larger molecular frameworks can help improve the solubility and bioavailability of therapeutic compounds.[1]
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2][7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |
Handling and Storage Protocols
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[7][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is moisture-sensitive and should be stored under an inert atmosphere.[7][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7][11]
Conclusion
With a molecular weight of 232.51 g/mol , this compound is more than just a chemical with a defined mass; it is a highly functional and reactive tool for scientific innovation. Its utility as a protecting group, a polymer precursor, and a surface modifier underscores its importance in both academic research and industrial development. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling requirements is essential to safely and effectively harness its full potential.
References
-
PubChem. (n.d.). 1,2-Bis((dimethylamino)dimethylsilyl)ethane. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 91166-50-6. Retrieved from [Link]
-
Starshinechemical. (n.d.). This compound [Protecting Reagent for Aromatic Primary Amines]. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
Bio-Rad. (2010). SAFETY DATA SHEET. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 91166-50-6 [chemicalbook.com]
- 6. 91166-50-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound [Protecting Reagent for Aromatic Primary Amines] | Starshinechemical [starshinechemical.com]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound [myskinrecipes.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. This compound [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]
An In-Depth Technical Guide to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, a versatile organosilicon compound. The document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its diverse applications. With a focus on scientific integrity, this guide is intended to be a valuable resource for researchers and professionals in organic synthesis, polymer chemistry, and materials science. The content is supported by authoritative references and practical, field-proven insights to facilitate its effective use in a laboratory and industrial setting.
Introduction
This compound, also known by synonyms such as 1,1′-Ethylenebis(N,N,1,1-tetramethylsilanamine), is an organosilicon compound featuring a flexible ethane bridge connecting two dimethylsilyl groups, each bearing a dimethylamino substituent.[1] This unique molecular architecture imparts a combination of high reactivity, chelating ability, and utility as a synthetic building block. The presence of the nitrogen-silicon (Si-N) bonds makes the molecule susceptible to hydrolysis, a key feature in many of its applications. This guide will explore the fundamental aspects of this compound, from its physical and chemical characteristics to its practical implementation in various scientific domains.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application. The compound is a colorless to almost colorless clear liquid under standard conditions.[1] Below is a summary of its key properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | [2] |
| Molecular Weight | 232.52 g/mol | |
| CAS Number | 91166-50-6 | [2] |
| Boiling Point | 101-103 °C at 13 mmHg | [1] |
| Density | 0.824 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.446 | |
| Flash Point | 13 °C (55.4 °F) - closed cup |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 1,2-bis(chlorodimethylsilyl)ethane with dimethylamine. This nucleophilic substitution reaction is straightforward and can be performed in a standard laboratory setting.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established synthetic methods for aminosilanes.
Materials:
-
1,2-Bis(chlorodimethylsilyl)ethane
-
Dimethylamine (as a solution in a suitable solvent like THF or as a condensed gas)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line apparatus
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a septum is assembled. The system is purged with an inert gas to ensure anhydrous conditions.
-
Reagent Charging: Anhydrous diethyl ether or THF is transferred to the flask via cannula. 1,2-Bis(chlorodimethylsilyl)ethane is then added to the solvent and the solution is cooled to 0 °C using an ice bath.
-
Addition of Dimethylamine: A solution of dimethylamine (at least 4 equivalents) in the same anhydrous solvent is placed in the dropping funnel. The dimethylamine solution is added dropwise to the stirred solution of 1,2-bis(chlorodimethylsilyl)ethane over a period of 1-2 hours, maintaining the temperature at 0 °C. The use of excess dimethylamine ensures complete reaction and neutralizes the HCl byproduct.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by techniques such as GC-MS or TLC.
-
Work-up: The resulting white precipitate of dimethylammonium chloride is removed by filtration under an inert atmosphere. The filter cake should be washed with fresh anhydrous solvent to recover any entrained product.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Mechanistic Insights and Rationale
The synthesis proceeds via a classical nucleophilic substitution at the silicon center. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic silicon atom of the Si-Cl bond. This is followed by the departure of the chloride ion as a leaving group. The second equivalent of dimethylamine acts as a base to neutralize the generated hydrochloric acid, forming dimethylammonium chloride, which precipitates from the nonpolar solvent, driving the reaction to completion. The choice of an aprotic solvent like diethyl ether or THF is crucial to prevent the hydrolysis of the Si-Cl and Si-N bonds. Conducting the initial addition at 0 °C helps to control the exothermicity of the reaction.
Spectral Data
The structural characterization of this compound is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
A singlet corresponding to the methyl protons directly attached to the silicon atoms.
-
A singlet for the methyl protons of the dimethylamino groups.
-
A singlet for the ethylene bridge protons.
The integration of these peaks would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would similarly display three signals corresponding to the three different carbon environments:
-
A signal for the methyl carbons attached to silicon.
-
A signal for the methyl carbons of the dimethylamino groups.
-
A signal for the ethylene bridge carbons.
Applications
This compound is a versatile reagent with applications in several areas of chemistry.
Protecting Group for Aromatic Primary Amines
A primary application of this compound is as a protecting group for aromatic primary amines.[4][5] It reacts with anilines to form a stable five-membered cyclic disilazane, effectively protecting the amine functionality.
Caption: Protection of an aromatic primary amine.
This protection strategy is advantageous because the resulting silylated amine is stable under various reaction conditions, and the protecting group can be readily removed under mild acidic conditions to regenerate the primary amine.[1]
Crosslinking Agent in Silicone Polymers
The dual functionality of this compound makes it an effective crosslinking agent in the synthesis of silicone-based polymers.[6] The dimethylamino groups can react with silanol-terminated polydimethylsiloxane (PDMS) chains, leading to the formation of a crosslinked network. This process enhances the mechanical and thermal stability of the resulting silicone elastomers and resins.[6]
Caption: Role as a crosslinking agent.
Precursor in Nanomaterial Synthesis
In the field of materials science, this compound serves as a precursor for the synthesis of silicon-based nanomaterials.[7] Its molecular structure allows for the controlled formation of siloxane networks, which are fundamental to the development of innovative materials for electronics and sensors.[7] The ability to form stable, well-defined silicon-containing structures makes it a valuable component in the bottom-up fabrication of nanomaterials.
Safety and Handling
This compound is a flammable liquid and vapor. It is also corrosive and causes severe skin burns and eye damage. Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. The compound is sensitive to moisture and should be stored under an inert atmosphere.[1]
Conclusion
This compound is a valuable and versatile organosilicon compound with a well-defined structure and a range of important applications. Its utility as a protecting group, a crosslinking agent, and a precursor for nanomaterials underscores its significance in modern chemistry and materials science. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of equipping researchers and professionals with the knowledge necessary for its effective and safe utilization.
References
-
SpectraBase. This compound. ([Link])
-
MySkinRecipes. This compound. ([Link])
-
MDPI. Synthesis and Characterization of Nanomaterials for Application in Cost-Effective Electrochemical Devices. ([Link])
-
NIH. bis-Nitrile and bis-Dialkylcyanamide Platinum(II) Complexes as Efficient Catalysts for Hydrosilylation Cross-Linking of Siloxane Polymers. ([Link])
-
Engineered Science Publisher. Dynamic Crosslinked Silicones and Their Composites: A Review. ([Link])
-
ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review. ([Link])
-
CP Lab Safety. This compound, [Protecting Reagent for Aromatic Primary Amines], 5g, Each. ([Link])
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | 91166-50-6 | TCI AMERICA [tcichemicals.com]
- 5. This compound [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]
- 6. This compound [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
This guide provides a comprehensive overview of the synthesis, properties, and applications of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this reagent's preparation and utility.
Introduction: The Versatility of an Organosilicon Reagent
This compound, also known by synonyms such as 1,1'-Ethylenebis(N,N,1,1-tetramethylsilanamine), is a valuable organosilicon compound with significant applications in synthetic chemistry and materials science.[1] Its unique molecular structure, featuring two dimethylaminodimethylsilyl groups linked by an ethane bridge, imparts a range of useful properties. Primarily, it serves as an efficient protecting group for primary amines, particularly aromatic amines, forming a stable cyclic adduct known as a "Stabase" derivative.[2][3] This protection strategy is advantageous due to the ease of formation and the mild conditions required for deprotection.[2] Beyond its role in protecting functional groups, this compound is a key intermediate in the synthesis of silicone polymers and functional siloxane materials, contributing to the development of high-performance sealants, coatings, and advanced materials for the electronics and aerospace industries.[4][5] Its application also extends to nanotechnology, where it is a precursor for silicon-based nanomaterials.[4]
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is a straightforward and high-yielding procedure. The most common method involves the reaction of 1,2-bis(chlorodimethylsilyl)ethane with an excess of dimethylamine.[2][3]
The core of the synthesis is a nucleophilic substitution reaction at the silicon center. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic silicon atom of the chlorodimethylsilyl group. The chlorine atom, a good leaving group, is displaced, forming a silicon-nitrogen bond. The use of excess dimethylamine is crucial for two reasons: it drives the reaction to completion by Le Châtelier's principle and neutralizes the hydrochloric acid byproduct, forming dimethylammonium chloride. The reaction is typically carried out in an inert solvent, such as diethyl ether, to facilitate the reaction and subsequent workup. The choice of a low temperature (0°C) helps to control the exothermicity of the reaction and minimize side reactions.
Sources
A Comprehensive Technical Guide to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: Properties, Purification, and Handling
This guide provides an in-depth exploration of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, a versatile organosilicon reagent. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes its physicochemical properties with practical, field-proven insights for its purification and safe handling. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: The Utility of a Bifunctional Silylating Agent
This compound, also known by synonyms such as 1,1'-Ethylenebis(N,N,1,1-tetramethylsilanamine), is a significant reagent in modern organic and materials chemistry.[1][2] Its structure, featuring two dimethylaminodimethylsilyl groups linked by an ethane bridge, imparts unique reactivity. This bifunctionality allows it to act as an efficient crosslinking agent in the production of silicone-based polymers, enhancing their thermal and mechanical stability for high-performance sealants, coatings, and elastomers.[3]
Furthermore, in synthetic organic chemistry, it is widely recognized for its role in the protection of primary amines, particularly aromatic amines, by forming a stable tetramethyldisilylazacyclopentane adduct, often referred to as a "Stabase" derivative.[2][4] This protection strategy is valued for its ease of installation and facile, gentle removal, making the reagent a crucial tool in multi-step syntheses.[2][4] Given its applications in sensitive chemical systems, the purity of this reagent is paramount, necessitating a thorough understanding of its properties and purification methods.
Physicochemical Properties and the Rationale for Vacuum Distillation
A precise understanding of a reagent's physical properties is the foundation of its effective use and purification. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | [1][3][5] |
| Molecular Weight | 232.52 g/mol | [1][3] |
| Boiling Point | 101-103 °C at 13 mmHg | [1][2][4] |
| Density | ~0.824 - 0.84 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | ~1.446 | [4] |
| Appearance | Colorless clear liquid | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [2] |
| CAS Number | 91166-50-6 | [1][2][3][4][5][6] |
The most critical parameter for purification is the boiling point. The literature consistently reports the boiling point at reduced pressure (101-103 °C at 13 mmHg).[1][2][4] This immediately signifies that the compound is not amenable to distillation at standard atmospheric pressure (760 mmHg). The application of a vacuum is essential for two primary reasons:
-
Thermal Stability : High temperatures required for atmospheric distillation could lead to decomposition of the molecule. Organosilicon compounds, especially those with nitrogen-silicon bonds (silazanes), can be susceptible to thermal rearrangement or degradation.
-
Reactivity : The dimethylamino groups make the compound basic and highly reactive towards atmospheric components like moisture and carbon dioxide. Distillation under a controlled, inert atmosphere at a lower temperature minimizes these side reactions, preserving the integrity of the reagent.
Therefore, vacuum distillation is not merely a suggestion but a mandatory procedure for obtaining high-purity this compound.
Experimental Protocol: Purification by Vacuum Distillation
This section provides a detailed, step-by-step methodology for the purification of this compound. The protocol is designed to be self-validating by incorporating checks for pressure stability and fraction collection.
Pre-Distillation Setup and Safety
Expertise & Experience: The primary challenge in handling this reagent is its acute sensitivity to moisture.[2] All glassware must be rigorously dried, and the system must be assembled to maintain an inert atmosphere. Failure to do so will result in hydrolysis, forming siloxanes and dimethylamine, compromising the purity of the final product.
Mandatory Safety Precautions:
-
The compound is a highly flammable liquid and vapor.[5][6] All operations must be conducted in a certified chemical fume hood, away from ignition sources.
-
It is corrosive and causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile), is required.
-
Work under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis and reaction with air.
Distillation Workflow Diagram
The following diagram illustrates the logical flow of the vacuum distillation process.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 91166-50-6 [chemicalbook.com]
- 5. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
1,2-Bis[(dimethylamino)dimethylsilyl]ethane density
An In-Depth Technical Guide to the Density of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Introduction
This compound (CAS No. 91166-50-6) is a versatile organosilicon compound with significant utility in synthetic organic chemistry and materials science.[1] It is widely recognized as a protecting reagent, particularly for primary amines with lower pKa values, such as substituted anilines, where it forms a stable tetramethyldisilylazacyclopentane (Stabase) adduct.[2][3] Beyond its role in protection chemistry, this compound serves as a key intermediate in the synthesis of silicone polymers, a crosslinking agent to enhance the thermal and mechanical stability of silicone-based materials, and a precursor for functional siloxane materials used in electronics and aerospace.[1][4]
Given its applications in high-performance coatings, sealants, and advanced polymers, a thorough understanding of its fundamental physical properties is critical for researchers and formulation scientists.[4] Density, a key physical constant, is essential for accurate volumetric dispensing in synthetic protocols, process scale-up calculations, and the formulation of materials with precise physical characteristics. This guide provides a detailed examination of the density of this compound, including reported values and a validated experimental protocol for its precise determination.
Physicochemical Properties
This compound is a colorless, clear liquid that is sensitive to moisture.[1][3] Its key properties are summarized below, providing a foundational dataset for laboratory and industrial applications.
| Property | Value | Source(s) |
| CAS Number | 91166-50-6 | [1][5] |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | [1][5][6] |
| Molecular Weight | 232.51 g/mol | [5][7] |
| Density | 0.824 g/mL at 25 °C | [2][3][7][8] |
| 0.84 g/mL | [1][4] | |
| Boiling Point | 101-103 °C at 13 mmHg | [1][2] |
| Refractive Index | n20/D 1.446 | [2][7] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [7] |
Experimental Determination of Density
The accurate determination of a liquid's density is fundamental to its characterization. The procedure involves the precise measurement of a known volume of the substance and its corresponding mass.[9][10] For a moisture-sensitive and flammable compound like this compound, the choice of equipment and handling procedures is paramount to ensuring both accuracy and safety.
Principle of Measurement & Experimental Rationale
The density (ρ) is calculated as the ratio of mass (m) to volume (V).[11]
-
Mass Measurement: An analytical balance is required to measure the mass to at least four decimal places, providing the necessary precision for scientific applications.
-
Volume Measurement: While a graduated cylinder can provide an estimate, its accuracy is insufficient for definitive characterization. A Class A volumetric flask or, for higher precision, a pycnometer, is the standard choice. These instruments are calibrated to contain a very precise volume at a specific temperature (typically 20 °C).
-
Temperature Control: The density of liquids is temperature-dependent. Therefore, the measurement must be performed at a controlled and recorded temperature. The standard reported value is at 25 °C, which may require a water bath for thermal equilibration.
-
Handling Considerations: Due to the compound's reactivity with moisture and its flammability, the entire procedure must be conducted in a fume hood.[3][12] All glassware must be scrupulously dried, and handling the liquid under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis and ensure the integrity of the sample.[13]
Detailed Protocol for Density Determination
This protocol describes the use of a Class A volumetric flask and an analytical balance, a common and highly accurate method in research laboratories.[10][14]
Equipment and Reagents:
-
10 mL or 25 mL Class A volumetric flask
-
Analytical balance (readable to 0.0001 g)
-
Pasteur pipette and bulb
-
Oven for drying glassware
-
Constant-temperature water bath (optional, for precise temperature control)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves, flame-resistant lab coat.[12]
Procedure:
-
Preparation: Place the volumetric flask in an oven at 120 °C for at least two hours to ensure it is completely dry. Allow it to cool to room temperature in a desiccator.
-
Tare Mass: Carefully place the dry, empty volumetric flask on the analytical balance and record its mass (m₁).
-
Sample Filling: In a fume hood, carefully fill the volumetric flask with this compound. Use a Pasteur pipette for the final additions to bring the bottom of the liquid's meniscus precisely to the calibration mark on the neck of the flask.[10]
-
Equilibration (Optional but Recommended): If precise temperature control is required, cap the flask and place it in a water bath set to the desired temperature (e.g., 25.0 °C) for 15-20 minutes to allow the liquid to reach thermal equilibrium. If necessary, adjust the volume back to the calibration mark after equilibration.
-
Final Mass: Dry the exterior of the flask and place it back on the analytical balance. Record the mass of the flask containing the liquid (m₂).
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁
-
The volume of the liquid (V_liquid) is the calibrated volume of the flask (e.g., 10.00 mL or 25.00 mL).
-
Calculate the density: ρ = m_liquid / V_liquid
-
-
Validation: Repeat the measurement at least two more times to ensure reproducibility. The results should agree within a narrow margin (e.g., ±0.001 g/mL).
Workflow and Safety Visualization
The logical flow of the experimental procedure is critical for achieving accurate and safe results.
Caption: Experimental workflow for the determination of liquid density.
Conclusion
The density of this compound is reliably reported as 0.824 g/mL at 25 °C.[2][3][7][8] This value is a critical parameter for its use in both academic research and industrial applications, from precise reagent measurement in synthetic chemistry to the formulation of advanced materials. Adherence to a meticulous experimental protocol, accounting for the compound's chemical sensitivities and hazards, is essential for the accurate and safe validation of this fundamental physical property.
References
- 1,2-Bis(dimethylamino)dimethylsilyl ethane 96 91166-50-6. Sigma-Aldrich.
- This compound. Chem-Impex.
- This compound | 91166-50-6. ChemicalBook.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- This compound CAS#: 91166-50-6.
- This compound. Seven Chongqing Chemdad Co..
- 1,2-Bis[(dimethylamino)
- Experiment No.
- Liquid Density Experiments. Home Science Tools.
- This compound. MySkinRecipes.
- 91166-50-6(this compound) Product Description. ChemicalBook.
- 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062. PubChem.
- Determining the density of solids and liquids. The Lab Activity. YouTube.
- Determination of the density of liquids and solids (regular and irregular) Introduction. WJEC.
- Video: Determining the Density of a Solid and Liquid. JoVE.
- This compound 91166-50-6. TCI Chemicals.
- This compound | CAS 91166-50-6. Santa Cruz Biotechnology.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 91166-50-6 [chemicalbook.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. 91166-50-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. Video: Determining the Density of a Solid and Liquid [jove.com]
- 11. homesciencetools.com [homesciencetools.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound | 91166-50-6 | TCI AMERICA [tcichemicals.com]
- 14. wjec.co.uk [wjec.co.uk]
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Introduction
1,2-Bis[(dimethylamino)dimethylsilyl]ethane is a versatile organosilicon compound widely utilized in synthetic chemistry.[1] Its primary application is as a bifunctional protecting group for primary amines, forming a stable five-membered ring adduct often referred to as a "Stabase" adduct.[2] The formation and cleavage of this adduct are critical steps in multi-step syntheses, particularly in the development of pharmaceuticals and advanced materials. Consequently, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise insights into the molecular architecture through the analysis of ¹H, ¹³C, and ²⁹Si nuclei.
This technical guide provides a comprehensive analysis of the NMR spectrum of this compound. Moving beyond a simple presentation of data, this document elucidates the causal relationships between the molecule's structure and its spectral features, offers field-proven experimental protocols for acquiring high-quality data for this moisture-sensitive compound, and grounds its claims in authoritative references.
Molecular Structure and Symmetrical Equivalence
The structure of this compound possesses a high degree of symmetry, which is the determining factor in the simplicity of its NMR spectrum. The molecule has a central C₂ axis of symmetry bisecting the ethane bridge. This renders the two silyl groups, and their respective substituents, chemically and magnetically equivalent.
As a result, a molecule with a total of 28 protons and 10 carbons gives rise to only three unique signals in both the ¹H and ¹³C NMR spectra.
Figure 1: Molecular structure with equivalent nuclei labeled (A, B, C).
Predicted NMR Spectral Data
While publicly accessible, fully assigned spectral data for this specific compound is sparse, a highly accurate prediction can be made based on established chemical shift principles and data from analogous organosilicon compounds.[3][4] The following table summarizes the expected spectral parameters.
| Nucleus Type | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H | A (Si-CH ₃) | 0.05 - 0.15 | Singlet | 12H |
| B (N-CH ₃) | 2.30 - 2.45 | Singlet | 12H | |
| C (Si-CH ₂-) | 0.45 - 0.55 | Singlet | 4H | |
| ¹³C | A (Si-C H₃) | -2.0 - 0.0 | Quartet (in ¹H-coupled) | - |
| B (N-C H₃) | 38.0 - 40.0 | Quartet (in ¹H-coupled) | - | |
| C (Si-C H₂-) | 8.0 - 10.0 | Triplet (in ¹H-coupled) | - | |
| ²⁹Si | - | +5 - +15 | Singlet (¹H-decoupled) | - |
Spectral Interpretation and Scientific Rationale
¹H NMR Spectrum
The proton NMR spectrum is characterized by three distinct singlets, reflecting the three unique proton environments in the molecule.
-
Signal A (Si-CH₃, δ ≈ 0.1 ppm): These protons are directly attached to carbons bonded to silicon. Silicon is less electronegative than carbon (1.90 vs 2.55 on the Pauling scale), resulting in significant shielding of these protons.[5] This causes their resonance to appear far upfield, very close to the tetramethylsilane (TMS) reference standard.[3] Due to the free rotation around the Si-C bonds and the absence of adjacent protons, this signal appears as a sharp singlet integrating to 12 protons.
-
Signal B (N-CH₃, δ ≈ 2.4 ppm): These methyl protons are adjacent to a nitrogen atom. Nitrogen is significantly more electronegative (3.04) than carbon, leading to a deshielding effect that shifts this signal downfield relative to a typical alkane methyl group.[6] This signal is also a singlet, integrating to 12 protons.
-
Signal C (Si-CH₂-CH₂-Si, δ ≈ 0.5 ppm): The protons of the ethylene bridge are, like the Si-methyls, shielded by the adjacent silicon atoms. Their chemical shift is slightly downfield from the Si-CH₃ groups. While coupling between these protons would be expected, in symmetrical ethane fragments of this type (X-CH₂-CH₂-X), the coupling constant often leads to a deceptively simple singlet, especially at higher field strengths. This signal integrates to 4 protons.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum mirrors the simplicity of the ¹H spectrum, displaying three signals corresponding to the three chemically non-equivalent carbon atoms.
-
Signal A (Si-CH₃, δ ≈ -1.0 ppm): The carbons of the Si-methyl groups are highly shielded, often appearing upfield of TMS (i.e., at a negative chemical shift). This is a characteristic feature in many organosilicon compounds.[6]
-
Signal B (N-CH₃, δ ≈ 39.0 ppm): The deshielding effect of the electronegative nitrogen atom shifts these methyl carbons significantly downfield into the typical range for alkylamines.
-
Signal C (Si-CH₂-CH₂-Si, δ ≈ 9.0 ppm): The carbons of the ethane bridge are shielded by silicon, but less so than the Si-methyl carbons, resulting in a signal in the upfield aliphatic region.
²⁹Si NMR Spectrum
The ²⁹Si nucleus (spin I = ½, natural abundance = 4.7%) is a valuable probe for organosilicon compounds, though it is an insensitive nucleus requiring specialized experiments for detection.[3]
-
Chemical Shift (δ ≈ +5 to +15 ppm): The ²⁹Si chemical shift is highly sensitive to the nature of the substituents. For a silicon atom in a Si(C)₂(N)₂ environment, the chemical shift is expected in the positive (downfield) region relative to TMS. This is consistent with the replacement of alkyl groups with more electronegative amino groups.
-
Experimental Considerations: Due to the low natural abundance and a negative nuclear Overhauser effect (NOE), direct ¹³C-style proton-decoupled ²⁹Si experiments are often inefficient. Instead, polarization transfer pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT are employed. These techniques transfer magnetization from the highly abundant protons to the insensitive ²⁹Si nucleus, significantly boosting signal intensity and reducing acquisition time.[7] The spectrum is typically acquired with proton decoupling, resulting in a single sharp line for the two equivalent silicon atoms.
Authoritative Experimental Protocol
Acquiring a high-quality NMR spectrum of this compound requires meticulous attention to its handling properties, specifically its sensitivity to moisture.
Causality of Experimental Choices
-
Solvent Selection: The compound readily hydrolyzes at the Si-N bond in the presence of protic solvents (e.g., water, methanol). Therefore, a dry, aprotic deuterated solvent is mandatory. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are excellent choices. CDCl₃ is a versatile standard, while C₆D₆ can offer better resolution and dispersion of signals due to solvent-induced shifts. The solvent must be dried over molecular sieves and degassed prior to use.[8]
-
Inert Atmosphere: The compound is sensitive to atmospheric moisture. All sample preparation must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, which would manifest as extraneous peaks in the spectrum (e.g., from siloxanes or dimethylamine).
-
NMR Tube: A standard 5 mm NMR tube is sufficient, but for rigorous, long-term, or quantitative studies, a J-Young tube is strongly recommended. This type of tube features a Teflon screw cap and O-ring, providing a superior seal against the atmosphere compared to standard polyethylene caps.
Step-by-Step Sample Preparation (Inert Atmosphere)
This protocol utilizes a Schlenk line for the rigorous exclusion of air and moisture.
Figure 2: Workflow for preparing an air-sensitive NMR sample.
-
Preparation: Ensure a J-Young NMR tube is oven-dried (120 °C) and allowed to cool in a desiccator.
-
Inerting the Tube: Attach the J-Young tube to a Schlenk line via an appropriate adapter. Evacuate the tube under high vacuum and refill with dry nitrogen or argon. Repeat this cycle three times to ensure all atmospheric gases are removed.
-
Sample Transfer: Under a positive flow of inert gas, briefly remove the tube's cap and add ~5-10 mg of this compound using a clean, dry syringe.
-
Solvent Addition: Using a separate dry syringe, add approximately 0.6 mL of anhydrous, degassed deuterated solvent.
-
Sealing: Securely fasten the Teflon cap of the J-Young tube while it is still under a positive pressure of inert gas.
-
Homogenization: Gently vortex or invert the sealed tube until the sample is fully dissolved. The sample is now robustly protected and ready for analysis.
Spectrometer Parameters
-
¹H NMR: A standard single-pulse experiment is sufficient. A 30° pulse angle with a 1-2 second relaxation delay is typical. 8-16 scans will provide excellent signal-to-noise.
-
¹³C NMR: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) is used. A larger number of scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are required due to the longer T₁ relaxation times of carbon nuclei.
-
²⁹Si NMR: An INEPT or DEPT-based pulse sequence is recommended. Optimization of coupling constants (e.g., J(Si,H) ≈ 6-8 Hz for polarization transfer) may be necessary. A significant number of scans will be required.[3]
Conclusion
The NMR spectrum of this compound is a powerful testament to the molecule's symmetry, yielding a clean and easily interpretable set of signals. The characteristic upfield shifts in the ¹H and ¹³C spectra are definitive fingerprints for the silyl moieties, while the downfield N-methyl signals confirm the presence of the amino groups. A proper understanding of these spectral features, grounded in the principles of nuclear shielding and electronegativity, allows for confident structural verification. Furthermore, adherence to rigorous, inert-atmosphere sample preparation protocols is not merely a recommendation but a requirement for obtaining accurate, artifact-free data that reflects the true nature of this valuable synthetic reagent.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). How to make an NMR sample. Available at: [Link]
-
Not Voodoo. (n.d.). Preparing NMR Samples on a Schlenk Line. Available at: [Link]
-
University of Ottawa. (n.d.). (²⁹Si) Silicon NMR. NMR Facility. Available at: [Link]
-
PubChem. (n.d.). 1,2-Bis((dimethylamino)dimethylsilyl)ethane. National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. (n.d.). This compound. Wiley Science Solutions. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Product Page. Available at: [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Available at: [Link]
-
Schraml, J. (2009). 29Si NMR Experiments in Solutions of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (Vol. 3). Wiley. Available at: [Link]
-
Ernst, C. R., Spialter, L., Buell, G. R., & Wilhite, D. L. (1974). Silicon-29 nuclear magnetic resonance. Chemical shift substituent effects. Journal of the American Chemical Society, 96(17), 5375–5381. Available at: [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Available at: [Link]
-
LibreTexts Chemistry. (2023). NMR - Interpretation. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Bitesize Bio. (2021). Preparing NMR Samples on a Schlenk Line. Available at: [Link]
-
University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Available at: [Link]
-
Showell, G. A. (2012). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 3(8), 608-609. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 4. 1,2-Bis(chlorodimethylsilyl)ethane(13528-93-3) 1H NMR spectrum [chemicalbook.com]
- 5. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. unige.ch [unige.ch]
physical properties of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
An In-Depth Technical Guide to the Physical Properties of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organosilicon compound recognized for its utility in a range of scientific and industrial applications.[1] Its distinct molecular architecture, featuring two silicon atoms bridged by an ethane linker and capped with dimethylamino groups, imparts a unique combination of reactivity and stability.[1] This guide offers an in-depth exploration of the core physical properties of this compound, providing not just the quantitative data but also the underlying scientific context and practical methodologies relevant to its handling and application. Understanding these properties is paramount for its effective use, from designing synthetic routes and purification strategies to ensuring safe laboratory practice. This document is intended to serve as a comprehensive resource for professionals leveraging this reagent in materials science, organic synthesis, and pharmaceutical research.[1][2]
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all scientific inquiry. This compound is systematically known by several names and is registered under a unique CAS number, which is crucial for unambiguous identification in literature and procurement.
Synonyms: 1,1′-Ethylenebis(N,N,1,1-tetramethylsilanamine), 1,4-Bis(dimethylamino)-1,1,4,4-tetramethyl-1,4-disilabutane, 2,5-Bis(dimethylamino)-2,5-dimethyl-2,5-disilahexane.[3]
| Identifier | Value | Source(s) |
| CAS Number | 91166-50-6 | [1][4] |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | [1][4][5] |
| Molecular Weight | 232.51 g/mol | [4][5] |
| InChI Key | MRAAXSSHMOFDJR-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CN(C)(C)CC(C)N(C)C |
The structure consists of a central ethane bridge connecting two dimethylsilyl groups. Each silicon atom is also bonded to two methyl groups and a dimethylamino group. The presence of the Si-N bond is a key feature, contributing to the compound's high reactivity, particularly its sensitivity to moisture.[3]
Caption: 2D representation of this compound.
Core Physical Properties
The physical properties of a chemical dictate its behavior under various conditions and are critical for designing experimental procedures, purification techniques, and storage protocols.
Summary of Physical Data
| Property | Value | Notes | Source(s) |
| Appearance | Colorless clear liquid | [1][7] | |
| Boiling Point | 101-103 °C | at 13 mmHg | [2][8] |
| Density | 0.824 - 0.84 g/mL | at 25 °C | [1][8] |
| Refractive Index (n₂₀/D) | 1.44 - 1.446 | at 20 °C | [1][8] |
| Flash Point | 13 °C (55.4 °F) | Closed cup | [9] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture | [3][8] |
Boiling Point
The boiling point is a fundamental property that informs the volatility of a compound and the appropriate conditions for distillation-based purification. For this compound, the boiling point is reported at reduced pressure (101-103 °C at 13 mmHg), which is a common practice for compounds that may decompose or oxidize at higher temperatures required for boiling at atmospheric pressure.[2][8]
Causality Behind Experimental Choice: Vacuum distillation is the method of choice for this compound. The Si-N bond can be susceptible to thermal degradation, and the presence of two such bonds increases this likelihood. By reducing the pressure, the boiling point is significantly lowered, mitigating the risk of decomposition and ensuring the isolation of a pure product.
Experimental Protocol: Standard Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum pump protected by a cold trap. Ensure all glassware is oven-dried to remove any residual moisture.
-
Inert Atmosphere: Charge the distillation flask with the crude this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Pressure Regulation: Slowly reduce the pressure in the system to the target pressure of 13 mmHg using a vacuum regulator.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at the literature boiling point range (101-103 °C).
-
System Quench: After collection, cool the system to room temperature before slowly reintroducing the inert atmosphere.
Caption: Workflow for the purification by vacuum distillation.
Density
The density of 0.824 g/mL at 25 °C indicates that the compound is less dense than water.[8] This property is essential for mass-to-volume conversions, reaction stoichiometry calculations, and predicting phase separation behavior in biphasic systems.
Causality Behind Experimental Choice: A pycnometer or a digital density meter provides high accuracy for determining the density of liquids. The choice of method often depends on the required precision and sample volume. For a research setting, a glass pycnometer offers a reliable and cost-effective method.
Experimental Protocol: Density Measurement using a Pycnometer
-
Preparation: Thoroughly clean and dry a pycnometer of known volume.
-
Tare Weight: Weigh the empty, dry pycnometer.
-
Sample Filling: Under an inert atmosphere, fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Equilibration: Place the filled pycnometer in a temperature-controlled water bath at 25 °C until thermal equilibrium is reached.
-
Final Weighing: Remove the pycnometer, carefully dry the exterior, and weigh it.
-
Calculation: Calculate the density by dividing the mass of the sample (final weight minus tare weight) by the known volume of the pycnometer.
Refractive Index
The refractive index is a measure of how light propagates through a substance and is a highly sensitive indicator of purity. For this compound, the value is approximately 1.446 at 20 °C using the sodium D-line (589 nm).[8] Any deviation from this value can suggest the presence of impurities or degradation products.
Causality Behind Experimental Choice: Refractometry is a rapid, non-destructive technique that requires only a small sample volume. It is an excellent tool for quality control, allowing for quick verification of material identity and purity against a known standard.
Experimental Protocol: Measurement with an Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Temperature Control: Ensure the refractometer's prisms are maintained at a constant temperature of 20 °C using a circulating water bath.
-
Sample Application: Apply a few drops of this compound to the surface of the lower prism.
-
Measurement: Close the prisms, and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
Handling, Storage, and Safety
The physical and chemical properties of this compound dictate stringent handling and storage requirements to maintain its integrity and ensure user safety.
Reactivity and Hydrolytic Sensitivity
The Si-N bonds in the molecule are susceptible to cleavage by protic reagents, most notably water.[3][8] This hydrolytic sensitivity means the compound will react rapidly with atmospheric moisture, leading to the formation of silanols and the release of dimethylamine. This degradation compromises the compound's purity and intended reactivity.
Consequence: All handling and storage must be performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2]
Safety Profile
This compound presents significant safety hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
Flammability: With a flash point of 13 °C, it is classified as a highly flammable liquid.[5][9] Vapors can form explosive mixtures with air.[8] All sources of ignition must be strictly excluded from the handling area.
-
Corrosivity: It is designated as causing severe skin burns and eye damage.[5][10] This is likely due to its rapid hydrolysis upon contact with moisture on skin or in the eyes, forming corrosive byproducts.
GHS Hazard Information:
-
Pictograms: Flame (GHS02), Corrosion (GHS05).
-
Signal Word: Danger.
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[5][10]
Caption: Key steps for the safe handling and storage of the compound.
Conclusion
This compound is a reagent with significant potential, but its utility is intrinsically linked to a thorough understanding of its physical properties. Its volatility and thermal sensitivity necessitate purification by vacuum distillation, while its high reactivity with water demands rigorous anhydrous and inert handling techniques. Furthermore, its flammability and corrosivity require strict adherence to safety protocols. By internalizing the data and procedural rationale presented in this guide, researchers can confidently and safely employ this compound to its full potential, ensuring both the integrity of their experimental outcomes and the safety of their laboratory environment.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 91166-50-6. Retrieved from [Link]
-
Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis((dimethylamino)dimethylsilyl)ethane. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1,2-Bis[(diméthylamino)diméthylsilyl]éthane. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. scbt.com [scbt.com]
- 5. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 91166-50-6 [chemicalbook.com]
- 9. This compound | 91166-50-6 | TCI AMERICA [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to N-[2-[dimethylamino(dimethyl)silyl]ethyl-dimethylsilyl]-N-methylmethanamine
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-[2-[dimethylamino(dimethyl)silyl]ethyl-dimethylsilyl]-N-methylmethanamine, a versatile organosilicon compound. The guide delves into its chemical identity, properties, synthesis, and key applications, with a particular focus on its role as a protecting group in organic synthesis and its utility in materials science. Detailed experimental protocols, reaction mechanisms, and safety considerations are presented to equip researchers and professionals with the knowledge required for its effective and safe utilization.
Introduction
N-[2-[dimethylamino(dimethyl)silyl]ethyl-dimethylsilyl]-N-methylmethanamine, commonly referred to by its synonym 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, is a bifunctional organosilane that has garnered significant interest in both synthetic chemistry and materials science. Its unique structure, featuring two dimethylaminodimethylsilyl groups linked by an ethane bridge, imparts a range of useful properties. This guide aims to be an authoritative resource, consolidating technical data and practical insights to facilitate its application in research and development.
Chemical Identity and Properties
A clear understanding of the chemical identity and physical properties is fundamental to the successful application of any reagent.
Nomenclature and Identifiers
-
IUPAC Name: N-[2-[dimethylamino(dimethyl)silyl]ethyl-dimethylsilyl]-N-methylmethanamine[1]
-
Common Synonyms: this compound, 1,1'-Ethylenebis(N,N,1,1-tetramethylsilanamine), 1,4-Bis(dimethylamino)-1,1,4,4-tetramethyl-1,4-disilabutane, Bis(dimethylaminodimethylsilyl)ethane[2]
-
CAS Number: 91166-50-6[1]
-
Molecular Formula: C₁₀H₂₈N₂Si₂[3]
-
Molecular Weight: 232.52 g/mol [3]
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 101-103 °C at 13 mmHg | [2] |
| Density | 0.824 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.446 | [2] |
| Flash Point | 13 °C (55.4 °F) - closed cup | [4] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |
Synthesis
The most common and efficient synthesis of this compound involves the reaction of a commercially available precursor with dimethylamine.
Synthetic Protocol
The reagent is prepared in high yield by treating 1,2-bis(chlorodimethylsilyl)ethane with an excess of dimethylamine in an ethereal solvent at a reduced temperature.[2]
Experimental Protocol:
-
To a solution of 1,2-bis(chlorodimethylsilyl)ethane in diethyl ether, add 5 equivalents of dimethylamine at 0 °C.
-
Stir the reaction mixture at 0 °C for 5 hours.
-
The resulting product is a colorless liquid, which can be purified by vacuum distillation to yield the final product in approximately 90% yield.[2]
Spectroscopic Characterization
Spectroscopic data is essential for the verification of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available spectra are limited, the expected NMR signals can be predicted based on the molecule's structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the dimethylamino protons, the dimethylsilyl protons, and the ethane bridge protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the dimethylamino groups, the dimethylsilyl groups, and the ethane bridge.[1][5]
Applications in Organic Synthesis: A Protecting Group for Primary Amines
A primary application of this compound is as a protecting group for primary amines, particularly aromatic primary amines with lower pKa values. This forms a stable cyclic adduct known as a "Stabase" adduct.[2]
Protection of Primary Amines (Stabase Adduct Formation)
The protection of anilines is achieved by heating the amine with an equimolar amount of this compound in the presence of a catalytic amount of zinc iodide.[2]
Reaction Mechanism:
Caption: Formation of the Stabase adduct.
Experimental Protocol:
-
In a reaction vessel under a slow stream of nitrogen, combine equimolar amounts of the primary aromatic amine and this compound.
-
Add zinc iodide (0.5 mol %).
-
Heat the mixture to 140 °C for 5 hours.[2]
-
The product can often be purified by vacuum distillation.[2]
Deprotection of the Stabase Adduct
The Stabase protecting group is stable to basic conditions but can be readily removed under mild acidic conditions.[2]
Reaction Mechanism:
Caption: Deprotection of the Stabase adduct.
Experimental Protocol:
-
Dissolve the Stabase adduct in diethyl ether.
-
Add 2 equivalents of methanol and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mol %).[2]
-
Stir the reaction at room temperature until completion.
-
The deprotected primary amine can be isolated using standard workup procedures.
Applications in Materials Science
The reactivity of the silicon-nitrogen bonds in this compound makes it a valuable precursor and crosslinking agent in materials science.
Silicone Polymer Production
This compound serves as a key intermediate in the synthesis of silicone polymers. It can act as a crosslinking agent to enhance the thermal and mechanical stability of silicone-based polymers such as sealants, adhesives, and coatings.[3][6] Its dual silylamine structure allows for efficient coupling in specialty elastomers and resins.[6]
Surface Modification
This compound is employed to modify the surfaces of materials to alter their properties, such as hydrophobicity or adhesion.[3] This is particularly useful in industries like electronics and automotive.[3]
Experimental Workflow for Surface Modification:
Caption: General workflow for surface modification.
Precursor in Nanotechnology
The compound is utilized in the creation of nanomaterials. It can serve as a precursor for the synthesis of silicon-based nanomaterials, which have applications in electronics, energy storage, and environmental remediation.[3] The structure of the molecule facilitates the formation of stable siloxane networks, which are crucial for developing innovative electronic devices and sensors.[3]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
-
GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[1]
-
Signal Word: Danger[4]
Precautionary Measures
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
Storage: Store in a well-ventilated place. Keep cool. Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to source of ignition and flash back.
Conclusion
N-[2-[dimethylamino(dimethyl)silyl]ethyl-dimethylsilyl]-N-methylmethanamine is a valuable and versatile reagent with significant applications in organic synthesis and materials science. Its utility as a protecting group for primary amines and as a precursor for advanced materials underscores its importance in modern chemical research and development. A thorough understanding of its properties, reaction mechanisms, and safe handling procedures, as detailed in this guide, is crucial for its effective and responsible use.
References
-
PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane. [Link]
-
MySkinRecipes. This compound. [Link]
-
SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]
-
SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]
Sources
- 1. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Surface modification of silica nanoparticles by hexamethyldisilazane and n-butanol | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the organosilicon compound 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. It details the compound's discovery and synthesis, including a step-by-step experimental protocol for its preparation. The guide also presents a thorough characterization of the compound, summarizing its key physical and chemical properties. Furthermore, it explores the diverse applications of this compound, particularly its utility as a protecting group for primary amines, a crosslinking agent in silicone polymer production, and its emerging role in nanotechnology. This document is intended to be a valuable resource for researchers and professionals working in organic synthesis, materials science, and drug development.
Introduction
This compound, also known by its synonyms 1,1'-Ethylenebis(N,N,1,1-tetramethylsilanamine) and 1,4-Bis(dimethylamino)-1,1,4,4-tetramethyl-1,4-disilabutane, is a versatile organosilicon compound.[1][2] Its unique molecular structure, featuring a flexible ethane bridge connecting two dimethyl(dimethylamino)silyl groups, imparts a range of valuable properties that have led to its application in diverse scientific and industrial fields.[1] The presence of the dimethylamino groups enhances its reactivity and utility as a synthetic intermediate.[1] This guide will delve into the foundational aspects of this compound, from its synthesis to its practical applications.
Synthesis and Mechanism
The discovery and development of this compound stem from the need for specialized organosilicon reagents. The primary and most widely accepted method for its synthesis involves the reaction of 1,2-bis(chlorodimethylsilyl)ethane with dimethylamine.[3][4]
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of dimethylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic silicon atom of 1,2-bis(chlorodimethylsilyl)ethane. This results in the displacement of the chloride leaving group. The reaction is typically carried out in an ethereal solvent, and an excess of dimethylamine is often used to act as a base to neutralize the hydrochloric acid byproduct, forming dimethylammonium chloride.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method described in the literature.[3][4]
Materials:
-
1,2-Bis(chlorodimethylsilyl)ethane
-
Dimethylamine (solution in a suitable solvent or condensed gas)
-
Anhydrous diethyl ether
-
Standard Schlenk line or inert atmosphere glovebox
-
Glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon inlet is assembled.
-
Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the cooling of the flask to 0 °C using an ice bath.
-
Dimethylamine Introduction: A solution of dimethylamine (approximately 5 equivalents) in diethyl ether is slowly added to the cooled solvent.
-
Addition of the Electrophile: A solution of 1,2-bis(chlorodimethylsilyl)ethane (1 equivalent) in anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the stirred dimethylamine solution over a period of time, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[3]
-
Workup: The resulting white precipitate of dimethylammonium chloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[3]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
This compound is a colorless, clear liquid with a characteristic amine-like odor.[1] It is sensitive to moisture and should be handled under an inert atmosphere.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | [1] |
| Molecular Weight | 232.52 g/mol | [1] |
| CAS Number | 91166-50-6 | [1] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 103 °C at 13 mmHg | [1] |
| Density | 0.84 g/mL | [1] |
| Refractive Index (n20D) | 1.44 | [1] |
Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the dimethylamino protons, the dimethylsilyl protons, and the ethylene bridge protons.
-
¹³C NMR: Signals for the carbon atoms of the dimethylamino, dimethylsilyl, and ethylene bridge moieties.[5]
-
IR Spectroscopy: Characteristic absorption bands for C-H, Si-C, and C-N bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Industry
The unique structural features of this compound make it a valuable reagent in several areas of chemistry and materials science.
Protecting Group for Primary Amines
A significant application of this compound is as a protecting group for primary amines, particularly aromatic amines with lower pKa values.[3][4] It reacts with primary amines to form a stable tetramethyldisilylazacyclopentane adduct, often referred to as a "Stabase" adduct.[3] This protection strategy is advantageous due to the ease of formation of the adduct and its stability to basic conditions. The deprotection can be readily achieved under mild acidic conditions.[4]
Diagram of the Protection-Deprotection Cycle:
Caption: Protection and deprotection of primary amines using this compound.
Silicone Polymer Production
As an organosilicon compound, it serves as a crucial intermediate in the synthesis of silicone polymers.[1][6] Its bifunctional nature allows it to act as a crosslinking agent, enhancing the thermal and mechanical stability of the resulting polymers.[6] These polymers find applications as high-performance sealants, adhesives, and coatings, particularly in industries requiring materials with high durability and resistance to extreme temperatures.[1][6]
Nanotechnology and Materials Science
In the field of nanotechnology, this compound is utilized as a precursor for the synthesis of silicon-based nanomaterials.[1] Its structure facilitates the formation of stable siloxane networks, which are fundamental for the development of advanced electronic devices and sensors.[1] Furthermore, it is employed for the surface modification of materials to alter their properties, such as hydrophobicity or adhesion.[1]
Safety and Handling
This compound is a flammable liquid and vapor.[7] It is also corrosive and can cause severe skin burns and eye damage.[7] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is moisture-sensitive and should be stored under an inert atmosphere.[4]
Conclusion
This compound is a valuable and versatile organosilicon compound with a well-established synthetic route and a growing number of applications. Its utility as a protecting group, a polymer precursor, and a building block in materials science underscores its importance in modern chemical research and development. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a useful resource for scientists and researchers in the field.
References
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 1,2-ビス(クロロジメチルシリル)エタン | 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 | 東京化成工業株式会社 [tcichemicals.com]
Silylation Reagents: A Comprehensive Technical Guide for Researchers
In the landscape of modern chemical sciences, the strategic manipulation of reactive functional groups is a cornerstone of success, particularly in the realms of organic synthesis and analytical chemistry. Among the myriad of techniques developed to achieve this control, silylation stands out as a remarkably versatile and powerful tool. This guide provides an in-depth exploration of silylation reagents, offering not just a procedural overview, but a deep dive into the causality behind experimental choices, ensuring a robust and reliable application of this indispensable chemical transformation.
The Core Principle: What is Silylation and Why is it Essential?
Silylation is the process of introducing a silyl group (-SiR₃) into a molecule, typically by replacing an active hydrogen atom in functional groups such as hydroxyls (-OH), amines (-NH₂), thiols (-SH), and carboxylic acids (-COOH).[1][2][3] This seemingly simple substitution imparts profound changes to the molecule's properties, making it a critical technique for chemists and drug development professionals.[1]
The primary motivations for employing silylation are twofold:
-
Protection in Organic Synthesis: In multi-step synthetic pathways, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[1] Silyl ethers and silyl amines, for instance, are significantly more stable under a variety of reaction conditions compared to their parent alcohols and amines.[4] This protective strategy is fundamental to the successful synthesis of complex molecules, including pharmaceuticals.[1]
-
Derivatization for Analytical Chemistry: In analytical techniques like gas chromatography (GC), the volatility and thermal stability of an analyte are paramount.[5] Many biologically and pharmaceutically relevant molecules are polar and non-volatile, making them unsuitable for direct GC analysis. Silylation converts these polar functional groups into less polar, more volatile, and more thermally stable silyl derivatives, enabling their successful separation and detection.[3][5][6]
The Silylation Reaction: A Mechanistic Perspective
The silylation reaction is a classic example of a nucleophilic substitution at a silicon center. The general mechanism involves the attack of a nucleophile (the lone pair of electrons on the oxygen of a hydroxyl group, for example) on the electrophilic silicon atom of the silylation reagent.[1] This process is typically facilitated by a base to deprotonate the functional group, increasing its nucleophilicity.[4]
A common example is the silylation of an alcohol (R-OH) with a silyl chloride (R'₃Si-Cl) in the presence of a base like triethylamine (NEt₃). The reaction proceeds as follows:
-
The base deprotonates the alcohol, forming a more nucleophilic alkoxide (R-O⁻).
-
The alkoxide attacks the silicon atom of the silyl chloride.
-
The chloride ion acts as a leaving group, resulting in the formation of the silyl ether (R-O-SiR'₃) and the triethylammonium chloride salt.[4]
The choice of silylation reagent, solvent, and reaction conditions can be tailored to the specific substrate and desired outcome, a concept we will explore in greater detail.
Caption: Generalized mechanism of alcohol silylation.
A Chemist's Toolkit: Types of Silylation Reagents
The diverse array of available silylation reagents allows for fine-tuning of reactivity, stability, and selectivity. The choice of reagent is a critical experimental parameter, dictated by the nature of the substrate and the desired properties of the silylated product.
| Reagent Class | Common Examples | Key Characteristics & Applications |
| Trimethylsilyl (TMS) Reagents | Trimethylsilyl chloride (TMS-Cl), N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Hexamethyldisilazane (HMDS) | Highly reactive, provides basic protection. TMS derivatives are volatile and suitable for GC-MS.[1] MSTFA is particularly useful as its byproducts are highly volatile.[7] |
| Triethylsilyl (TES) Reagents | Triethylsilyl chloride (TES-Cl) | Offers greater hydrolytic stability than TMS ethers. |
| tert-Butyldimethylsilyl (TBDMS/TBS) Reagents | tert-Butyldimethylsilyl chloride (TBDMS-Cl), N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Provides robust protection, with TBDMS ethers being approximately 10,000 times more stable to hydrolysis than TMS ethers.[5] The steric bulk allows for selective silylation of less hindered hydroxyl groups.[4] |
| Triisopropylsilyl (TIPS) Reagents | Triisopropylsilyl chloride (TIPS-Cl) | Offers even greater steric hindrance and stability than TBDMS, making it ideal for selective protection of primary alcohols.[1][8] |
| tert-Butyldiphenylsilyl (TBDPS) Reagents | tert-Butyldiphenylsilyl chloride (TBDPS-Cl) | Provides very bulky and stable silyl ethers, often used in complex syntheses. |
Navigating the Reaction Landscape: Factors Influencing Silylation
The success and selectivity of a silylation reaction are governed by a delicate interplay of several factors. A thorough understanding of these allows for rational experimental design and troubleshooting.
-
Steric Hindrance: The steric bulk of both the silylating agent and the substrate plays a crucial role.[9] Bulky reagents like TIPS-Cl will preferentially react with less sterically hindered functional groups, such as primary alcohols over secondary or tertiary alcohols.[4][8] Conversely, highly hindered hydroxyl groups may require more reactive, less bulky silylating agents and more forcing reaction conditions to achieve complete silylation.[8]
-
Reagent Reactivity: The reactivity of silylating agents varies significantly. Silylamides like BSA and BSTFA are generally more powerful silylating agents than silylamines such as HMDS.[2] The leaving group on the silicon atom also influences reactivity, with silyl triflates being more reactive than silyl chlorides.[9] For particularly difficult silylations, a catalyst such as trimethylchlorosilane (TMCS) can be added to enhance the reactivity of reagents like BSTFA.[5]
-
Solvent Effects: Silylation reactions are typically performed in aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) to prevent reaction with the solvent.[2] The choice of solvent can also influence reaction rates, with more polar aprotic solvents like DMF often accelerating the reaction.[10]
-
Temperature: Reaction temperature is a critical parameter for controlling selectivity. Lower temperatures (e.g., 0 °C or -78 °C) can enhance the kinetic selectivity for the most reactive site, leading to higher yields of the desired monosilylated product in polyhydroxylated compounds.[8] Conversely, elevated temperatures may be necessary to overcome the activation energy for silylating sterically hindered groups.[8]
-
Moisture Sensitivity: Silylating agents are highly sensitive to moisture and will readily react with water.[5][8] Therefore, it is imperative to use anhydrous solvents and rigorously dried glassware to ensure high reaction yields.[8]
Silylation in Action: Key Applications
The practical utility of silylation reagents spans a wide range of scientific disciplines, from fundamental organic synthesis to applied analytical sciences.
Protecting Groups in the Synthesis of Complex Molecules
In the intricate art of organic synthesis, particularly in the development of pharmaceuticals and other complex natural products, the ability to selectively protect and deprotect functional groups is paramount.[11] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability to a wide range of reaction conditions, and predictable cleavage under specific conditions (typically acidic or with a fluoride source). The differential stability of various silyl ethers (e.g., TMS vs. TBDMS vs. TIPS) allows for orthogonal protection strategies, where one silyl group can be selectively removed in the presence of others.
Derivatization for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, many biologically important molecules, such as sugars, amino acids, and steroids, are not directly amenable to GC-MS analysis due to their polarity and low volatility.[12] Silylation is a cornerstone of derivatization in this context.[3][5] By replacing active hydrogens with non-polar trimethylsilyl (TMS) groups, the resulting derivatives exhibit:
-
Increased Volatility: The reduction in intermolecular hydrogen bonding leads to a lower boiling point.[13]
-
Enhanced Thermal Stability: Silyl derivatives are less prone to degradation at the high temperatures of the GC injector and column.[5]
-
Improved Chromatographic Performance: The less polar derivatives interact less with the stationary phase, resulting in sharper, more symmetrical peaks.[1]
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. chromtech.com [chromtech.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
The Ascendancy of Silicon in Drug Discovery: A Technical Guide to Organosilicon Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Organosilicon compounds, characterized by the presence of at least one silicon-carbon bond, are emerging from the shadows of traditional carbon-based chemistry to offer profound and often unexpected advantages in medicinal chemistry and drug development.[1][2] Their unique physicochemical properties—distinct from their carbon analogues—present novel opportunities to enhance therapeutic efficacy, modulate pharmacokinetics, and unlock new intellectual property.[3][4] This guide provides an in-depth exploration of the core principles of organosilicon chemistry, from fundamental bonding and synthesis to the strategic application of these compounds in modern drug design. We will delve into the concept of carbon-silicon bioisosterism, examine the synthesis and characterization of key organosilicon scaffolds, and present practical insights into their application, supported by detailed protocols and mechanistic visualizations.
Introduction: Beyond Carbon's Confines
For centuries, the landscape of pharmaceutical chemistry has been dominated by carbon. However, the subtle yet significant differences between silicon and carbon are now being strategically exploited to overcome long-standing challenges in drug development.[5][6] Silicon, located directly below carbon in the periodic table, shares its tetravalent nature but possesses a larger atomic radius, lower electronegativity, and the ability to form hypervalent structures.[3][7][8] These fundamental distinctions manifest in altered bond lengths, bond angles, and electronic properties, which can be leveraged to fine-tune the biological activity and pharmacokinetic profiles of drug candidates.[1][3][7]
The strategic replacement of a carbon atom with a silicon atom, a concept known as carbon-silicon bioisosterism , is a cornerstone of this emerging field.[3][7] This substitution can lead to improvements in:
-
Metabolic Stability: The Si-C bond is generally more resistant to enzymatic degradation than a corresponding C-C bond, potentially leading to a longer drug half-life.[7]
-
Lipophilicity: The incorporation of silicon can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes.[7][9]
-
Potency and Selectivity: The altered three-dimensional structure and electronic distribution of a sila-drug can lead to more favorable interactions with its biological target.[4][7]
-
Solubility: In some cases, the introduction of silicon can improve the aqueous solubility of a compound, a critical factor for drug formulation and bioavailability.[7]
This guide will provide a comprehensive overview of the chemistry and application of organosilicon compounds, with a focus on their practical implementation in a drug discovery setting.
The Silicon-Carbon Bond: A Tale of Two Elements
The unique properties of organosilicon compounds are rooted in the fundamental differences between the silicon-carbon (Si-C) and carbon-carbon (C-C) bonds.[10][11]
| Property | Carbon (C) | Silicon (Si) | Implications in Drug Design |
| Atomic Radius (Å) | 0.77 | 1.17 | The larger size of silicon leads to longer bond lengths and different molecular geometries, impacting receptor binding.[7] |
| Electronegativity (Pauling Scale) | 2.55 | 1.90 | The Si-C bond is polarized towards carbon, influencing intermolecular interactions and reactivity.[10] |
| Bond Energy (kJ/mol) | C-C: ~348 | Si-C: ~301 | The Si-C bond is weaker than the C-C bond, but often more stable to metabolic oxidation. |
| Bond Length (Å) | C-C: ~1.54 | Si-C: ~1.88 | The ~20% longer Si-C bond significantly alters the overall shape and conformation of a molecule.[3] |
These differences are not merely academic; they have profound consequences for how a molecule interacts with its biological target and how it is processed by the body.
Synthesis of Organosilicon Compounds: A Practical Overview
The synthesis of organosilicon compounds employs a range of established and modern synthetic methodologies.[12][13] Understanding these reactions is crucial for the rational design and preparation of novel sila-drugs.
Key Synthetic Strategies
Several core reactions form the bedrock of organosilicon synthesis:
-
Direct Process (Müller-Rochow Process): This industrial process involves the reaction of an alkyl halide with silicon metal in the presence of a copper catalyst to produce organochlorosilanes, which are versatile starting materials.[10][12]
-
Hydrosilylation: This is the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex (e.g., platinum-based catalysts).[10][12] It is a highly efficient and atom-economical method for forming Si-C bonds.
-
Grignard and Organolithium Reactions: The reaction of Grignard reagents or organolithium compounds with halosilanes is a widely used method for creating Si-C bonds with a high degree of control.[12][14]
Experimental Protocol: Synthesis of a Sila-Ibuprofen Analogue
This protocol provides a representative example of the synthesis of an organosilicon-containing drug analogue.
Objective: To replace the isobutyl group of ibuprofen with a dimethylsilyl group.
Materials:
-
(4-isopropenylphenyl)acetic acid
-
Dimethylchlorosilane
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst)
-
Anhydrous toluene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve (4-isopropenylphenyl)acetic acid (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add Karstedt's catalyst (0.01 mol%) to the solution. Slowly add dimethylchlorosilane (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired sila-ibuprofen analogue.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The Role of Organosilicon Compounds in Drug Discovery
The unique properties of organosilicon compounds are being leveraged across various therapeutic areas.
Enhancing Metabolic Stability
A significant challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes. The introduction of a silicon atom at a metabolically vulnerable position can shield the molecule from enzymatic attack, thereby increasing its half-life and bioavailability.[7][9]
Diagram: Metabolic Blocking with Silicon
Caption: Silicone polymers are used to create matrices for the sustained release of drugs.
Characterization of Organosilicon Compounds
The characterization of organosilicon compounds utilizes standard analytical techniques, with some specific considerations.
| Technique | Application | Key Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation and purity assessment. | 29Si NMR can be used to directly observe the silicon nucleus, providing valuable structural information. |
| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. | The characteristic isotopic pattern of silicon (28Si, 29Si, 30Si) can aid in identification. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong absorptions for Si-C, Si-O, and Si-H bonds are typically observed. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and separation of isomers. | Some organosilicon compounds can interact with silica-based columns, requiring careful method development. [15] |
Toxicology and Safety Considerations
While many organosilicon compounds are biocompatible and safe for medical use, it is crucial to assess the toxicological profile of any new sila-drug. [12][16]The potential for the formation of silicic acid or other metabolites should be considered. Genotoxicity and repeat-dose toxicity studies are essential components of the preclinical safety evaluation. [17]
Future Perspectives
The field of organosilicon chemistry is poised for significant growth in the coming years. Advances in synthetic methodologies, including asymmetric synthesis and C-H activation, will enable the creation of increasingly complex and diverse sila-drugs. [6][18][19]The continued exploration of the unique properties of silicon-containing molecules will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles.
References
- Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applic
-
Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 4(11), 1032–1036. (URL: [Link])
-
Organosilicon chemistry - Wikipedia. (URL: [Link])
-
Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR. (2023, September 8). (URL: [Link])
-
Organosilicon Compound | ZMsilane. (2024, July 25). (URL: [Link])
-
Silicon as a Bioisostere for Carbon in Drug Design - Rowan Scientific. (URL: [Link])
-
Organosilicon Compounds: Everything You Need to Know - Changfu Chemical. (URL: [Link])
-
Organosilicon chemistry - Grokipedia. (URL: [Link])
-
Franz, A. K. (2007). The synthesis of biologically active organosilicon small molecules. Current Opinion in Drug Discovery & Development, 10(6), 654–671. (URL: [Link])
-
Showell, G. A., & Mills, J. S. (2003). Applications of carbon-silicon bioisosterism in drug design and development. Drug Discovery Today, 8(12), 551–556. (URL: [Link])
-
Silicon-based drugs versus carbon-based analogues - Inorganic Chemistry - Pharmacy 180. (URL: [Link])
-
Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group - Taylor & Francis Online. (URL: [Link])
-
Organosilicon molecules with medicinal applications - PubMed. (2013, January 24). (URL: [Link])
-
Silicon medicines may be effective in humans - UW–Madison News. (2007, January 24). (URL: [Link])
-
Organosilicon Reagents in Natural Product Synthesis. (URL: [Link])
-
Bernik, D. L. (2007). Silicon based materials for drug delivery devices and implants. Recent Patents on Nanotechnology, 1(3), 186–192. (URL: [Link])
-
1.2 Properties and uses of organosilicon - Silicone Academy - SiLIM TECHNOLOGIES. (2025, February 11). (URL: [Link])
-
The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A. (2024, July 1). (URL: [Link])
-
Organosilicon Compounds - Lucknow University. (2020, April 6). (URL: [Link])
-
(PDF) Recent progress of organosilicon compound: synthesis and applications. (2024, July 17). (URL: [Link])
-
Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed. (2023, April 7). (URL: [Link])
-
The synthesis of biologically active organosilicon small molecules - ResearchGate. (2025, August 6). (URL: [Link])
-
Discovery Road to Organo-Silicon Compounds: A Review - Journal of Emerging Technologies and Innovative Research. (URL: [Link])
-
Threshold of Toxicological Concern: Extending the chemical space by inclusion of a highly curated dataset for organosilicon compounds - PubMed. (URL: [Link])
-
Review articles in ORGANOSILICON COMPOUNDS - ResearchGate. (URL: [Link])
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). (URL: [Link])
-
Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: [Link])
-
The role of silicon in drug discovery: a review - Aithor. (2024, November 11). (URL: [Link])
-
STUDIES ON BIOACTIVE ORGANO-SILICON COMPOUNDS - Periodica Polytechnica. (URL: [Link])
-
Organosilicon Molecules with Medicinal Applications - R Discovery - Researcher.Life. (2012, November 6). (URL: [Link])
-
Organosilicon Compounds In Medicine And Biotechnology | ZM Silane. (2025, June 23). (URL: [Link])
-
New horizon of organosilicon chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/C0DT90059A. (URL: [Link])
-
Isquith, A., Matheson, D., & Slesinski, R. (1988). Genotoxicity Studies on Selected Organosilicon Compounds: In Vitro Assays. Food and Chemical Toxicology, 26(3), 255–261. (URL: [Link])
-
Silicon & Organosilicon Compounds: Health Hazards. (2011, August 12). (URL: [Link])
-
Organosilicon compounds – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Spectroscopic Techniques for Identification of Organosilicon Compounds | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Determination of Silicon in Organosilicon Compounds - ResearchGate. (2025, August 6). (URL: [Link])
-
Organosilicon Chemistry in Organic Synthesis: Methods and Applications - ResearchGate. (2025, October 16). (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The synthesis of biologically active organosilicon small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silicon medicines may be effective in humans – UW–Madison News [news.wisc.edu]
- 6. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 7. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 11. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]
- 12. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]
- 13. zmsilane.com [zmsilane.com]
- 14. lkouniv.ac.in [lkouniv.ac.in]
- 15. tandfonline.com [tandfonline.com]
- 16. Threshold of Toxicological Concern: Extending the chemical space by inclusion of a highly curated dataset for organosilicon compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aithor.com [aithor.com]
Methodological & Application
The Use of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane for the Protection of Primary Amines: A Detailed Guide for Researchers
In the realm of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the judicious use of protecting groups is paramount. The selective masking of reactive functional groups, such as primary amines, is a critical strategy to prevent undesired side reactions and ensure the successful construction of complex molecular architectures. Among the diverse arsenal of amine protecting groups, silyl-based reagents offer unique advantages. This guide provides an in-depth exploration of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, a reagent employed for the robust protection of primary amines, especially aromatic amines, through the formation of a cyclic disilazane derivative, commonly referred to as a "Stabase" adduct.
Introduction to this compound
This compound (CAS No. 91166-50-6) is an organosilicon compound that serves as a specialized protecting group for primary amines.[1] Its structure features two silyl groups linked by an ethane bridge, with each silicon atom bearing two methyl groups and a dimethylamino group. This bifunctional nature allows it to react with a primary amine to form a stable five-membered cyclic disilazane, effectively protecting the N-H bonds from participating in subsequent reactions. This protecting group is particularly noted for its application with primary aromatic amines, which can be challenging to protect with other standard methodologies.[2]
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | [3] |
| Molecular Weight | 232.51 g/mol | |
| Boiling Point | 101-103 °C at 13 mmHg | [2] |
| Density | 0.824 g/mL at 25 °C | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
Mechanism of Protection: The "Stabase" Adduct Formation
The protection of a primary amine with this compound proceeds through a transamination reaction. The primary amine displaces the dimethylamine moieties from the silicon atoms of the reagent, leading to the formation of a stable, five-membered ring containing the nitrogen atom of the substrate. This cyclic structure is known as a tetramethyldisilylazacyclopentane or "Stabase" adduct.[2] The reaction is typically catalyzed by a Lewis acid, such as zinc iodide, and is driven to completion by the removal of the volatile dimethylamine byproduct.
Application Notes and Protocols
Synthesis of this compound
For laboratories preferring to synthesize the reagent in-house, a straightforward procedure is available. The reagent can be prepared in high yield by treating commercially available 1,2-bis(chlorodimethylsilyl)ethane with an excess of dimethylamine in an ethereal solvent at low temperature.[2]
Protocol: Synthesis of this compound [2]
-
Reaction Setup: To a solution of 1,2-bis(chlorodimethylsilyl)ethane in diethyl ether at 0 °C, add dimethylamine (5 equivalents) dropwise with stirring.
-
Reaction: Stir the mixture at 0 °C for 5 hours.
-
Workup: Filter the reaction mixture to remove dimethylamine hydrochloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to afford this compound as a colorless liquid (typically in ~90% yield).
Protection of Primary Aromatic Amines (Stabase Adduct Formation)
This protocol is particularly effective for the protection of substituted anilines.[2]
Protocol: General Procedure for the Protection of a Primary Aromatic Amine [2]
-
Reaction Setup: In a flask equipped with a nitrogen inlet and a condenser, combine the primary aromatic amine (1.0 eq), this compound (1.0 eq), and zinc iodide (0.5 mol%).
-
Reaction Conditions: Heat the mixture to 140 °C under a slow stream of nitrogen for 5 hours. The nitrogen stream helps to remove the dimethylamine byproduct, driving the reaction to completion.
-
Purification: After cooling to room temperature, the product can often be purified by vacuum distillation.
Deprotection of the Stabase Adduct
The removal of the Stabase protecting group is typically achieved under mild acidic conditions.[2]
Protocol: General Procedure for the Deprotection of a Stabase Adduct [2]
-
Reaction Setup: Dissolve the Stabase-protected amine in diethyl ether.
-
Reagent Addition: Add methanol (2.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mol%).
-
Reaction: Stir the mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture can be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. The organic layer is then dried and concentrated to yield the deprotected primary amine.
Scientific Integrity and Logic
Advantages of the Stabase Protecting Group
-
Robustness: The resulting cyclic disilazane is stable to strongly basic conditions, making it suitable for reactions involving organolithium reagents or other strong bases.[2]
-
Mild Deprotection: The protecting group is readily cleaved under mild acidic conditions that are often compatible with other functional groups.[2]
-
High Yields: Both the protection and deprotection steps typically proceed in high yields.
Orthogonality with Other Protecting Groups
The stability of the Stabase adduct to basic conditions provides orthogonality with base-labile protecting groups such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by piperidine.[4] Conversely, the acidic deprotection conditions for the Stabase group are orthogonal to acid-labile groups like the tert-butoxycarbonyl (Boc) group, which is typically removed with strong acids like trifluoroacetic acid.[4] The Stabase group is also orthogonal to protecting groups removed by hydrogenolysis, such as the carboxybenzyl (Cbz) group.[4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Protection Reaction | Insufficient heating or inefficient removal of dimethylamine. | Ensure the reaction temperature is maintained at 140 °C and that a steady, but gentle, stream of nitrogen is passing through the reaction vessel. |
| Inactive catalyst. | Use freshly opened or properly stored zinc iodide. | |
| Low Yield of Deprotection | Incomplete reaction. | Monitor the reaction closely by TLC or LC-MS and allow for longer reaction times if necessary. |
| Degradation of the product under acidic conditions. | Use the recommended catalytic amount of p-toluenesulfonic acid. If the substrate is particularly acid-sensitive, consider using a milder acid or a buffered system. | |
| Difficulty in Purification | Residual starting materials or byproducts. | For the protection reaction, ensure the removal of all dimethylamine. For deprotection, a thorough aqueous workup is crucial to remove the silyl byproducts and the acid catalyst. |
Conclusion
This compound is a valuable tool for the protection of primary amines, offering a robust protecting group that is stable to basic conditions and readily cleaved under mild acidic conditions. Its orthogonality with other common amine protecting groups makes it a strategic choice in complex synthetic routes. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in research and development. As with any chemical transformation, careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
-
This compound Seven Chongqing Chemdad Co. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). Starshine Chemical. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]
-
1,2-Bis((dimethylamino)dimethylsilyl)ethane. (n.d.). PubChem. Retrieved from [Link]
-
This compound, [Protecting Reagent for Aromatic Primary Amines], 5g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). National Institutes of Health. Retrieved from [Link]
Sources
- 1. This compound [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Silylation of Anilines with 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: A Robust Protection Strategy for Amine Chemistry
Application Note & Technical Guide
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount. Anilines, as foundational components in a vast array of bioactive molecules and functional materials, present a unique set of challenges due to the reactivity of the amino group. This guide provides an in-depth exploration of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane as a superior reagent for the silylation of primary anilines. This method yields a robust cyclic disilazane protecting group, known as a Stabase adduct, which exhibits exceptional stability under strongly basic conditions, enabling a broader scope of subsequent chemical transformations. We will detail the underlying mechanism, provide comprehensive, step-by-step protocols for both protection and deprotection, and discuss the applications of the resulting silylated anilines in key synthetic transformations such as palladium-catalyzed cross-coupling reactions.
Introduction: The Challenge of Aniline Reactivity in Synthesis
Anilines are ubiquitous precursors in drug discovery and materials science. Their nucleophilic amino group readily participates in a variety of chemical reactions. However, this inherent reactivity can be a double-edged sword. In multi-step syntheses, the unprotected aniline moiety can lead to undesired side reactions, such as N-alkylation, acylation, or interference with organometallic reagents. Consequently, the temporary protection of the amino group is often a critical step to ensure the desired chemical outcome.
While numerous amine-protecting groups have been developed, many suffer from limitations such as instability towards strongly basic reagents (e.g., organolithiums) or harsh deprotection conditions that can compromise other sensitive functional groups within the molecule. The silylation of anilines with this compound offers a compelling solution to these challenges.
The "Stabase" Adduct: A Unique and Robust Protecting Group
The reaction of a primary aniline with this compound results in the formation of a 2-aryl-2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane, commonly referred to as a "Stabase" adduct. This cyclic structure imparts exceptional stability to the protected amine.
Key Advantages of the Stabase Protecting Group:
-
Exceptional Base Stability: Stabase adducts are remarkably stable towards strongly basic conditions, including n-butyllithium and Grignard reagents, allowing for subsequent reactions that are incompatible with many other amine protecting groups.
-
Facile Introduction: The protection reaction proceeds under relatively mild conditions.
-
Mild Deprotection: The protecting group can be readily cleaved under acidic conditions, regenerating the free aniline.
-
Enhanced Lipophilicity: The silyl group increases the lipophilicity of the aniline derivative, which can improve solubility in organic solvents.
Reaction Mechanism
The formation of the Stabase adduct proceeds through a two-step mechanism. First, the primary aniline reacts with one of the dimethylaminosilyl groups of the reagent, leading to the displacement of a dimethylamine molecule. This is followed by an intramolecular reaction where the remaining amino proton reacts with the second dimethylaminosilyl group, closing the five-membered ring and releasing a second molecule of dimethylamine. The reaction is typically driven to completion by the removal of the volatile dimethylamine by-product.
Caption: Reaction mechanism for Stabase adduct formation.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) due to the moisture sensitivity of the silylating reagent.
-
Anhydrous solvents are essential for optimal results.
-
This compound is a moisture-sensitive and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1][2]
Protocol for the Silylation of Aniline (Stabase Protection)
This protocol describes the silylation of a generic aniline.
Materials:
-
Aniline (1.0 equiv)
-
This compound (1.05 equiv)
-
Zinc iodide (ZnI₂, 0.5 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the aniline and zinc iodide.
-
Add anhydrous toluene via syringe to dissolve the starting materials.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 140 °C and maintain for 5 hours. A slow stream of nitrogen can be passed through the apparatus to facilitate the removal of dimethylamine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be purified by vacuum distillation. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Caption: General workflow for the silylation of anilines.
Protocol for the Deprotection of a Stabase Adduct
Materials:
-
Stabase-protected aniline (1.0 equiv)
-
Methanol (2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.2 mol%)
-
Diethyl ether
Procedure:
-
Dissolve the Stabase-protected aniline in diethyl ether in a round-bottom flask.
-
Add methanol to the solution.
-
Add p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aniline can be purified by column chromatography or recrystallization as needed.
Applications in Synthesis: The Stabase Adduct as a Synthetic Enabler
The exceptional stability of the Stabase protecting group towards strong bases makes it particularly valuable for reactions involving organometallic reagents, such as ortho-lithiation, which allows for the functionalization of the aromatic ring at the position adjacent to the protected amino group.
Furthermore, Stabase-protected anilines can be valuable substrates in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. The protecting group can prevent side reactions at the nitrogen atom and modulate the electronic properties of the aniline substrate.
Table 1: Reaction Compatibility of Stabase-Protected Anilines
| Reaction Type | Reagents | Compatibility | Notes |
| Ortho-lithiation | n-BuLi, s-BuLi, LDA | Excellent | The Stabase group is a powerful directing group for ortho-metalation. |
| Grignard Reactions | RMgX | Excellent | No interference with the protected amino group. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Good | The protected aniline can be coupled with various boronic acids. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Good | Can be used as a coupling partner in C-N bond formation. |
Troubleshooting and Expert Insights
-
Incomplete reaction: If the silylation reaction does not go to completion, ensure that anhydrous conditions were strictly maintained. The removal of the dimethylamine by-product is also crucial; a gentle stream of inert gas can be beneficial.
-
Difficult purification: While vacuum distillation is often effective, for less volatile products, flash column chromatography on silica gel is a reliable alternative. A non-polar eluent system is typically required.
-
Deprotection issues: If deprotection is sluggish, a slight increase in the amount of p-toluenesulfonic acid or gentle warming may be necessary. However, prolonged exposure to strong acid should be avoided to prevent potential side reactions.
Conclusion
This compound is a highly effective reagent for the protection of primary anilines, forming a robust Stabase adduct. The exceptional stability of this protecting group under strongly basic conditions opens up a wide range of synthetic possibilities that are often challenging with other protecting groups. The straightforward protection and mild deprotection protocols make this a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the aniline motif.
References
-
Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-Aza-2,5-disilacyclopentane, 1-(4-bromophenyl)-2,2,5,5-tetramethyl-. Retrieved January 12, 2026, from [Link]
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Palladium-catalyzed coupling reactions. Retrieved January 12, 2026, from [Link]
Sources
The Dual-Role Workhorse of Amine Synthesis: A Detailed Guide to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
In the intricate landscape of modern organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving complex molecular architectures. Among the repertoire of reagents available to the discerning chemist, 1,2-Bis[(dimethylamino)dimethylsilyl]ethane has emerged as a uniquely versatile tool, particularly for the selective protection of primary amines. This technical guide provides an in-depth exploration of its applications, moving beyond simple protocols to elucidate the underlying chemical principles and practical nuances that empower researchers in their synthetic endeavors. While its utility extends to materials science as a crosslinking agent for silicone polymers and a precursor for functional siloxanes, this guide will focus on its well-documented and highly valuable role in the protection of sensitive amine functionalities.[1][2]
Section 1: Core Principles and Advantages of Stabase Protection
This compound is renowned for its ability to form a stable, cyclic silylated derivative with primary amines, known as a "Stabase" adduct. This approach offers several distinct advantages over traditional amine protecting groups:
-
High Selectivity for Primary Amines: The reagent exhibits a strong preference for primary amines, allowing for selective protection in the presence of secondary amines and other nucleophilic groups.
-
Robust Stability: The resulting tetramethyldisilylazacyclopentane ring system is remarkably stable to a wide range of non-aqueous reagents, particularly strong bases and organometallic compounds.[3]
-
Facile and Mild Deprotection: Despite its stability, the Stabase group can be readily cleaved under mild acidic conditions, ensuring the integrity of sensitive functionalities elsewhere in the molecule.[3]
-
Aprotic Nature of Protection: The protection reaction proceeds without the generation of acidic byproducts, a crucial feature when working with acid-sensitive substrates.
These attributes make this compound an invaluable asset in multistep syntheses, particularly in the fields of medicinal chemistry and natural product synthesis, where the preservation of molecular complexity is essential.
Section 2: Application in the Protection of Aromatic Primary Amines
The protection of aromatic primary amines is a frequent challenge in organic synthesis, given their nucleophilicity and potential for side reactions. This compound provides an elegant solution for the temporary masking of this functional group.
Mechanistic Rationale
The protection reaction proceeds via a dual nucleophilic substitution mechanism. The primary amine attacks one of the electrophilic silicon atoms, displacing a dimethylamino group. The intramolecular proximity of the second silylamine moiety facilitates a subsequent cyclization, displacing the second dimethylamino group and forming the thermodynamically stable five-membered ring of the Stabase adduct. The use of a Lewis acid catalyst, such as zinc iodide, enhances the electrophilicity of the silicon centers, thereby accelerating the reaction.[3]
Caption: Mechanism of Stabase Protection.
Detailed Experimental Protocol: Protection of 4-Bromoaniline
This protocol provides a representative procedure for the protection of an aromatic primary amine.
Materials:
-
4-Bromoaniline
-
This compound
-
Zinc iodide (ZnI₂)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-bromoaniline (1.0 eq).
-
Add anhydrous toluene to dissolve the aniline.
-
Add this compound (1.05 eq) to the solution via syringe.
-
Add zinc iodide (0.005 eq) as a catalyst.
-
Heat the reaction mixture to 140°C and maintain for 5 hours.[3] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can often be purified by vacuum distillation to remove the toluene and any volatile byproducts.[3]
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | ZnI₂ (0.5 mol%) | 140 | 5 | High |
| 4-Bromoaniline | ZnI₂ (0.5 mol%) | 140 | 5 | High |
| 4-Methoxyaniline | ZnI₂ (0.5 mol%) | 140 | 5 | High |
Table 1: Representative Conditions for the Stabase Protection of Substituted Anilines.[3]
Expertise & Experience: Causality Behind Experimental Choices
-
Inert Atmosphere: The silyl amine reagent is sensitive to moisture, which can lead to hydrolysis and the formation of siloxanes, reducing the efficiency of the protection reaction.[3] Therefore, maintaining a dry, inert atmosphere is critical for success.
-
Catalyst Choice: While the reaction can proceed without a catalyst, the use of a mild Lewis acid like zinc iodide significantly accelerates the rate of reaction by activating the silicon-nitrogen bond towards nucleophilic attack.
-
Temperature: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic substitution at the silicon centers and to drive off the dimethylamine byproduct.[3]
-
Purification: Vacuum distillation is an effective method for purification as the Stabase adduct is typically a thermally stable, distillable liquid.[3]
Section 3: Deprotection of the Stabase Adduct
The facile removal of the Stabase protecting group under mild conditions is a key advantage of this methodology.
Mechanistic Rationale
The deprotection is an acid-catalyzed hydrolysis. A proton source, such as p-toluenesulfonic acid, protonates the nitrogen atom of the Stabase adduct, making it a better leaving group. A nucleophile, in this case, methanol, then attacks the silicon atoms, leading to the cleavage of the silicon-nitrogen bonds and the regeneration of the primary amine. The formation of volatile methoxy-silyl byproducts drives the reaction to completion.
Caption: Mechanism of Stabase Deprotection.
Detailed Experimental Protocol: Deprotection of Protected 4-Bromoaniline
Materials:
-
Stabase-protected 4-bromoaniline
-
Methanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Stabase-protected 4-bromoaniline (1.0 eq) in diethyl ether in a round-bottom flask.
-
Add methanol (2.0 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.002 eq).[3]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected aniline.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Expertise & Experience: Causality Behind Experimental Choices
-
Solvent: Diethyl ether is a suitable solvent as it is relatively non-polar and allows for easy separation from the aqueous workup.
-
Acid Catalyst: A catalytic amount of a strong acid like p-TsOH is sufficient to facilitate the hydrolysis without causing degradation of sensitive substrates.
-
Methanol as Nucleophile: Methanol serves as both a proton source (in the presence of the acid catalyst) and a nucleophile to cleave the Si-N bonds.
-
Aqueous Workup: The basic wash with sodium bicarbonate is essential to neutralize the acidic catalyst and quench the reaction.
Section 4: Concluding Remarks for the Modern Synthetic Chemist
This compound stands as a testament to the power of silicon-based reagents in addressing longstanding challenges in organic synthesis. Its ability to selectively protect primary amines with high efficiency and under mild conditions, coupled with its straightforward removal, makes it a superior choice in many synthetic campaigns. For researchers and drug development professionals, mastering the application of this reagent opens new avenues for the construction of complex molecules, ultimately accelerating the pace of discovery and innovation.
References
Sources
Application Notes and Protocols for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Introduction: A Highly Reactive Bis-Silane for Advanced Coupling and Protection Strategies
1,2-Bis[(dimethylamino)dimethylsilyl]ethane is a bifunctional organosilicon compound engineered for high reactivity and versatile application in materials science and synthetic chemistry.[1] Its unique structure, featuring two silyl centers bridged by an ethane backbone and equipped with highly reactive dimethylamino leaving groups, distinguishes it from common alkoxysilanes. The Si-N bond is susceptible to rapid hydrolysis and reacts readily with surface hydroxyl groups, making this compound an exceptionally efficient agent for surface modification, polymer crosslinking, and as a potent protecting group for primary amines.[2]
This document serves as a technical guide for researchers, materials scientists, and drug development professionals. It provides an in-depth exploration of the mechanistic principles behind the reactivity of this compound and delivers detailed protocols for its key applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 91166-50-6 | [1][3] |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | [1][3] |
| Molecular Weight | 232.52 g/mol | [1][3] |
| Appearance | Colorless clear liquid | [1] |
| Density | ~0.824 - 0.84 g/mL at 25 °C | [1][3] |
| Boiling Point | 101-103 °C at 13 mmHg | [1][3] |
| Refractive Index | ~1.446 (n20/D) | [1] |
| Purity | ≥ 93% (GC) | [3] |
| Storage | Store at room temperature under an inert gas. Highly sensitive to moisture. | [1][3] |
Application I: Surface Modification of Hydroxylated Substrates
The primary application of this compound as a coupling agent lies in its ability to functionalize surfaces bearing hydroxyl (-OH) groups, such as silica, glass, and metal oxides. The dimethylamino groups are excellent leaving groups, reacting with surface silanols to form stable covalent Si-O-Substrate bonds. The bifunctional nature of the molecule allows it to act as a "staple," covalently bonding to the surface at two points, thereby creating a robust, cross-linked, and thermally stable organic layer.[1][3]
Mechanism of Action: The Aminosilane Advantage
Unlike traditional alkoxysilanes (e.g., methoxy or ethoxy silanes), which require water for hydrolysis and often acid or base catalysis, aminosilanes can react directly with surface hydroxyls.[2][4] The reaction is driven by the formation of the strong Si-O bond and releases volatile dimethylamine as the only byproduct, which can be easily removed.[2] This offers a cleaner and often faster reaction profile.
The reaction proceeds in two stages:
-
Initial Reaction: One of the silyl groups reacts with a surface hydroxyl group, covalently attaching the molecule to the substrate.
-
Cross-linking/Secondary Reaction: The second silyl group can react in one of two ways:
-
Intra-molecularly: If sterically feasible, it can react with a neighboring hydroxyl group on the same substrate, forming a strained cyclic structure.
-
Inter-molecularly: More commonly, it reacts with a hydroxyl group on an adjacent, previously deposited silane molecule or another site on the substrate, leading to a cross-linked polymer network on the surface.[3]
-
Caption: Reaction pathway for surface modification.
Exemplary Protocol: Silanization of Silica Wafers
This protocol provides a general method for modifying a silicon wafer with a native oxide layer. It should be adapted based on the specific substrate and desired surface properties.
Materials:
-
This compound
-
Anhydrous Toluene (or other anhydrous, aprotic solvent like hexane)
-
Silicon wafers (or other hydroxylated substrate)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED.
-
Isopropanol (IPA), Acetone, and Deionized (DI) water
-
Nitrogen gas source
-
Schlenk line or glovebox (recommended)
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Activation (Critical Step):
-
Clean the silicon wafers by sonicating for 15 minutes each in acetone, isopropanol, and DI water.
-
Dry the wafers under a stream of nitrogen.
-
To maximize surface hydroxyl groups, immerse the wafers in Piranha solution for 15-30 minutes at room temperature. (Safety First: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Carefully remove the wafers and rinse extensively with DI water.
-
Dry the wafers thoroughly under a nitrogen stream and then bake in an oven at 120 °C for at least 1 hour to remove physisorbed water. Cool to room temperature under vacuum or in a desiccator.
-
-
Silanization Reaction (Anhydrous Conditions):
-
Work under an inert atmosphere (nitrogen or argon) using a glovebox or Schlenk line to prevent premature hydrolysis of the silane.
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned, activated, and dried wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a more robust layer, the reaction can be heated to 50-80 °C.
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unreacted, physisorbed silane.
-
Follow with a rinse in isopropanol.
-
Dry the wafers under a stream of nitrogen.
-
Cure the wafers by baking at 110-120 °C for 1 hour. This step drives the condensation reaction to completion, promoting cross-linking and forming a stable, durable surface layer.[5]
-
-
Characterization:
-
Contact Angle Goniometry: A successful modification should result in a significant change in the water contact angle, indicating a change in surface hydrophobicity/hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of Si, C, and N on the surface and provide information about the chemical states, confirming the covalent attachment of the silane layer.[6]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the surface morphology and roughness of the deposited silane layer.[6]
-
Application II: Protecting Group for Primary Aromatic Amines (Stabase Formation)
In organic synthesis, this compound serves as a highly effective reagent for the protection of primary amines, particularly aromatic amines with lower pKa values.[1] It reacts with primary amines to form a stable five-membered cyclic diamine adduct, known as a "Stabase" adduct.[1]
Causality and Advantages:
-
Stability: The resulting tetramethyldisilylazacyclopentane ring is stable to basic conditions, making it an excellent choice for reactions where the amine functionality needs to be masked.
-
Ease of Formation: The protection reaction proceeds under relatively straightforward conditions.[1]
-
Facile Removal: The protecting group can be easily cleaved under mild acidic conditions (e.g., methanol with a catalytic amount of p-toluenesulfonic acid) to regenerate the primary amine.[1]
Caption: Workflow for amine protection and deprotection.
Protocol: Protection of Substituted Anilines
This protocol is adapted from established procedures for the formation of Stabase adducts.[1][7]
Materials:
-
This compound
-
Substituted aniline (or other primary aromatic amine)
-
Zinc iodide (ZnI₂), anhydrous
-
Anhydrous, high-boiling point solvent (e.g., Toluene or Xylene), if required
-
Nitrogen or Argon gas supply
-
Reaction vessel with condenser and nitrogen inlet
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add the primary aromatic amine (1.0 eq) and this compound (1.0 eq).
-
Add a catalytic amount of anhydrous zinc iodide (approx. 0.5 mol %).
-
If the reactants are solid or highly viscous, a minimal amount of anhydrous solvent can be added.
-
-
Protection Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product can often be purified directly by vacuum distillation.[1]
-
Alternatively, if a solvent was used, it can be removed under reduced pressure, and the residue purified by distillation or chromatography.
-
-
Deprotection:
-
To deprotect the amine, dissolve the Stabase adduct in diethyl ether.
-
Add methanol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mol %).[1]
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Perform a standard aqueous work-up to isolate the free primary amine.
-
Prospective Application: A Bifunctional Linker in Drug Development
The defined length of the ethane bridge and the bifunctional nature of this compound make it a prospective candidate for use as a linker in constructing complex molecules, such as peptide-drug conjugates (PDCs) or other targeted therapeutic agents.[8] While specific protocols for this application are not yet established in the literature, its chemical properties allow for a rational design approach.
Conceptual Workflow:
-
First Conjugation: One end of the silane could be reacted with a functional group on a solid support, a nanoparticle, or a carrier molecule through its hydroxyl groups.
-
Second Conjugation: The remaining dimethylaminosilyl group could then be used to attach a therapeutic payload or targeting ligand.
This approach, however, requires careful consideration of the stability of the resulting Si-O and Si-N bonds under physiological conditions. The Si-O bond is generally stable, but the lability of Si-N bonds in aqueous environments would need to be carefully evaluated for any specific application in drug delivery.[9]
Safety and Handling
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[10] It reacts rapidly with moisture.[1] Always handle this reagent in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate PPE, including gloves, safety goggles, and a lab coat.
References
-
Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
-
Gas Phase Modification of Silica Nanoparticles in a Fluidized Bed: Tailored Deposition of Aminopropylsiloxane. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). Seven Chongqing Chemdad Co., Ltd. Retrieved January 11, 2026, from [Link]
-
The bis-amino surface modification process and bonding reaction for PET... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Atomic Layer Deposition of Silicon Dioxide Using Aminosilanes di-sec-butylaminosilane and bis(t-butylamino)silane with Ozone. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. (2018). MDPI. Retrieved January 11, 2026, from [Link]
-
Original Basic Activation for Enhancing Silica Particle Reactivity: Characterization by Liquid Phase Silanization and Silica-Rubber Nanocomposite Properties. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
(a) Reaction of amino-silane with free hydroxyl functional group. (b)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The bis-amino surface modification process and bonding reaction for PET... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Reacting with the Substrate. (n.d.). Gelest Technical Library. Retrieved January 11, 2026, from [Link]
-
Hydrolysis and condensation mechanism of organofunctional silanes and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. (n.d.). Gelest, Inc.. Retrieved January 11, 2026, from [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011). BioForce Nanosciences. Retrieved January 11, 2026, from [Link]
-
Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Current ADC Linker Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
-
This compound [Protecting Reagent for Aromatic Primary Amines]. (n.d.). Starshine Chemical. Retrieved January 11, 2026, from [Link]
-
Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore. (2024). ACS Publications. Retrieved January 11, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reacting with the Substrate - Gelest [technical.gelest.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound|lookchem [lookchem.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-ビス((ジメチルアミノ)ジメチルシリル)エタン 96% | Sigma-Aldrich [sigmaaldrich.com]
The Pivotal Role of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane in Advanced Silicone Polymer Architectures: A Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the multifaceted roles of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane in the synthesis of advanced silicone polymers. Moving beyond its established use as a potent crosslinking agent, we delve into its application as a difunctional initiator for anionic ring-opening polymerization (AROP) to create well-defined block copolymers. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, validated experimental protocols, and comparative data to guide the rational design of novel silicone-based materials.
Introduction: Unveiling the Versatility of a Unique Disilane
Silicone polymers, or polysiloxanes, are renowned for their exceptional properties, including high thermal stability, low glass transition temperature, excellent biocompatibility, and tunable mechanical characteristics.[1][2] The precise architecture of these polymers dictates their ultimate function, and the choice of monomers, initiators, and crosslinking agents is therefore of paramount importance. This compound, a versatile organosilicon compound, has emerged as a key enabling reagent in the synthesis of sophisticated silicone structures.[3] Its unique molecular design, featuring two dimethylaminodimethylsilyl groups bridged by an ethylene linker, imparts a dual reactivity that can be harnessed for both polymer chain extension and network formation. This guide will elucidate the fundamental chemistry of this compound and provide practical protocols for its application in silicone polymer production.
Physicochemical Properties and Handling
A thorough understanding of the material's properties is crucial for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| Synonyms | 1,1'-Ethylenebis(N,N,1,1-tetramethylsilanamine) | [3] |
| CAS Number | 91166-50-6 | [3] |
| Molecular Formula | C10H28N2Si2 | [3] |
| Molecular Weight | 232.52 g/mol | [3] |
| Appearance | Colorless clear liquid | |
| Density | 0.84 g/mL | [3] |
| Boiling Point | 103 °C / 13 mmHg | [3] |
| Purity | ≥ 93% (GC) | [3] |
Storage and Handling: this compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.
Mechanistic Insights into its Dual Functionality
The utility of this compound stems from the reactivity of the silicon-nitrogen bond in the dimethylamino moiety. This bond is susceptible to cleavage by protic species, such as silanols (Si-OH), which are common end-groups in silicone precursors.
Role as a Crosslinking Agent in Condensation Curing
In condensation-cure silicone formulations, this compound acts as an efficient crosslinking agent for silanol-terminated polydimethylsiloxane (PDMS) chains. The dimethylamino groups react with the terminal silanol groups, leading to the formation of a stable siloxane (Si-O-Si) bridge and the release of dimethylamine as a volatile byproduct. This reaction proceeds readily at ambient or slightly elevated temperatures.
The difunctional nature of the molecule allows it to connect two separate polymer chains, leading to the formation of a three-dimensional network structure characteristic of cured silicone elastomers. This crosslinking imparts enhanced thermal and mechanical stability to the final material.[3]
Caption: Condensation crosslinking mechanism.
Role as a Difunctional Initiator in Anionic Ring-Opening Polymerization (AROP)
Beyond crosslinking, this compound can function as a difunctional initiator for the anionic ring-opening polymerization (AROP) of cyclosiloxanes, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[4] This allows for the synthesis of well-defined block copolymers with a central carbosilane unit.
The initiation step involves the nucleophilic attack of the dimethylamino group on the silicon atom of the cyclosiloxane monomer, leading to the opening of the ring and the formation of a silanolate active center. As the molecule possesses two such initiating sites, polymerization can proceed from both ends, resulting in a polymer chain with the initiator fragment at its center. This "grafting-from" approach is a powerful tool for creating novel polymer architectures.
Sources
- 1. Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. gelest.com [gelest.com]
Application Notes and Protocols for Surface Modification Using 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Introduction: A Novel Bifunctional Silane for Robust Surface Engineering
In the realm of materials science, the precise control of surface properties is paramount for the development of advanced materials and devices. Surface modification with organosilanes is a well-established technique to tailor the interfacial properties of a wide range of substrates. This guide focuses on a uniquely reactive and versatile bifunctional aminosilane, 1,2-Bis[(dimethylamino)dimethylsilyl]ethane (CAS No. 91166-50-6). Its molecular structure, featuring two dimethylaminodimethylsilyl groups linked by an ethane bridge, offers distinct advantages over conventional monofunctional silanes, leading to the formation of highly stable and uniformly functionalized surfaces.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights for the effective use of this reagent in surface modification applications. We will delve into the underlying chemistry, detail experimental procedures for both solution and vapor phase deposition, and discuss appropriate characterization techniques to validate the modified surfaces.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is crucial for its safe and effective handling.
| Property | Value | Reference |
| CAS Number | 91166-50-6 | |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | |
| Molecular Weight | 232.51 g/mol | |
| Appearance | Colorless clear liquid | [1] |
| Density | 0.824 g/mL at 25 °C | |
| Boiling Point | 101-103 °C at 13 mmHg | |
| Refractive Index | n20/D 1.446 |
Safety Precautions: this compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] It is also highly reactive with moisture.[3] Always handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
Mechanism of Surface Modification: The Advantage of Bifunctionality
The efficacy of this compound in surface modification stems from the high reactivity of its dimethylamino leaving groups towards surface hydroxyls (silanols in the case of glass or silica). Unlike alkoxysilanes which require hydrolysis to form reactive silanol groups, the dimethylamino groups can directly react with surface hydroxyls, releasing dimethylamine as a byproduct. This reaction is typically rapid and can be performed under anhydrous conditions.
The bifunctional nature of the molecule allows it to form a bridged, bidentate linkage with the surface, significantly enhancing the stability of the resulting organic layer compared to monofunctional silanes. This increased stability is particularly advantageous in applications where the modified surface is exposed to harsh conditions.[1]
Figure 1: Reaction mechanism of this compound with a hydroxylated surface.
Experimental Protocols
The choice between solution-phase and vapor-phase deposition depends on the substrate geometry, desired layer thickness, and available equipment. Vapor-phase deposition is often preferred for achieving uniform monolayer coverage on complex surfaces.[4]
Part 1: Substrate Preparation (Critical for Success)
A pristine, hydroxylated surface is essential for successful silanization. The following is a general protocol for silica-based substrates (e.g., glass slides, silicon wafers).
-
Cleaning:
-
Sonciate the substrate in a solution of laboratory detergent for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonciate in DI water for 15 minutes.
-
Rinse again with DI water.
-
-
Hydroxylation (Activation):
-
Immerse the cleaned substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 80°C. Extreme caution is advised when handling piranha solution as it is highly corrosive and reactive.
-
Alternatively, for a less aggressive treatment, use an oxygen plasma cleaner for 5-10 minutes.
-
-
Final Rinse and Dry:
-
Rinse the activated substrate extensively with DI water.
-
Dry the substrate under a stream of high-purity nitrogen or in an oven at 110-120°C for at least 1 hour.
-
Store the activated substrate in a desiccator until ready for use.
-
Part 2: Solution-Phase Deposition Protocol
This method is suitable for treating larger batches of substrates.
-
Prepare the Silanization Solution:
-
In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane. The use of anhydrous solvents is critical to prevent premature reaction of the silane.
-
-
Deposition:
-
Immerse the pre-cleaned and dried substrates in the silanization solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a more robust layer, the reaction can be carried out at an elevated temperature (e.g., 60-80°C).
-
-
Washing:
-
Remove the substrates from the solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol to remove any unreacted silane.
-
-
Curing (Optional but Recommended):
-
Bake the coated substrates in an oven at 110-120°C for 30-60 minutes to promote further cross-linking and stabilize the silane layer.
-
Figure 2: Workflow for solution-phase deposition.
Part 3: Vapor-Phase Deposition Protocol
Vapor-phase deposition is ideal for creating thin, uniform monolayers, especially on non-planar surfaces.[5]
-
Setup:
-
Place the pre-cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
In a small, open container (e.g., a glass vial), place a small amount (e.g., 0.1-0.5 mL) of this compound.
-
-
Deposition:
-
Evacuate the desiccator or chamber to a low pressure (e.g., <1 Torr).
-
Heat the chamber to 70-90°C to increase the vapor pressure of the silane.
-
Allow the deposition to proceed for 2-16 hours. The optimal time will depend on the chamber volume and desired surface coverage.
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas (e.g., nitrogen).
-
Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed silane.
-
-
Curing:
-
Bake the substrates at 110-120°C for 30-60 minutes.
-
Figure 3: Workflow for vapor-phase deposition.
Characterization of Modified Surfaces
Proper characterization is essential to confirm the success of the surface modification.
| Technique | Information Obtained | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity | A significant change in the water contact angle compared to the clean, hydrophilic substrate. The exact angle will depend on the resulting surface termination. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Presence of Si, C, and N peaks corresponding to the silane. The high-resolution Si 2p spectrum can confirm the formation of Si-O-Si bonds. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | A smooth, uniform surface for monolayer coverage. Can also reveal the formation of aggregates if the deposition process is not optimized. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds | Appearance of C-H and Si-C stretching vibrations. Disappearance or reduction of the broad -OH peak from the substrate. |
Applications in Research and Drug Development
The robust and stable surfaces created using this compound are beneficial in a variety of fields:
-
Microfluidics and Lab-on-a-Chip Devices: Creating stable hydrophobic or functionalized channels for controlled fluid flow and biochemical assays.[1]
-
Biosensors: Providing a stable linker layer for the immobilization of biomolecules.[6]
-
Drug Delivery: Modifying the surface of nanoparticles to improve their stability, dispersibility, and interaction with biological systems.[7]
-
Advanced Materials: Enhancing the adhesion between inorganic fillers and polymer matrices in composites.[8]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Water Contact Angle on "Clean" Substrate | Incomplete removal of organic contaminants. | Optimize the cleaning procedure (e.g., longer sonication, fresh piranha solution). |
| Inconsistent or Patchy Coating | Incomplete hydroxylation of the surface. Non-uniform reaction conditions. | Ensure complete hydroxylation. Improve agitation during solution deposition or optimize vapor distribution in vapor deposition. |
| Formation of Aggregates on the Surface | Presence of moisture in the solvent or reaction environment leading to silane polymerization. | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Poor Stability of the Modified Surface | Incomplete reaction or insufficient curing. | Increase reaction time or temperature. Ensure proper curing. |
Conclusion
This compound is a highly effective reagent for creating robust and stable functionalized surfaces. Its bifunctional nature provides a distinct advantage over traditional monofunctional silanes, leading to enhanced layer stability. The protocols outlined in this guide, coupled with rigorous surface characterization, will enable researchers and professionals to harness the full potential of this versatile molecule for a wide range of applications in materials science, biotechnology, and beyond.
References
-
ResearchGate. (n.d.). The bis-amino surface modification process and bonding reaction for PET.... Retrieved from [Link]
-
Stuart, C. (2021). Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Methods in Molecular Biology, 2237, 191-198. [Link]
-
How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (n.d.). Langmuir. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Vapor Deposition of Three Aminosilancs on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. Retrieved from [Link]
-
ResearchGate. (n.d.). Mixed bifunctional surface-modified silicas using tethered aminofunctional silane catalysts. Retrieved from [Link]
-
ePrints Soton. (n.d.). Surface Modification of Glass Beads with an Aminosilane Monolayer. Retrieved from [Link]
-
National Institutes of Health. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Retrieved from [Link]
-
PubMed. (n.d.). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption. Retrieved from [Link]
-
National Institutes of Health. (2022). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface Modification of Glass Beads with an Aminosilane Monolayer. Retrieved from [Link]
-
University of Manchester. (n.d.). Silanes for adhesion promotion and surface modification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Silane surface modification for improved bioadhesion of esophageal stents. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis((dimethylamino)dimethylsilyl)ethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols: 1,2-Bis[(dimethylamino)dimethylsilyl]ethane in Nanotechnology and Nanomaterials
Foreword: The Unique Potential of a Bifunctional Silane
In the dynamic landscape of nanotechnology, the pursuit of molecular precursors that offer precise control over material properties at the nanoscale is paramount. 1,2-Bis[(dimethylamino)dimethylsilyl]ethane has emerged as a compound of significant interest due to its unique bifunctional nature. Possessing two silicon atoms bridged by an ethylene group, and each silicon bearing two reactive dimethylamino groups, this molecule offers a versatile platform for the synthesis and modification of advanced nanomaterials. Its architecture allows for the formation of stable, flexible, and well-defined siloxane networks, making it an invaluable tool for researchers in electronics, materials science, and drug delivery. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to empower researchers to harness its full potential.
Compound Profile: this compound
This compound is an organosilicon compound valued for its high reactivity and ability to serve as a building block for silicon-containing polymers and materials.[1][2] The dimethylamino groups are excellent leaving groups, facilitating reactions with a variety of nucleophiles, particularly hydroxyl groups on the surface of nanomaterials or water during hydrolysis.
| Property | Value | Reference |
| Synonyms | 1,1'-Ethylenebis(N,N,1,1-tetramethylsilanamine) | [3][4] |
| CAS Number | 91166-50-6 | [3][4] |
| Molecular Formula | C10H28N2Si2 | [3] |
| Molecular Weight | 232.52 g/mol | [5] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 101-103 °C at 13 mmHg | [4][6] |
| Density | 0.824 - 0.84 g/mL | [1][4] |
Core Applications in Nanotechnology
The utility of this compound in nanotechnology stems from its role as a precursor for silicon-based nanomaterials and as a surface modification agent.[1][2] Its bifunctional nature allows it to act as a crosslinking agent, enhancing the mechanical and thermal stability of materials.[5]
Precursor for Silicon-Containing Thin Films and Nanoparticles
This compound is a viable precursor for the deposition of silicon-containing thin films, such as silicon nitride (SiNx) and silicon carbonitride (SiCN), via chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD).[7][8] The presence of both silicon and nitrogen in the molecule can be advantageous in the formation of silicon nitride films. While specific protocols for nanoparticle synthesis using this exact precursor are not extensively detailed in readily available literature, its chemical properties suggest its suitability in solution-phase synthesis routes.
Surface Functionalization of Nanomaterials
The reactive dimethylamino groups readily undergo hydrolysis or react with surface hydroxyl groups on a variety of nanomaterials, including metal oxides, silica nanoparticles, and quantum dots. This process allows for the covalent attachment of a flexible, bifunctional siloxane layer, which can alter the surface properties of the nanomaterial, improving its dispersion in polymeric matrices, enhancing its stability, or providing a platform for further functionalization.[9]
Formation of Self-Assembled Monolayers (SAMs)
The principles of silane chemistry allow this compound to form self-assembled monolayers on hydroxylated surfaces. These SAMs can be used to precisely control the surface energy, wettability, and chemical reactivity of a substrate.
Experimental Protocols
Protocol 1: Surface Functionalization of Silica Nanoparticles
This protocol details the process for modifying the surface of silica nanoparticles to improve their dispersion in a non-polar solvent.
Rationale: The hydroxyl groups on the surface of silica nanoparticles make them hydrophilic and prone to aggregation in non-polar environments. By reacting these groups with this compound, a hydrophobic siloxane layer is formed, enhancing their compatibility with non-polar media.
Diagram: Conceptual Workflow for PECVD of SiCN Thin Films.
Materials and Equipment:
-
This compound
-
Substrates (e.g., silicon wafers)
-
Carrier gas (e.g., Argon)
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) system
Conceptual Procedure:
-
Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
-
System Setup:
-
Load the cleaned substrates into the PECVD chamber.
-
Pump the chamber down to a base pressure (e.g., <10^-6 Torr).
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 200-400°C).
-
Introduce a carrier gas, such as Argon, at a controlled flow rate.
-
Heat the precursor in a bubbler and introduce its vapor into the chamber using the carrier gas. The flow rate of the precursor can be controlled by the bubbler temperature and the carrier gas flow rate.
-
Ignite the plasma at a specific power (e.g., 50-200 W).
-
Allow the deposition to proceed for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the plasma and the precursor flow.
-
Cool the substrates to room temperature under a continuous flow of the carrier gas.
-
Vent the chamber and unload the coated substrates.
-
-
Characterization: Analyze the film composition, thickness, and properties using techniques like X-ray Photoelectron Spectroscopy (XPS), Ellipsometry, and Atomic Force Microscopy (AFM).
Safety and Handling
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. [3]It is also moisture-sensitive. [6]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a versatile and reactive compound with significant potential in the field of nanotechnology. Its ability to act as a precursor for thin films and as a surface modifying agent for a wide range of nanomaterials makes it a valuable tool for researchers. While detailed protocols for all its potential applications are still emerging, the fundamental principles of its reactivity provide a solid foundation for developing new and innovative nanomaterials. Future research will likely focus on exploring its use in the synthesis of novel core-shell nanoparticles, its role in creating functional coatings for biomedical applications, and its application in advanced electronic devices.
References
-
PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]
- Arquier, D., et al. (2008). A new solution route for the synthesis of silicon nanoparticles presenting different surface substituents, Part II. Comptes Rendus Chimie, 11(10), 1277-1282.
-
MySkinRecipes. This compound. Available from: [Link]
- van den Bruele, F. J., et al. (2016). Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. Journal of Vacuum Science & Technology A, 34(1), 01A132.
-
Gelest. Silicon Nitride Precursors. Available from: [Link]
-
SpectraBase. This compound. Available from: [Link]
- Mallakpour, S., & Madani, M. (2021). A review of current coupling agents for modification of metal oxide nanoparticles.
- Holmes, J. D., et al. (2002). Solution reduction synthesis of surface stabilized silicon nanoparticles.
- Al-Musawi, S., et al. (2022). Nanomaterial synthesis protocols. In Nanomaterials in Analytical Chemistry. Elsevier.
-
J&K Scientific LLC. Bis(dimethylamino)dimethylsilane. Available from: [Link]
- Coles, M. P., & Smith, J. D. (2012). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. European Journal of Inorganic Chemistry, 2012(24), 3875-3878.
- Gritsenko, V. A., et al. (2012). Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride.
- Knoops, H. C. M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma. ACS Applied Materials & Interfaces, 7(35), 19857-19862.
- Ahangaran, F., & Navarchian, A. H. (2020). Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review. Advances in Colloid and Interface Science, 285, 102297.
- Longo, E., et al. (2020). Mechanistic Insights into Ag Nanoparticle Formation on β-Ag2WO4 Surfaces through Electron Beam Irradiation. The Journal of Physical Chemistry C, 124(3), 2139-2148.
- de Oliveira, A. B., et al. (2007). N,N′-Bis(4-dimethylaminobenzylidene)ethane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1351-o1352.
Sources
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. patents.justia.com [patents.justia.com]
- 3. [1212.0998] Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces [arxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of core-shell nanoparticles and their application in dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2-Bis[(dimethylamino)dimethylsilyl]ethane in Synthetic Chemistry
Introduction: A Versatile Reagent for Amine Protection in Catalytic Systems
1,2-Bis[(dimethylamino)dimethylsilyl]ethane is an organosilicon compound with a unique molecular architecture that lends itself to specialized applications in synthetic chemistry.[1][2] While its structural resemblance to common bidentate ligands used in catalysis might suggest a role in coordinating metal centers, its primary and well-documented application lies in the protection of primary amines.[3][4][5] This function is of paramount importance in multi-step syntheses, particularly those involving sensitive catalytic transformations where unprotected primary amines could interfere with the catalyst or undergo undesired side reactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a protecting group for primary aromatic amines. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed optimization.
Physicochemical Properties
A thorough understanding of the reagent's properties is crucial for its safe handling and successful application.
| Property | Value |
| Molecular Formula | C₁₀H₂₈N₂Si₂ |
| Molecular Weight | 232.51 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid[3] |
| Boiling Point | 101-103 °C at 13 mmHg[3] |
| Density | 0.824 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.446[3] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[3] |
Storage and Handling: Due to its high hydrolytic sensitivity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature. All handling should be performed using anhydrous techniques to prevent degradation of the reagent.
Core Application: Protection of Primary Aromatic Amines (Stabase Formation)
The primary utility of this compound is in the formation of a stable, cyclic disilazane adduct with primary amines, known as a "Stabase" derivative.[3] This protection strategy is particularly effective for primary aromatic amines, including those with lower pKa values.[3]
The formation of the Stabase adduct renders the amine nucleophilicity inert, preventing it from participating in undesired reactions. The stability of the resulting tetramethyldisilylazacyclopentane ring system to basic conditions makes it an attractive choice for reactions that are incompatible with other amine protecting groups.[3]
Reaction Workflow
Caption: Workflow for amine protection, catalysis, and deprotection.
Protocol 1: Protection of a Substituted Aniline
This protocol describes a general procedure for the protection of primary aromatic amines using this compound.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.0 eq)
-
Zinc iodide (ZnI₂) (0.005 eq)
-
Anhydrous, inert solvent (e.g., toluene or xylene)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a dried flask under an inert atmosphere, add the substituted aniline and the anhydrous solvent.
-
Add this compound (1.0 eq) via syringe.
-
Add zinc iodide (0.5 mol %) as a catalyst.[3]
-
Heat the reaction mixture to 140 °C under a slow stream of nitrogen for 5 hours.[3] The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting aniline.
-
Upon completion, the reaction mixture can often be used directly in the subsequent step. If purification is required, the product can be purified by vacuum distillation.[3]
Causality of Experimental Choices:
-
Inert Atmosphere: The high sensitivity of this compound to moisture necessitates the use of an inert atmosphere to prevent its decomposition.[3]
-
Zinc Iodide Catalyst: The Lewis acidic zinc iodide facilitates the transamination reaction, accelerating the formation of the Stabase adduct.
-
Heating: The reaction requires thermal energy to overcome the activation barrier for the formation of the cyclic disilazane.
-
Nitrogen Stream: A slow stream of nitrogen helps to remove the dimethylamine byproduct, driving the reaction to completion according to Le Châtelier's principle.
Protocol 2: Deprotection of the Stabase Adduct
The facile removal of the Stabase protecting group under mild conditions is a key advantage of this methodology.[3]
Materials:
-
Stabase-protected amine (1.0 eq)
-
Methanol (MeOH) (2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.002 eq)
-
Anhydrous ether
Procedure:
-
Dissolve the Stabase-protected amine in anhydrous ether under an inert atmosphere.
-
Add methanol (2.0 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mol %).[3]
-
Stir the reaction at room temperature. The progress of the deprotection can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, followed by extraction and purification of the desired primary amine.
Causality of Experimental Choices:
-
Methanol: Acts as a proton source and a scavenger for the silyl byproducts.
-
p-Toluenesulfonic Acid: The acid catalyzes the cleavage of the Si-N bonds. The use of a catalytic amount ensures mild reaction conditions, preserving other acid-sensitive functional groups.
-
Anhydrous Ether: Provides a non-reactive medium for the deprotection reaction.
Potential Catalytic Applications: A Forward-Looking Perspective
While the established role of this compound is as a protecting group, its molecular structure, featuring two nitrogen donor atoms and two silicon atoms, presents intriguing possibilities for its use as a ligand in catalysis. The ethylene bridge provides a suitable backbone for the formation of a five-membered chelate ring with a metal center, a common motif in successful catalytic systems.
The dimethylamino groups can act as Lewis basic sites for metal coordination. Furthermore, the silicon atoms could potentially play a role in modulating the electronic properties of a coordinated metal center.
It is important to emphasize that the use of this compound as a ligand in catalysis is not well-documented in the scientific literature. However, its structural analogues, such as 1,2-bis(dimethylphosphino)ethane (dmpe) and N,N,N',N'-tetramethylethylenediamine (TMEDA), are well-established ligands in coordination chemistry and catalysis.[6][7] For instance, palladium complexes with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) are widely used in cross-coupling reactions.[8][9][10]
Future research could explore the potential of this compound as a ligand in reactions such as:
-
Palladium-catalyzed cross-coupling reactions: The development of novel ligands for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations is an active area of research.[6][11]
-
Other transition metal-catalyzed transformations: The coordination chemistry of this ligand with other transition metals could lead to the discovery of new catalytic activities.
Researchers interested in exploring these avenues should consider the synthesis and characterization of the corresponding metal complexes to evaluate their catalytic potential.
Conclusion
This compound is a valuable reagent for the protection of primary aromatic amines, offering a robust and easily reversible method to mask the reactivity of this functional group. The provided protocols offer a starting point for its application in complex synthetic strategies. While its role as a direct ligand in catalysis remains to be explored, its structural features suggest that it may hold untapped potential in the development of novel catalytic systems.
References
-
This compound - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
-
[1,2-Bis(dimethylamino)ethane]dimethylpalladium CAS 113822-11-0 - GNEE. (n.d.). Retrieved January 12, 2026, from [Link]
-
Silyl ether - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Direct Conversion of Silyl Ethers to Organic Functionality - Gelest. (n.d.). Retrieved January 12, 2026, from [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ways of making silyl ethers from alcohols. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound Seven Chongqing Chemdad Co. (n.d.). Retrieved January 12, 2026, from [Link]
-
Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
1,2-Bis(dimethylphosphino)ethane - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. (2024, January 9). Retrieved January 12, 2026, from [Link]
-
[1,2-Bis(diphenylphosphanyl)ethane-κ2 P,P]chlorido(isonicotinamide-κN)palladium(II) nitrate acetonitrile monosolvate - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Inhibition of a palladium(II) catalyst upon formation of a di-μ-chloro complex: di-μ-chloro-bis[1,2-bis(diphenylphosphino)ethane-P,P′]dipalladium(II) bis(tetrafluoroborate) bis(deuterochloroform) solvate - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation and structures of 1-dimethylamino-2-bis(dimethylamino)- and 1-chloro-2-bis(diethylamino)-1-phospha-2-phosphonium acenaphthene: The first examples of the 1,2-dihydro-1,2-diphospha-acenaphthene ring system - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound [Protecting Reagent for Aromatic Primary Amines] >93.0(GC) - CHEMICALS DUKSAN. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 91166-50-6 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound [Protecting Reagent for Aromatic Primary Amines] >93.0(GC) [duksanchemical.com]
- 6. gneechem.com [gneechem.com]
- 7. 1,2-Bis(dimethylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 8. Palladium Catalysts | TCI AMERICA [tcichemicals.com]
- 9. [1,2-Bis(diphenylphosphanyl)ethane-κ2 P,P]chlorido(isonicotinamide-κN)palladium(II) nitrate acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 双[1,2-双(二苯基膦基)乙烷]钯(0) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for Stabase adduct formation
Application Note & Protocol
Topic: Experimental Procedure for Stable Adduct Formation in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of stable, covalent adducts between biomolecules and payloads such as small molecule drugs, probes, or imaging agents is a cornerstone of modern drug development and diagnostics. This document provides a comprehensive guide to the principles and experimental procedures for creating stable chemical linkages, a process we will refer to as "Stabase" adduct formation, signifying the generation of a stable base linkage. We will focus on one of the most reliable and widely used methods: the formation of a Schiff base between an amine and an aldehyde, followed by reductive amination to yield a highly stable secondary amine bond. This application note details the underlying chemical mechanisms, provides a step-by-step experimental protocol, outlines critical methods for characterization and validation, and offers insights into troubleshooting common issues.
Introduction: The Imperative for Stability in Bioconjugates
In the field of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), the linkage between the targeting biomolecule (the antibody) and the therapeutic payload (the drug) is of paramount importance. An unstable adduct can lead to premature release of the payload, causing off-target toxicity and reducing therapeutic efficacy. The goal of a "Stabase" adduct strategy is to create a covalent bond that is robust enough to withstand physiological conditions, ensuring the payload remains attached until it reaches the target site.
The methodology described herein focuses on reductive amination, a powerful strategy that leverages the reactivity of primary amines, such as the ε-amine of lysine residues on proteins, with aldehydes. The initial reaction forms a reversible imine (Schiff base), which is then chemically reduced to a stable, irreversible secondary amine. This process is a foundational technique in bioconjugation, offering a reliable pathway to generate stable and functional biomolecular adducts.[1]
Mechanism of Stabase Adduct Formation via Reductive Amination
The formation of a stable amine linkage proceeds in a two-step mechanism. Understanding this causality is critical for optimizing reaction conditions and troubleshooting outcomes.
-
Schiff Base Formation: A primary amine on a protein (e.g., lysine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde-modified payload. This reaction is pH-dependent, typically favoring a slightly acidic to neutral pH (pH 6.5-7.5) to facilitate both amine nucleophilicity and protonation of the hydroxyl intermediate, which is necessary for the elimination of water to form the imine. This initial adduct is in equilibrium and can be hydrolyzed.
-
Reductive Stabilization: The C=N double bond of the Schiff base is then selectively reduced to a single C-N bond. This is achieved using a mild reducing agent that will not reduce other functional groups on the protein, such as disulfide bonds. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are stable in aqueous solutions and selectively reduce the imine. The resulting secondary amine bond is a stable, irreversible covalent linkage.
Below is a diagram illustrating the chemical pathway for Stabase adduct formation.
Caption: Overall experimental workflow for Stabase adduct formation.
Protocol 1: Preparation of Reagents and Buffers
Scientific integrity starts with meticulously prepared reagents. Contaminants can interfere with the reaction and subsequent analysis.
-
Protein Preparation:
-
Start with a purified protein (e.g., antibody) at a known concentration (typically 1-10 mg/mL).
-
The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES buffer. Buffers like Tris (Tris(hydroxymethyl)aminomethane) contain primary amines and will compete with the reaction, and must be avoided.
-
Perform a buffer exchange into the reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4) using dialysis or a desalting column.
-
-
Payload Preparation:
-
The payload must contain an aldehyde group. If not intrinsically present, it must be introduced via a chemical linker.
-
Dissolve the aldehyde-modified payload in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent added to the aqueous protein solution.
-
-
Reducing Agent Solution:
-
Prepare a fresh stock solution of the reducing agent (e.g., 500 mM Sodium Cyanoborohydride in water or reaction buffer) immediately before use. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Protocol 2: Stabase Adduct Formation and Stabilization
This protocol is a self-validating system; a small-scale analytical reaction should be run in parallel with the preparative scale reaction to confirm conjugation before committing the bulk material to purification.
-
Reaction Setup:
-
In a microcentrifuge tube, add the prepared protein solution.
-
Add the payload-aldehyde stock solution to the protein. The molar ratio of payload to protein is a critical parameter to optimize. Start with a 5 to 20-fold molar excess of the payload over the protein.
-
Gently mix the solution by pipetting or brief vortexing.
-
-
Schiff Base Formation:
-
Incubate the mixture at room temperature (or 37°C to accelerate the reaction) for 1-2 hours. This allows the equilibrium between the amine/aldehyde and the Schiff base to be established.
-
-
Reductive Stabilization:
-
Add the freshly prepared reducing agent to the reaction mixture. A final concentration of 20-50 mM is typically sufficient.
-
Continue the incubation overnight (12-16 hours) at 4°C or room temperature. The longer incubation ensures complete reduction of the imine.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any excess aldehyde, a quenching reagent like Tris buffer or hydroxylamine can be added to a final concentration of 50-100 mM.
-
Protocol 3: Purification of the Stable Adduct
Purification is essential to remove unreacted payload, reducing agent, and any byproducts.
-
Size Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Sephadex G-25 or Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the entire reaction mixture onto the column.
-
Collect fractions and monitor the protein elution using absorbance at 280 nm (A280).
-
The conjugated protein (the adduct) will elute first in the void volume, while the smaller, unreacted payload and reagents will be retained and elute later.
-
-
Sample Concentration and Storage:
-
Pool the fractions containing the purified adduct.
-
If necessary, concentrate the sample using centrifugal filtration devices.
-
Determine the final concentration, aliquot, and store at 4°C (short-term) or -80°C (long-term).
-
Characterization and Quality Control
Rigorous characterization is non-negotiable to validate the formation of the adduct and determine its key properties. Mass spectrometry (MS) is the most powerful tool for this purpose. [2]
Mass Spectrometry Analysis
MS provides direct evidence of covalent modification by measuring the mass increase of the protein.
-
Sample Preparation: Desalt the purified adduct sample thoroughly to remove any non-volatile salts that can interfere with ionization and lead to unwanted salt adducts (e.g., [M+Na]⁺, [M+K]⁺) in the spectrum. [3][4][5]Using high-purity solvents is crucial. [3]* Instrumentation: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for analyzing large biomolecules.
-
Data Interpretation:
-
Acquire a mass spectrum of the unmodified protein as a control.
-
Acquire a mass spectrum of the purified adduct.
-
Compare the spectra. Successful adduct formation will result in a new set of peaks corresponding to the mass of the protein plus the mass of one or more payload molecules.
-
Deconvolute the raw data to obtain the zero-charge mass of the species. The mass shift directly confirms the covalent modification.
-
| Parameter | Description | Example Value |
| Mass of Protein (M) | The deconvoluted mass of the unmodified protein. | 150,000 Da |
| Mass of Payload (P) | The mass of the payload molecule being conjugated. | 800 Da |
| Expected Mass of Adduct | M + (n * P), where 'n' is the number of payloads attached. | 150,800 Da (for n=1) |
| Observed Mass Shift | The difference between the adduct mass and the protein mass. | ~800 Da |
Other Characterization Techniques
-
SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis can be used to confirm that the protein has not been significantly fragmented or aggregated during the reaction. The conjugated protein should run as a single band, potentially with a slight upward shift in molecular weight compared to the unmodified protein.
-
UV-Vis Spectroscopy: If the payload has a unique UV-Vis absorbance signature, the Drug-to-Antibody Ratio (DAR) can be calculated by measuring the absorbance at 280 nm (for the protein) and at the payload's λ-max.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive reagents; Incorrect buffer pH; Competing amine in buffer (e.g., Tris). | Use fresh payload and reducing agent; Verify buffer pH is between 6.5-7.5; Ensure buffer is amine-free (use PBS or HEPES). |
| Protein Precipitation | High concentration of organic solvent (DMSO); Unfavorable buffer conditions. | Keep the volume of payload stock solution <5-10% of the total reaction volume; Screen different buffers and pH values. |
| Multiple Adducts in MS | Unwanted salt adducts ([M+Na]⁺, [M+K]⁺) from buffer or glassware. [5][6] | Thoroughly desalt the sample before MS analysis; Use high-purity, LC-MS grade solvents and polypropylene vials instead of glass. [3][6] |
| Broad MS Peaks | Heterogeneous conjugation (multiple payloads attached). | This is expected. The distribution of species (DAR0, DAR1, DAR2, etc.) reflects the reaction stoichiometry. Optimize payload-to-protein ratio to control the distribution. |
| Low Signal Intensity in MS | Analyte signal is split among multiple adduct forms. [3] | Optimize mobile phase for MS by adding a small amount of an acid like formic acid to promote the formation of the protonated molecule [M+H]⁺. [3][5] |
References
- Methods for reducing adduct formation for mass spectrometry analysis.
-
The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health (NIH). [Link]
-
Covalent Adduct Formation Between Flavor Compounds of Various Functional Group Classes and the Model Protein β-Lactoglobulin. [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Cleavage of the Tetramethyldisilylazacyclopentane (STABASE) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules.[1] The tetramethyldisilylazacyclopentane (STABASE) group is a valuable tool for the protection of primary amines. Its robust nature allows for a wide range of chemical manipulations while the amine is masked. However, the successful application of any protecting group hinges on its efficient and clean removal to unveil the desired functionality at the appropriate synthetic stage.[2] This guide provides an in-depth exploration of the cleavage of the STABASE protecting group, offering detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.
Introduction to the STABASE Protecting Group: Structure and Rationale for Use
The STABASE protecting group, formally known as 1,1,3,3-tetramethyl-1,3-disilaisoindoline, is a cyclic silylamine derivative. Its structure features a primary amine protected within a five-membered ring containing two silicon atoms, each bearing two methyl groups. This unique cyclic structure imparts significant steric hindrance around the nitrogen atom, rendering it non-nucleophilic and stable to a variety of reaction conditions that would typically affect a free primary amine.[1]
The selection of the STABASE group is often driven by its notable stability under non-acidic conditions, allowing for transformations such as organometallic additions, reductions, and various coupling reactions to be performed on other parts of the molecule without affecting the protected amine.
The Chemistry of Cleavage: Mechanistic Underpinnings
The cleavage of the STABASE group, like that of other silyl-based protecting groups, fundamentally relies on the susceptibility of the silicon-nitrogen (Si-N) bond to cleavage under specific conditions. The two primary strategies for STABASE deprotection are acid-mediated hydrolysis and fluoride-induced cleavage.
Acid-Mediated Cleavage
The Si-N bond is labile under acidic conditions. The mechanism involves the protonation of the nitrogen atom, which increases the electrophilicity of the silicon atoms. Subsequent nucleophilic attack by a solvent molecule (e.g., water or an alcohol) or the conjugate base of the acid on one of the silicon atoms leads to the cleavage of a Si-N bond. This initial cleavage is followed by the rapid breakdown of the remaining silylamine structure to release the free primary amine, often as its corresponding ammonium salt.
Caption: Acid-mediated cleavage of the STABASE group.
Fluoride-Mediated Cleavage
Fluoride ions exhibit a strong affinity for silicon, forming a highly stable silicon-fluoride (Si-F) bond. This strong interaction is the driving force for the cleavage of Si-N bonds. The mechanism involves the nucleophilic attack of the fluoride ion on one of the silicon atoms, forming a pentacoordinate silicon intermediate. This intermediate then collapses, breaking the Si-N bond and releasing the amine. The process is repeated for the second Si-N bond, leading to the complete liberation of the primary amine.
Caption: Fluoride-mediated cleavage of the STABASE group.
Experimental Protocols: A Practical Guide
The choice of deprotection method depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule. Below are detailed protocols for the most common cleavage conditions.
Protocol 1: Acidic Cleavage with Hydrochloric Acid
This is a robust and widely applicable method for STABASE deprotection, particularly when the substrate is stable to strong acids.
Materials:
-
STABASE-protected amine
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the STABASE-protected amine in a suitable solvent such as methanol or THF (approximately 0.1 M concentration).
-
To the stirred solution, add a 2M aqueous solution of HCl (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude primary amine.
-
Purify the product by column chromatography or crystallization as required.
Protocol 2: Mild Acidic Cleavage with Acetic Acid
For substrates sensitive to strong mineral acids, a milder acidic cleavage can be employed.
Materials:
-
STABASE-protected amine
-
Acetic acid (AcOH)
-
Water
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the STABASE-protected amine in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully add saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amine as necessary.
Protocol 3: Fluoride-Mediated Cleavage with Tetrabutylammonium Fluoride (TBAF)
This method is particularly useful for substrates that are sensitive to acidic conditions but stable to fluoride ions.
Materials:
-
STABASE-protected amine
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the STABASE-protected amine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1 M solution of TBAF in THF (typically 2-3 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by chromatography or other suitable methods.
Data Presentation: Comparative Overview of Cleavage Conditions
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Advantages | Limitations |
| Strong Acid | HCl (aq) | MeOH or THF | Room Temp. | 2-12 h | Robust, readily available reagents | Not suitable for acid-labile substrates |
| Mild Acid | AcOH/H₂O | THF | Room Temp. to 50 °C | 4-24 h | Milder conditions, good for some acid-sensitive groups | Slower reaction times |
| Fluoride | TBAF | THF | Room Temp. | 1-6 h | Mild, orthogonal to acid-labile groups | TBAF can be basic, potential for side reactions |
Troubleshooting and Practical Considerations
-
Incomplete Deprotection: If the reaction stalls, consider increasing the equivalents of the deprotecting agent, raising the temperature (for mild acid cleavage), or extending the reaction time.
-
Side Reactions with TBAF: Commercial TBAF solutions contain small amounts of water and can be slightly basic, which may cause issues with base-sensitive functional groups. For highly sensitive substrates, the use of anhydrous TBAF or other fluoride sources like HF-pyridine (handle with extreme caution in appropriate plasticware) may be necessary.
-
Work-up Procedures: The liberated primary amine can sometimes be water-soluble, especially if it is a low molecular weight compound or contains polar functional groups. Careful extraction and handling during the work-up are crucial to maximize yield.
-
Orthogonal Deprotection: The STABASE group's stability to a range of conditions allows for orthogonal deprotection strategies. For instance, it is generally stable to conditions used to remove Boc (acidic) or Fmoc (basic) groups, making it a valuable tool in complex syntheses.[3][4]
Conclusion: A Versatile Tool for Amine Protection
The tetramethyldisilylazacyclopentane (STABASE) protecting group offers a reliable method for masking primary amines during multi-step organic synthesis. Its successful application is critically dependent on the ability to efficiently and selectively cleave it at the desired stage. By understanding the underlying mechanisms of acid- and fluoride-mediated cleavage and by following well-defined protocols, researchers can confidently employ the STABASE group to achieve their synthetic goals. The choice of deprotection strategy should always be made in the context of the overall synthetic plan, taking into account the stability of all functional groups present in the molecule.
References
-
ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Retrieved from [Link]
-
Choi, J., & Lee, S. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2024). Protecting group. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
bioRxiv. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. Retrieved from [Link]
-
PubMed. (2004). Partial cleavage of RasGAP by caspases is required for cell survival in mild stress conditions. Retrieved from [Link]
-
PubMed Central. (2014). Cleavage Specificity Analysis of Six Type II Transmembrane Serine Proteases (TTSPs) Using PICS with Proteome-Derived Peptide Libraries. Retrieved from [Link]
-
PubMed Central. (2011). Total Synthesis of (+)-Papulacandin D. Retrieved from [Link]
-
ResearchGate. (2018). Cleavage of 1,3‐dithianes. All reactions were performed according to.... Retrieved from [Link]
-
PubMed Central. (2011). Total synthesis of des-thiomethyllooekeyolide A. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Retrieved from [Link]
-
ResearchGate. (2000). A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Total synthesis of ent-pavettamine. Retrieved from [Link]
-
Oxford Academic. (2025). N-O-D-25-00902R1 1. Retrieved from [Link]
-
PubMed Central. (2012). Defining Requirements for Collagenase Cleavage in Collagen Type III Using a Bacterial Collagen System. Retrieved from [Link]
-
YouTube. (2024). Identify mineral cleavage like a pro: destruction, microscopes, and candy. Retrieved from [Link]
-
Wikipedia. (2024). Chalcedony. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of the Marine Cyclic Depsipeptide Lagunamide D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Exploring the Potential of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane as a Novel Ligand for Cross-Coupling Reactions
Introduction: A New Frontier for a Versatile Reagent
1,2-Bis[(dimethylamino)dimethylsilyl]ethane, a compound with the CAS Number 91166-50-6, is a well-established organosilicon reagent.[1][2][3] Its primary application in synthetic chemistry has been as a protecting group for primary amines, particularly anilines, forming a stable tetramethyldisilylazacyclopentane (Stabase) adduct.[2] This reagent is also utilized as a crosslinking agent in the production of silicone polymers and as a precursor for silicon-based nanomaterials, owing to its ability to form stable siloxane networks.[4][5]
While its utility in these areas is recognized, the potential of this compound as a ligand in transition metal-catalyzed cross-coupling reactions remains a largely unexplored and promising field. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective application of this unique molecule as a ligand, providing a theoretical framework, starting protocols, and mechanistic considerations based on established principles of catalysis.
The structure of this compound, featuring two dimethylamino groups linked by a flexible ethane bridge, presents an intriguing motif for a bidentate nitrogen-donor ligand. The presence of silicon atoms in the backbone could also impart unique electronic and steric properties to the resulting metal complexes, potentially influencing their stability, solubility, and catalytic activity.
Physicochemical Properties
A clear understanding of the ligand's properties is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 91166-50-6 | [2] |
| Molecular Formula | C₁₀H₂₈N₂Si₂ | [1][3] |
| Molecular Weight | 232.51 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 101-103 °C at 13 mmHg | [2] |
| Density | 0.824 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.446 | [2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [2] |
Rationale for Use in Cross-Coupling: A Mechanistic Perspective
The efficacy of a cross-coupling reaction is profoundly dependent on the ligand coordinated to the metal center, typically palladium. The ligand stabilizes the metal, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
This compound's potential as a ligand stems from its identity as a bidentate diamine. Diamine ligands have been shown to be highly effective in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, enabling milder reaction conditions and broader substrate scope. While less common for palladium-catalyzed Suzuki and Heck couplings, which often favor phosphine ligands, the exploration of novel ligand architectures is a continuing pursuit in catalysis.
The nitrogen atoms of this compound can chelate to a metal center, forming a stable five-membered ring. This chelation effect can enhance the stability of the catalytic species and prevent catalyst deactivation. The silyl groups may influence the electronic properties of the nitrogen donors, and their steric bulk could play a crucial role in promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Proposed Coordination and Catalytic Cycle
To visualize the proposed role of this compound, consider the following diagrams:
Caption: Structure of this compound.
Caption: Proposed chelation to a Palladium center.
Caption: General catalytic cycle for cross-coupling.
Experimental Protocols: A Starting Point for Exploration
The following protocols are proposed as a starting point for investigating the use of this compound as a ligand in Suzuki-Miyaura coupling. These are not established procedures but are based on common practices for this type of reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) to a dry Schlenk flask.
-
Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. The formation of a catalytically active Pd(0) species is anticipated.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add an additional 3 mL of anhydrous toluene and 0.5 mL of degassed water. The presence of water can be crucial for the efficiency of Suzuki couplings.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Rationale for Conditions:
-
Palladium Precatalyst: Pd(OAc)₂ is a common and relatively air-stable source of palladium that is reduced in situ to the active Pd(0) species.
-
Ligand to Metal Ratio: A slight excess of the ligand is often used to ensure complete coordination to the metal center and to prevent catalyst decomposition.
-
Base: Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is compatible with a wide range of functional groups.
-
Solvent System: Toluene is a standard non-polar solvent for Suzuki reactions. The addition of a small amount of water can accelerate the transmetalation step.
-
Temperature: 100 °C is a typical temperature for Suzuki couplings, providing sufficient thermal energy to overcome activation barriers without promoting significant side reactions.
Troubleshooting and Optimization
Should the initial trials yield suboptimal results, consider the following optimization strategies:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation or turnover. | * Screen different palladium precatalysts (e.g., Pd₂(dba)₃).* Vary the ligand-to-metal ratio (from 1:1 to 4:1).* Increase the reaction temperature or prolong the reaction time. |
| Homocoupling of Boronic Acid | Oxidative conditions or inefficient transmetalation. | * Ensure rigorous exclusion of oxygen through proper inert atmosphere techniques.* Screen different bases (e.g., Cs₂CO₃, K₂CO₃). |
| Protodeborylation | Presence of excess water or protic impurities. | * Use rigorously dried solvents and reagents.* Adjust the amount of water in the reaction mixture. |
Concluding Remarks
While the application of this compound as a ligand in cross-coupling catalysis is still in its infancy, its unique structure presents a compelling case for its investigation. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore this promising avenue. The development of novel ligand systems is paramount to advancing the field of catalysis, and the exploration of readily available reagents like this compound for new applications is a testament to the ongoing innovation in synthetic chemistry. Further studies are warranted to fully elucidate its coordination chemistry and catalytic capabilities across a range of cross-coupling reactions.
References
- MySkinRecipes. This compound.
- Seven Chongqing Chemdad Co. This compound.
- Chem-Impex. This compound.
- PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane.
- Sigma-Aldrich. 1,2-Bis (dimethylamino)dimethylsilyl ethane 96.
- Chem-Impex. 1,2-Bis[(dimetilamino)dimetilsilil]etano.
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Corponi, F., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
Sources
- 1. Multifunctional chiral silanol ligands for enantioselective catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Catalysts and Ligands - Enamine [enamine.net]
- 5. The use of Cu and Zn salicylaldimine complexes as catalyst precursors in ring opening polymerization of lactides: ligand effects on polymer characteristics | Semantic Scholar [semanticscholar.org]
Application Note & Protocol Guide: Handling Air-Sensitive Silylating Agents
Abstract
Silylating agents are indispensable tools in modern organic synthesis, prized for their ability to protect sensitive functional groups, enhance volatility for analysis, and facilitate unique chemical transformations. However, their high reactivity, particularly their sensitivity to atmospheric moisture and oxygen, presents significant handling challenges. Improper techniques can lead to reagent decomposition, compromised reaction yields, and the generation of hazardous byproducts. This guide provides a comprehensive overview of the principles and practices for the safe and effective handling of air-sensitive silylating agents. We will delve into the underlying chemistry of their reactivity, detail the essential laboratory equipment, and provide step-by-step protocols for common manipulations under inert atmospheres.
The Chemistry of Sensitivity: Why Silylating Agents React with Air
The utility of silylating agents is intrinsically linked to their reactivity. The silicon atom, being less electronegative than the halogens, nitrogen, or oxygen atoms it is typically bonded to (e.g., in chlorotrimethylsilane (TMSCl) or bis(trimethylsilyl)acetamide (BSA)), bears a partial positive charge. This makes it highly electrophilic and susceptible to nucleophilic attack by water molecules present in the atmosphere.
This hydrolysis reaction is often rapid and exothermic, leading to the formation of silanols (R₃SiOH) and, subsequently, disiloxanes (R₃Si-O-SiR₃) through condensation. This process not only consumes the active silylating agent but also introduces unwanted byproducts into the reaction mixture, complicating purification and potentially catalyzing side reactions. Furthermore, for halosilanes, this reaction liberates corrosive hydrogen halides (e.g., HCl), posing a safety hazard and potentially degrading acid-sensitive substrates.
Key Reaction: R₃Si-X + H₂O → R₃Si-OH + HX 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O (Where X = Cl, Br, I, OTf, N(SiMe₃)₂, etc.)
Essential Equipment for an Air-Free Environment
To mitigate the inherent reactivity of silylating agents, all manipulations must be performed under an inert atmosphere, typically using high-purity nitrogen or argon gas.
Table 1: Comparison of Inert Gases
| Feature | Nitrogen (N₂) | Argon (Ar) | Key Considerations |
| Density | Lighter than air | Heavier than air | Argon is more effective at displacing air from reaction vessels but is also more expensive. |
| Reactivity | Generally inert, but can react with lithium metal at room temperature. | Highly inert. | For reactions involving lithium metal, argon is the preferred inert gas. |
| Cost | Less expensive | More expensive | Nitrogen is suitable for the majority of applications involving silylating agents. |
The primary tools for creating and maintaining an inert atmosphere are the Schlenk line and the glovebox.
-
Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas.[1][2] This is the most common setup for handling air-sensitive reagents in a standard laboratory setting.
-
Glovebox (Inert Atmosphere Chamber): A sealed enclosure with a controlled, low-oxygen and low-moisture atmosphere. While providing a more robustly inert environment, gloveboxes are more expensive to purchase and maintain. They are ideal for highly sensitive reagents or for extended manipulations.
Core Techniques for Inert Atmosphere Manipulation
Mastery of the following techniques is fundamental to successfully handling air-sensitive silylating agents.
Glassware Preparation
All glassware must be scrupulously dried to remove adsorbed water.
-
Oven Drying: Place disassembled glassware in a laboratory oven at >120 °C for at least 4 hours, or ideally, overnight.[3][4]
-
Flame Drying: For immediate use, assemble the glassware and heat it under a stream of inert gas using a heat gun or a gentle, brushing flame from a Bunsen burner. Caution: Ensure no flammable solvents are nearby. Allow the glassware to cool to room temperature under a positive pressure of inert gas before introducing reagents.
Reagent Transfer: The Sure-Seal™ System and Syringe Techniques
Many silylating agents are supplied in bottles with a Sure-Seal™ cap, which consists of a metal crown cap over a PTFE/elastomer septum.[5] This allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[6]
Protocol 1: Transfer of a Liquid Silylating Agent via Syringe
-
Preparation: Ensure your reaction flask is assembled, dried, and under a positive pressure of inert gas (a balloon or a bubbler connected to the Schlenk line).[3]
-
Syringe Purge: Take a clean, dry syringe and needle. Flush the syringe with inert gas by drawing a volume of gas from the inert gas line and expelling it into the atmosphere three times.[5]
-
Pressure Equalization: Pierce the septum of the silylating agent bottle with a needle connected to an inert gas line to create a slight positive pressure. This prevents air from entering when you withdraw the reagent.[5]
-
Reagent Withdrawal: Pierce the septum with the purged syringe and needle. Carefully draw the desired volume of the liquid silylating agent into the syringe. It is often helpful to draw a small "cushion" of inert gas into the syringe after the liquid to prevent drips.
-
Transfer: Quickly and carefully transfer the syringe to your reaction flask and pierce the septum on the flask. Inject the silylating agent.
-
Quenching: Immediately after use, quench the residual silylating agent in the syringe and needle by drawing up a suitable quenching solution (e.g., isopropanol or a basic solution) and expelling it into a separate waste container. Disassemble and clean the syringe promptly.[4][5]
Diagram 1: Workflow for Syringe Transfer of Air-Sensitive Reagents
Caption: Workflow for transferring liquid silylating agents using a syringe.
Cannula Transfer for Larger Volumes
For transferring volumes greater than 50 mL, a double-tipped needle (cannula) is safer and more efficient than a large syringe.[3]
Protocol 2: Cannula Transfer of a Liquid Silylating Agent
-
Preparation: Set up both the reagent bottle and the receiving flask on the Schlenk line, each under a positive pressure of inert gas.
-
Cannula Insertion: Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is above the liquid level. Insert the other end into the receiving flask.
-
Purge Cannula: Briefly lower the inert gas pressure in the receiving flask (by venting through a bubbler) to allow a gentle flow of inert gas from the reagent bottle, through the cannula, and into the receiving flask. This purges the cannula of air.
-
Initiate Transfer: Lower the tip of the cannula into the liquid silylating agent in the reagent bottle.
-
Pressure Differential: Slightly increase the inert gas pressure in the reagent bottle or slightly decrease it in the receiving flask. The pressure differential will push the liquid through the cannula into the receiving flask.
-
Completion: Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent bottle and allow inert gas to flush the remaining liquid from the cannula. Remove the cannula from both flasks.
Choosing the Right Silylating Agent
The choice of silylating agent depends on the substrate, the desired stability of the silyl ether, and the reaction conditions.
Table 2: Common Silylating Agents and Their Properties
| Silylating Agent | Abbreviation | Silylating Strength | Byproducts | Key Applications & Notes |
| Trimethylchlorosilane | TMSCl | Moderate (often used with a base) | HCl | Protection of alcohols, phenols. The HCl byproduct can be problematic for acid-sensitive substrates. |
| Hexamethyldisilazane | HMDS | Weak | NH₃ | Used for silylating carbohydrates and other sensitive molecules. Requires higher temperatures or catalysis.[7] |
| Bis(trimethylsilyl)acetamide | BSA | Strong | N-(trimethylsilyl)acetamide | Volatile and neutral byproducts. Excellent for GC derivatization.[8] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Very Strong | N-(trimethylsilyl)trifluoroacetamide, CF₃CONH₂ | Highly volatile byproducts, making it a preferred choice for GC-MS analysis.[9] |
| Trimethylsilylimidazole | TMSI | Very Strong | Imidazole | Powerful reagent for silylating hindered alcohols and carbohydrates.[10] |
| tert-Butyldimethylchlorosilane | TBDMSCl | Moderate | HCl | Forms TBDMS ethers, which are significantly more stable to hydrolysis than TMS ethers.[9] |
| Triisopropylsilyl chloride | TIPSCl | Moderate | HCl | Forms very bulky and robust TIPS ethers, offering high steric protection and stability. |
Diagram 2: Decision Logic for Silylating Agent Selection
Caption: Decision tree for selecting an appropriate silylating agent.
Troubleshooting and Safety
Common Problems:
-
Low Yield/No Reaction: This is most often due to reagent decomposition from exposure to moisture or incomplete drying of glassware and solvents.[11] Always use freshly opened bottles of silylating agents or those that have been properly stored.
-
Cloudiness in Reagent Bottle: This indicates hydrolysis has occurred.[11] The reagent is likely compromised and should be discarded.
-
Plugged Needles/Frozen Syringes: Caused by hydrolysis of the reagent inside the needle or syringe. Clean all equipment immediately after use.[4][5]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: All manipulations of silylating agents should be performed in a well-ventilated fume hood.
-
Quenching and Disposal: Never quench silylating agents directly with water, especially chlorosilanes, as this can generate a significant amount of corrosive acid and heat. Quench small residual amounts with an alcohol like isopropanol. Dispose of waste in accordance with your institution's guidelines. Empty reagent bottles should be carefully rinsed with a quenching agent before being cleaned.[12]
Conclusion
The successful use of air-sensitive silylating agents is a cornerstone of modern synthetic chemistry. By understanding the chemical principles behind their sensitivity and mastering the core techniques of inert atmosphere manipulation, researchers can ensure the integrity of their reagents, the reproducibility of their experiments, and the safety of their laboratory environment. Careful preparation, deliberate execution of transfer protocols, and thoughtful selection of the appropriate agent are the keys to leveraging the full synthetic potential of these powerful reagents.
References
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Division of Research Safety, University of Illinois. Handling air-sensitive reagents AL-134. Available at: [Link]
-
Gelest, Inc. Silylation: Chemistry and Applications. Available at: [Link]
-
University of California, Santa Barbara. Safety Alert: Packaging for air, oxygen, and moisture sensitive reagents. Available at: [Link]
-
Wikipedia. Schlenk line. Available at: [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link]
-
Regis Technologies. Silylation Reagents. Available at: [Link]
-
ResearchGate. Silylating Agents. Available at: [Link]
-
ScholarWorks at WMU. Silylation of Carbohydrate Syrups. Available at: [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Available at: [Link]
-
Chemistry LibreTexts. Guides. Available at: [Link]
-
ACS Publications. An Illustrated Guide to Schlenk Line Techniques. Available at: [Link]
-
Moodle@Units. Schlenk Lines Transfer of Solvents. Available at: [Link]
-
YouTube. Schlenk Line Techniques and Cannulation Technique. Available at: [Link]
Sources
- 1. Schlenk line - Wikipedia [en.wikipedia.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 8. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 9. Silylation Reagents - Regis Technologies [registech.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. drs.illinois.edu [drs.illinois.edu]
Application Notes and Protocols: Leveraging 1,2-Bis[(dimethylamino)dimethylsilyl]ethane for Advanced Pharmaceutical Drug Delivery Systems
Introduction: The pursuit of targeted and controlled drug release has led to the development of "smart" drug delivery systems that respond to specific physiological cues. One of the most exploited triggers is the pH differential between healthy tissues (pH ~7.4) and the microenvironment of solid tumors or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).[1][2] Organosilicon chemistry offers a versatile platform for creating such responsive materials. 1,2-Bis[(dimethylamino)dimethylsilyl]ethane (BDADSE) is an organosilicon compound featuring two tertiary amine (dimethylamino) groups and two dimethylsilyl functionalities.[3][4][5] While traditionally used as a protecting reagent for amines and a precursor in silicone polymer synthesis, its unique molecular structure presents a compelling opportunity for creating novel, pH-responsive drug delivery vehicles.[3][6][7][8]
The tertiary amine groups of BDADSE are weak bases, capable of being protonated in acidic environments. This reversible protonation can induce significant changes in the physicochemical properties of a polymer network, such as swelling or charge reversal. Furthermore, the silicon-nitrogen (Si-N) bond is known to be susceptible to hydrolysis, a process that can be accelerated under acidic conditions.[8] By incorporating BDADSE as a functional monomer or crosslinker into a nanoparticle matrix, it is possible to design a drug delivery system that remains stable in systemic circulation but undergoes rapid structural changes upon reaching the acidic milieu of a target site, thereby triggering the release of its therapeutic payload.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on how to utilize the inherent properties of BDADSE to fabricate and characterize pH-responsive nanoparticles for targeted drug delivery.
Application Note 1: Design and Synthesis of pH-Responsive Nanoparticles Using BDADSE as a Stimuli-Responsive Crosslinker
Principle of Action: The Dual-Trigger Mechanism
The core concept is to employ BDADSE as a pH-sensitive crosslinking agent within a polymeric nanoparticle. This imparts a dual-trigger release mechanism that leverages both electrostatic and hydrolytic sensitivities.
-
Charge-Reversal and Electrostatic Repulsion: At physiological pH (7.4), the dimethylamino groups on the BDADSE crosslinker are largely deprotonated and neutral, allowing the nanoparticle matrix to remain compact and stable. Upon encountering an acidic environment (pH < 6.5), these amines become protonated, acquiring a positive charge. This charge conversion leads to electrostatic repulsion between the crosslinking points, causing the nanoparticle matrix to swell. This swelling increases the mesh size of the polymer network, facilitating the diffusion and release of the encapsulated drug.[4][9][10]
-
Acid-Catalyzed Hydrolytic Degradation: Concurrently, the acidic environment catalyzes the hydrolysis of the Si-N bonds within the BDADSE crosslinker. This cleavage of covalent crosslinks leads to the progressive degradation of the nanoparticle structure, resulting in a more complete and sustained release of the therapeutic agent.
This dual mechanism ensures a robust and targeted release profile, minimizing premature drug leakage in the bloodstream and maximizing payload delivery at the site of action.
Visualization of the Release Mechanism
The following diagram illustrates the pH-triggered activation and subsequent drug release from a BDADSE-crosslinked nanoparticle.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. gelest.com [gelest.com]
- 3. A pH-responsive silica-metal-organic framework hybrid nanoparticle for the delivery of hydrophilic drugs, nucleic acids, and CRISPR-Cas9 genome-editing machineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charge-reversal nanocarriers: An emerging paradigm for smart cancer nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,2-Bis (dimethylamino)dimethylsilyl ethane 96 91166-50-6 [sigmaaldrich.com]
- 7. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Charge-reversal nanoparticles: novel targeted drug delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Charge reversal nano-systems for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Organosilicon Compounds Using 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Silylating Agent
In the landscape of modern synthetic chemistry, organosilicon compounds are indispensable tools for a myriad of transformations, offering unique reactivity and stability. Among the diverse array of silylating agents, 1,2-Bis[(dimethylamino)dimethylsilyl]ethane emerges as a versatile and powerful bifunctional reagent. Its unique structure, featuring two dimethylaminodimethylsilyl groups tethered by an ethane bridge, bestows upon it distinct reactivity profiles, making it an invaluable asset in various synthetic endeavors.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and practical guidance for its effective utilization in the synthesis of organosilicon compounds.
The presence of the two reactive silyl centers allows for the facile formation of cyclic derivatives, particularly in the protection of primary amines, and its role as a crosslinking agent in polymer chemistry.[1][2] The dimethylamino leaving groups offer a moderate reactivity that can be advantageous in achieving selectivity, while their basic nature can influence the reaction environment. This application note will delve into its use as a protecting group for anilines, a reagent for the synthesis of silyl enol ethers and silyl ethers, and as a crosslinking agent for silicone polymers.
Mechanism of Action: The Role of Bifunctionality and Lewis Acidity
The reactivity of this compound is fundamentally dictated by the electrophilic nature of the silicon atoms and the nucleofugality of the dimethylamino groups. The lone pairs on the nitrogen atoms can participate in pπ-dπ back-bonding with the vacant d-orbitals of silicon, which modulates the electrophilicity of the silicon centers.
In the protection of primary amines , the reaction proceeds through a stepwise or concerted nucleophilic attack of the amine on the two silicon atoms. The initial attack of the primary amine on one silicon atom leads to the displacement of a dimethylamine molecule and the formation of a Si-N bond. The intramolecular nature of the second silylation step is highly favored due to the proximity of the second reactive silyl group, leading to the efficient formation of a stable five-membered cyclic disilazane derivative. The reaction is often catalyzed by a Lewis acid, such as zinc iodide, which coordinates to the dimethylamino group, increasing the electrophilicity of the silicon atom and facilitating the departure of the leaving group.
Diagram: Proposed Mechanism for Aniline Protection
Caption: Mechanism of aniline protection.
In the silylation of alcohols and the formation of silyl enol ethers , the reactivity is similarly governed by the electrophilicity of the silicon centers. The bifunctional nature of the reagent allows for the potential of bridging two hydroxyl groups or forming bis-silyl enol ethers from diketones. The choice of reaction conditions, including the use of catalysts and the stoichiometry of the reagents, will dictate the outcome of these transformations.
Application I: Protection of Primary Aromatic Amines
A significant application of this compound is the protection of primary aromatic amines.[3] The resulting 1,1,3,3-tetramethyl-1,3-disilaisoindoline derivatives are stable under various reaction conditions, yet can be readily deprotected under mild acidic conditions.
Protocol: Protection of Substituted Anilines
This protocol is adapted from established procedures for the protection of primary aromatic amines.[3]
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.0 eq)
-
Zinc iodide (ZnI₂, 0.005 eq)
-
Anhydrous, inert solvent (e.g., toluene or xylene)
-
Inert gas atmosphere (Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Schlenk line or equivalent for inert atmosphere techniques
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the substituted aniline and the anhydrous solvent.
-
Add this compound to the solution via syringe.
-
Add the catalytic amount of zinc iodide to the reaction mixture.
-
Heat the reaction mixture to 140 °C under a slow stream of nitrogen for 5 hours. The nitrogen stream helps to remove the dimethylamine byproduct, driving the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be purified by vacuum distillation.[3]
Protocol: Deprotection of the Silyl-Protected Aniline
Materials:
-
Silyl-protected aniline (1.0 eq)
-
Methanol (2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.002 eq)
-
Anhydrous ether
Procedure:
-
Dissolve the silyl-protected aniline in anhydrous ether.
-
Add methanol to the solution.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the deprotected aniline.
| Substrate | Product | Yield (%) | Reference |
| Aniline | 1,1,3,3-Tetramethyl-1,3-disilaisoindoline | High | [3] |
| 4-Methoxyaniline | 5-Methoxy-1,1,3,3-tetramethyl-1,3-disilaisoindoline | High | [3] |
| 4-Chloroaniline | 5-Chloro-1,1,3,3-tetramethyl-1,3-disilaisoindoline | High | [3] |
Application II: Synthesis of Silyl Ethers and Silyl Enol Ethers
While specific protocols for this compound in the synthesis of silyl ethers and silyl enol ethers are not extensively documented, its reactivity as a silylating agent suggests its utility in these transformations. The following are generalized protocols that can be adapted and optimized for this specific reagent.
General Protocol: Silylation of Primary Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (0.5 eq for bis-silylation, or 1.0 eq for potential monosilylation with optimization)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas atmosphere
Procedure:
-
In a dry, inert gas-flushed flask, dissolve the primary alcohol in the anhydrous solvent.
-
Add this compound to the solution at room temperature.
-
The reaction can be monitored by TLC or GC-MS. The reaction may be slow at room temperature and may require gentle heating or the addition of a catalyst (e.g., a Lewis acid or a source of fluoride ions).
-
Upon completion, the reaction can be quenched with a proton source (e.g., methanol) and worked up by extraction and purification via column chromatography.
Diagram: Silylation of a Primary Alcohol
Caption: Potential outcomes of alcohol silylation.
General Protocol: Synthesis of Silyl Enol Ethers
The formation of silyl enol ethers from ketones is a fundamental transformation in organic synthesis.[4] This protocol provides a general framework for adapting this compound for this purpose.
Materials:
-
Ketone (1.0 eq)
-
This compound (0.5 eq for bis-enol ether formation)
-
Anhydrous solvent (e.g., DMF, THF)
-
Base (e.g., triethylamine, DBU) or a Lewis acid catalyst (e.g., ZnI₂, TMSOTf)
-
Inert gas atmosphere
Procedure:
-
To a dry, inert gas-flushed flask, add the ketone and the anhydrous solvent.
-
Add the base or catalyst to the solution.
-
Add this compound to the reaction mixture.
-
The reaction temperature and time will depend on the substrate and the catalytic system used. Monitoring by TLC or GC-MS is recommended to optimize conditions.
-
Upon completion, the reaction is quenched and worked up. Purification is typically achieved by distillation or column chromatography.
| Transformation | Key Considerations | Potential Advantages |
| Silylation of Alcohols | Stoichiometry control for mono- vs. bis-silylation. Catalyst selection for activation. | Formation of stable bis-silyl ethers for diols. |
| Silyl Enol Ether Synthesis | Choice of base/catalyst to control regioselectivity (kinetic vs. thermodynamic). | Potential for forming bis-silyl enol ethers from diketones. |
Application III: Crosslinking Agent for Silicone Polymers
This compound serves as an effective crosslinking agent for silicone-based polymers, enhancing their thermal and mechanical stability.[1][2] The dual silylamine structure facilitates efficient coupling in specialty elastomers and resins.[2]
General Protocol: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS)
This is a representative protocol for the condensation curing of silicone elastomers.
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (PDMS-OH)
-
This compound
-
Catalyst (e.g., tin(II) octoate, dibutyltin dilaurate)
-
Optional: Reinforcing fillers (e.g., fumed silica)
Procedure:
-
In a suitable mixing vessel, thoroughly mix the PDMS-OH with any fillers until a homogeneous dispersion is achieved.
-
Add the desired amount of this compound as the crosslinking agent. The stoichiometry will depend on the desired crosslinking density.
-
Add the catalyst to initiate the crosslinking reaction.
-
The mixture can be cast into a mold or applied as a coating.
-
Curing is typically carried out at room temperature or can be accelerated by heating. The curing time will vary depending on the formulation and temperature.
-
The progress of curing can be monitored by the change in viscosity and the eventual formation of a solid elastomer.
Diagram: Crosslinking of PDMS
Caption: Schematic of PDMS crosslinking.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is flammable and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. The reagent is sensitive to moisture and should be stored under an inert atmosphere.
Troubleshooting
-
Low Yield in Amine Protection: Ensure the reaction is carried out under strictly anhydrous conditions. The removal of the dimethylamine byproduct is crucial; a slow stream of inert gas is recommended. Check the purity of the aniline and the catalyst.
-
Incomplete Silylation of Alcohols: The reaction may require heating or the use of a catalyst. Screen different catalysts (e.g., Lewis acids, fluoride sources) and solvents to find optimal conditions.
-
Poor Crosslinking of Silicone: Ensure the PDMS is hydroxyl-terminated and that the catalyst is active. The stoichiometry of the crosslinker to the polymer is critical for achieving the desired properties.
Conclusion
This compound is a valuable and versatile reagent in organosilicon chemistry. Its bifunctional nature allows for unique applications in the protection of primary amines and as a crosslinking agent in polymer synthesis. While its full potential in other silylation reactions is still being explored, the general protocols provided in this guide offer a solid starting point for researchers to develop novel synthetic methodologies. As with any reactive chemical, a thorough understanding of its properties and careful optimization of reaction conditions are key to its successful application in the laboratory.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]
-
Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023, October 26). Silyl enol ether. In Wikipedia. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Welcome to the technical support center for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and overcome common experimental hurdles.
Introduction to this compound
This compound, often referred to as "Stabase," is a valuable reagent in organic synthesis. Its primary application is the protection of primary amines, particularly aromatic amines, by forming a stable tetramethyldisilylazacyclopentane adduct.[1][2] This protection strategy is advantageous due to the ease of adduct formation and its stability under basic conditions, as well as the mild conditions required for its removal.[1] Additionally, this compound serves as a crosslinking agent in silicone-based polymers and a precursor in the synthesis of functional siloxane materials.[3][4]
Understanding the reactivity of this aminosilane is crucial for its successful application. The dimethylamino groups attached to the silicon atoms are highly susceptible to hydrolysis, making the compound sensitive to moisture.[1][5] This reactivity is fundamental to its function but also a primary source of potential issues in experimental work.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter when working with this compound.
Low or No Product Yield
Question: I am attempting to protect a primary aniline with this compound, but I am only recovering my starting material. What are the likely causes?
Answer: This is a common issue and typically points to one of several factors related to reagent integrity, reaction setup, or reaction conditions.
-
Reagent Inactivity: this compound is highly sensitive to moisture.[1][5] Improper storage or handling can lead to hydrolysis of the dimethylamino groups, rendering the reagent inactive. Always store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5] It is advisable to purchase the reagent in Sure/Seal™ bottles or to handle it using syringe techniques to minimize exposure to atmospheric moisture.[6]
-
Presence of Moisture in the Reaction: Any moisture in your reaction system will compete with your primary amine for the silylating agent. Ensure that your glassware is rigorously dried (flame-dried or oven-dried) and that your solvents are anhydrous.[7][8] Aprotic solvents like diethyl ether, tetrahydrofuran (THF), or toluene are suitable for these reactions.[1][7]
-
Insufficient Catalyst or Inappropriate Reaction Temperature: The protection of anilines with this reagent often requires a catalyst, such as zinc iodide (ZnI₂), and elevated temperatures (around 140°C).[1][2] The catalyst facilitates the reaction between the amine and the silylating agent. Ensure you are using the correct catalyst loading (typically 0.5 mol %).[1][2]
Side Reactions and Impurities
Question: My reaction seems to have worked, but I am observing significant side products in my crude NMR. What could be causing this?
Answer: The formation of byproducts often arises from the reaction of this compound with other functional groups in your starting material or from the decomposition of the desired product.
-
Reaction with Other Protic Functional Groups: Silylating agents can react with other protic functional groups such as alcohols (-OH) and carboxylic acids (-COOH).[9] If your starting material contains these groups, they will also be silylated, leading to a mixture of products. It may be necessary to protect these other functional groups before attempting to protect the primary amine.
-
Product Decomposition during Workup or Purification: The resulting silyl-protected amine (Stabase adduct) is stable under basic conditions but can be cleaved under acidic conditions.[1][7] An acidic aqueous workup or purification on standard silica gel, which is slightly acidic, can lead to the deprotection of your product.[7] Consider a neutral workup and purification using neutral alumina or deactivated silica gel.
Reaction Monitoring and Completion
Question: How can I effectively monitor the progress of my reaction?
Answer: Monitoring the reaction progress is crucial for achieving optimal yields and preventing the formation of byproducts due to prolonged reaction times or excessive heating.
-
Thin-Layer Chromatography (TLC): TLC is a straightforward method to monitor the consumption of your starting aniline. The silylated product will have a different Rf value. Co-spotting the reaction mixture with your starting material will allow you to visualize the progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent technique. You can take small aliquots from the reaction mixture at different time points, quench them, and analyze them to determine the ratio of starting material to product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the reaction. The disappearance of the N-H protons of the starting aniline and the appearance of new signals corresponding to the silylated product can be tracked.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for setting up a reaction with this compound?
A1: A typical procedure for the protection of a primary aromatic amine is as follows:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add the primary aniline, this compound (equimolar amounts), and a catalytic amount of zinc iodide (0.5 mol %).[1][2]
-
Heat the reaction mixture to 140°C under a slow stream of nitrogen for approximately 5 hours.[1][2]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product can often be purified by vacuum distillation.[1][2]
Q2: How should I store and handle this compound?
A2: Due to its high moisture sensitivity, this reagent requires careful handling.[1][5]
-
Storage: Store in a cool, dry place away from direct sunlight and heat, under an inert atmosphere.[10] The ideal storage temperature is typically between 2-8°C.[10]
-
Handling: Use in a well-ventilated fume hood.[5] When transferring the liquid, use a syringe or cannula technique to avoid exposure to air.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Q3: What are the best methods for purifying the silylated product?
A3: The purification method depends on the properties of your product.
-
Vacuum Distillation: For liquid products, vacuum distillation is often an effective method of purification.[1][2]
-
Column Chromatography: If your product is not amenable to distillation, column chromatography can be used. However, it is crucial to use a neutral stationary phase like neutral alumina or silica gel that has been deactivated with a base (e.g., triethylamine) to prevent cleavage of the silyl group.[7]
Q4: Under what conditions can the silyl protecting group be removed?
A4: The Stabase adduct can be readily cleaved to regenerate the primary amine. A common method involves treating the protected amine with methanol (2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mol %) in diethyl ether.[1] This mild deprotection condition is a key advantage of using this protecting group.
Experimental Protocols and Data
Table 1: Recommended Solvents and Catalysts
| Application | Recommended Solvents | Recommended Catalyst | Catalyst Loading (mol %) |
| Protection of Primary Anilines | Diethyl ether, Toluene (neat reaction often possible) | Zinc Iodide (ZnI₂) | 0.5 |
| General Silylation | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile | Not always required; depends on substrate | N/A |
Protocol: Synthesis of this compound
This reagent can be prepared by treating commercially available 1,2-bis(chlorodimethylsilyl)ethane with dimethylamine.[1][2]
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas inlet, dissolve 1,2-bis(chlorodimethylsilyl)ethane in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of dimethylamine (5 equivalents) in diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 5 hours.[1]
-
Filter the reaction mixture to remove the dimethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting colorless liquid by vacuum distillation to yield this compound.[1]
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
Diagram 2: Protection and Deprotection of a Primary Amine
Caption: The reaction workflow for amine protection and deprotection.
References
- Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. (URL: )
- An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. (URL: )
- Aminosilane Complex | Multi-Functional Adhesion Promoter. (URL: )
- Issues with silylation reactions in protic solvents - Benchchem. (URL: )
- This compound Seven Chongqing Chemdad Co. (URL: )
- This compound | 91166-50-6 - ChemicalBook. (URL: )
- This compound - MySkinRecipes. (URL: )
- This compound - Chem-Impex. (URL: )
-
Any advice transferring & storing of organosilane coupling agent? - ResearchGate. (URL: [Link])
-
When a good silylation protocol goes bad, what are the usual suspects? - ResearchGate. (URL: [Link])
-
Why do my silylations always fail? - Chromatography Forum. (URL: [Link])
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 91166-50-6 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 10. Aminosilane Complex | Multi-Functional Adhesion Promoter [hs-silanes.com]
Technical Support Center: Synthesis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Welcome to the technical support center for the synthesis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this versatile reagent.
Introduction to this compound
This compound is a valuable organosilicon compound widely utilized as a protecting agent for primary amines, particularly aromatic primary amines.[1] Its ability to form a stable cyclic derivative, known as a "stabase" adduct, allows for the protection of the amine functionality during various synthetic transformations.[1] The synthesis of this reagent, while conceptually straightforward, presents several practical challenges that can impact yield and purity. This guide will address these challenges in a comprehensive question-and-answer format.
Core Synthesis Protocol
The most common and efficient method for the preparation of this compound involves the reaction of 1,2-Bis(chlorodimethylsilyl)ethane with an excess of dimethylamine.[1]
Reaction Scheme:
Step-by-Step Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube (e.g., filled with calcium chloride), and a gas inlet for an inert atmosphere (e.g., nitrogen or argon) is assembled.
-
Reagent Preparation: The flask is charged with a solution of 1,2-Bis(chlorodimethylsilyl)ethane in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Addition of Dimethylamine: A solution of dimethylamine (at least 4 equivalents) in the same anhydrous solvent is added dropwise to the stirred solution of the chlorosilane at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-6 hours) to ensure complete reaction.
-
Work-up: The reaction mixture will contain a white precipitate of dimethylamine hydrochloride. This solid is removed by filtration under an inert atmosphere.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in this synthesis. Several factors can contribute to this issue:
-
Moisture Contamination: The starting material, 1,2-Bis(chlorodimethylsilyl)ethane, is highly sensitive to moisture.[2] Hydrolysis of the Si-Cl bonds will lead to the formation of siloxanes and a reduction in the amount of starting material available for the desired reaction.
-
Troubleshooting:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use anhydrous solvents. It is recommended to distill solvents over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents) prior to use.
-
Handle 1,2-Bis(chlorodimethylsilyl)ethane under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction progress by GC-MS or ¹H NMR can help determine the optimal reaction time.
-
Stoichiometry: While the stoichiometric requirement for dimethylamine is 4 equivalents, using a slight excess (e.g., 4.2-4.5 equivalents) can help drive the reaction to completion.
-
-
-
Loss During Work-up and Purification:
-
Filtration: The dimethylamine hydrochloride precipitate can be gelatinous and may trap some of the product. Wash the filter cake thoroughly with fresh anhydrous solvent to recover any entrained product.
-
Distillation: The product is a relatively high-boiling liquid. Ensure your vacuum distillation setup is efficient to minimize losses. Bumping can be an issue; using a spinning band distillation apparatus or a short-path distillation setup can be beneficial.
-
Q2: I observe a significant amount of a white, insoluble solid in my reaction flask. What is it and how should I handle it?
A2: The white solid is primarily dimethylamine hydrochloride , a byproduct of the reaction between dimethylamine and the hydrogen chloride that is eliminated.
-
Handling and Removal:
-
This salt must be completely removed from the reaction mixture before purification. Filtration is the standard method. Due to the air and moisture sensitivity of the product, it is best to perform the filtration under an inert atmosphere. A Schlenk filter or a cannula filtration setup is recommended.
-
The filtered solid should be handled as a chemical waste product and disposed of according to your institution's safety guidelines.
-
Q3: My final product appears cloudy or contains a white precipitate after distillation. What is the likely cause?
A3: This is a strong indication of hydrolysis . This compound is highly susceptible to hydrolysis, reacting with atmospheric moisture to form siloxanes, which are often insoluble and appear as a white solid or cloudiness.
-
Prevention and Troubleshooting:
-
Strict Anhydrous Conditions: All handling of the purified product must be under a dry, inert atmosphere.
-
Proper Storage: Store the final product in a sealed container under nitrogen or argon. Using a septum-sealed bottle is ideal for easy, anhydrous access with a syringe.
-
Redistillation: If the product has become contaminated with hydrolysis products, it may be possible to repurify it by careful vacuum distillation.
-
Frequently Asked Questions (FAQs)
Q4: What is the role of excess dimethylamine in the reaction?
A4: Two equivalents of dimethylamine are consumed for each molecule of 1,2-Bis(chlorodimethylsilyl)ethane to form the desired product. An additional two equivalents are required to neutralize the two equivalents of hydrogen chloride that are generated, forming dimethylamine hydrochloride. Using a slight excess of dimethylamine helps to ensure the reaction goes to completion and that all the generated HCl is neutralized.
Q5: Can I use a different amine for this reaction?
A5: While other secondary amines can be used to synthesize analogous compounds, the reaction conditions may need to be optimized. The basicity and steric bulk of the amine will influence the reaction rate and the stability of the final product.
Q6: How can I confirm the purity of my synthesized this compound?
A6: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the dimethylamino protons and the methyl and methylene protons on the silicon backbone. The absence of signals corresponding to starting material or hydrolysis products is a good indicator of purity.
-
¹³C NMR: The carbon NMR will provide further confirmation of the structure.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to assess purity and identify any volatile impurities. The mass spectrum should show the expected molecular ion peak for the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show the absence of Si-Cl stretching vibrations (around 450-650 cm⁻¹) from the starting material and the presence of Si-N stretching vibrations.
Q7: What are the key safety precautions I should take during this synthesis?
A7:
-
1,2-Bis(chlorodimethylsilyl)ethane: This compound is corrosive and reacts with water to produce HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
-
Anhydrous Solvents: Ethereal solvents like diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby during the reaction and work-up.
-
Inert Atmosphere: The use of an inert atmosphere is crucial not only for the success of the reaction but also for safety, as it prevents the formation of flammable and potentially explosive peroxides in ethereal solvents.
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for low yield in the synthesis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1,2-Bis(chlorodimethylsilyl)ethane | [3] |
| Purity | ≥96% | |
| Molecular Weight | 215.27 g/mol | [3] |
| Reagent | Dimethylamine | |
| Equivalents | ≥ 4 | |
| Product | This compound | [4] |
| Molecular Weight | 232.51 g/mol | [4] |
| Boiling Point | 101-103 °C at 13 mmHg | [1] |
| Density | 0.824 g/mL at 25 °C | [1] |
| Byproduct | Dimethylamine hydrochloride | |
| Molecular Weight | 81.54 g/mol |
References
-
PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane. [Link]
-
Open Research Oklahoma. REACTIONS OF CHLOROSILANES WITH AMINES. [Link]
-
Silicones Europe. Chemistry - Hydrolysis. [Link]
-
Seven Chongqing Chemdad Co. This compound. [Link]
-
ResearchGate. Typical hydrolysis reaction mechanisms of chlorosilanes with water... [Link]
-
ResearchGate. Theoretical study of the hydrolysis of chlorosilane. [Link]
- Google Patents. Method of hydrolyzing chlorosilanes.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]
-
SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]
-
MySkinRecipes. This compound. [Link]
-
CP Lab Safety. 1, 2-Bis[(dimethylamino)dimethylsilyl]ethane, min 93% (GC), 1 gram. [Link]
-
PubChem. 1,2-Bis(chlorodimethylsilyl)ethane. [Link]
-
Starshinechemical. This compound [Protecting Reagent for Aromatic Primary Amines]. [Link]
-
PMC - NIH. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. [Link]
-
Changfu Chemical. Bis Chlorodimethylsilyl Methane, CAS 5357-38-0. [Link]
-
ResearchGate. N,N′-Bis(4-dimethylaminobenzylidene)ethane-1,2-diamine. [Link]
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Bis(chlorodimethylsilyl)ethane | C6H16Cl2Si2 | CID 83552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Primary Amine Protection with 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Welcome to the technical support guide for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical solutions for improving reaction yields and overcoming common challenges.
Introduction to "Stabase" Protection
This compound is a highly effective reagent for the protection of primary amines, forming a cyclic silyl derivative known as a tetramethyldisilylazacyclopentane or "Stabase" adduct.[1] This method is particularly advantageous for primary aromatic amines, especially those with pKa values in the range of 10–11.[1] The resulting Stabase adduct is notable for its stability under basic conditions and the ease with which it can be cleaved to regenerate the primary amine.[1]
The protection reaction involves heating the primary amine with an equimolar amount of the reagent, typically in the presence of a Lewis acid catalyst like zinc iodide. The primary byproduct of the reaction is the volatile dimethylamine, which can be easily removed, helping to drive the reaction to completion.[2]
Reaction Workflow: Protection & Deprotection
Caption: General workflow for amine protection and deprotection.
Troubleshooting Guide
This section addresses specific issues that may arise during the protection reaction, providing explanations and actionable solutions.
Q1: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?
This is the most common issue and almost always points to one critical factor: moisture.
Answer:
Primary Cause: Hydrolytic Sensitivity this compound is classified with a hydrolytic sensitivity of 8, meaning it reacts rapidly with moisture, water, and other protic solvents.[1] Any trace of water in your reaction setup will consume the reagent, preventing it from reacting with your amine.
Solutions & Protocols:
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be rigorously dried. Flame-drying under a vacuum or oven-drying at >120°C for several hours is mandatory. Allow the glassware to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Solvent & Reagent Purity:
-
If using a solvent, it must be anhydrous. Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.
-
Ensure your primary amine starting material is dry. If it's a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried first.
-
-
Inert Atmosphere: The reaction must be conducted under a slow stream of an inert gas like nitrogen or argon.[1] This prevents atmospheric moisture from entering the system, especially during prolonged heating.
Q2: The reaction is stalled and fails to reach completion, even under anhydrous conditions. How can I improve conversion?
Answer:
Several factors related to reaction kinetics and substrate reactivity could be at play.
-
Cause A: Insufficient Thermal Energy: This reaction requires significant heat to proceed efficiently. The standard protocol for substituted anilines calls for heating at 140°C for 5 hours.[1]
-
Solution: Ensure your reaction is being heated to the correct temperature and that the heat is being transferred efficiently. Use a suitable heating mantle or oil bath with vigorous stirring to maintain a homogenous reaction mixture. Monitor the internal temperature if possible.
-
-
Cause B: Catalyst Inactivity or Absence: A Lewis acid catalyst, such as zinc iodide (ZnI₂), is often necessary to facilitate the reaction, especially with less nucleophilic amines.[1]
-
Solution: Add a catalytic amount (e.g., 0.5 mol%) of anhydrous zinc iodide to the reaction mixture. Ensure the catalyst itself is not hydrated.
-
-
Cause C: Low Nucleophilicity of the Amine: While the reagent is excellent for aromatic primary amines, substrates with potent electron-withdrawing groups can be significantly less reactive.
-
Solution: For challenging substrates, consider increasing the reaction time or temperature slightly. Monitor the reaction progress by TLC or GC to find the optimal endpoint and avoid decomposition.
-
Q3: I'm observing significant side product formation. What are the likely culprits?
Answer:
While this reagent is quite selective for primary amines, side reactions can occur due to substrate characteristics or reagent degradation.
-
Cause A: Presence of Other Reactive Protic Groups: The silylating agent can react with other acidic protons, such as those from alcohols (-OH) or thiols (-SH).
-
Cause B: Reagent Purity and Storage: The reagent is a flammable, clear liquid that should be stored under an inert atmosphere.[4][5] Improper storage can lead to gradual hydrolysis or degradation, introducing impurities that might interfere with the reaction.
-
Solution: Always use a reagent from a reputable supplier with a specified purity (e.g., >93.0% by GC).[6] Store it tightly sealed under nitrogen or argon in a cool, dry place.
-
Q4: Purification of the protected amine is difficult. How can I effectively isolate my product?
Answer:
The Stabase adducts are typically high-boiling liquids or solids.
-
Solution A: Vacuum Distillation: For liquid products, vacuum distillation is an effective method of purification.[1] The reagent itself has a boiling point of 101-103 °C at 13 mmHg, which can serve as a reference point.[1]
-
Solution B: Filtration and Concentration: A non-distillative workup can also be effective. After the reaction, you can filter the mixture (if a catalyst was used), concentrate it under reduced pressure to remove volatile components, add a non-polar solvent like pentane to precipitate any salts, filter again, and then concentrate to yield the product.[7]
-
Solution C: Chromatography: If distillation or filtration is insufficient, column chromatography on silica gel can be used. Choose an appropriate solvent system (e.g., hexanes/ethyl acetate) based on TLC analysis.
Troubleshooting Flowchart
Caption: A step-by-step guide to diagnosing low yield issues.
Frequently Asked Questions (FAQs)
Q: What is the precise role of the zinc iodide (ZnI₂) catalyst? A: Zinc iodide acts as a Lewis acid. It likely coordinates to one of the dimethylamino groups on the silicon atom, making the silicon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine. This activation lowers the energy barrier for the reaction.
Q: Can I use this reagent for aliphatic primary amines? A: While it is particularly useful for aromatic primary amines, it can also be used for aliphatic ones. However, the reactivity and optimal conditions might vary. Aliphatic amines are generally more basic and nucleophilic than aromatic amines and may react under milder conditions.
Q: What is the standard deprotection procedure? A: Cleavage of the Stabase adduct is typically achieved under mild acidic conditions. A common method involves treating the protected amine in ether with two equivalents of methanol and a catalytic amount (0.2 mol%) of p-toluenesulfonic acid monohydrate.[1]
Q: What are the key safety precautions for handling this reagent? A: this compound is a highly flammable liquid and vapor (Flash Point: 13°C) and can cause severe skin burns and eye damage.[4] It must be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).[6] Keep it away from heat, sparks, and open flames.[4]
Summary of Standard Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Stoichiometry | 1:1 (Amine : Reagent) | Using equimolar amounts is standard for aniline protection.[1] |
| Catalyst | Zinc Iodide (ZnI₂) | 0.5 mol% is recommended for substituted anilines.[1] |
| Temperature | 140 °C | Necessary to drive the reaction for less nucleophilic aromatic amines.[1] |
| Reaction Time | ~5 hours | Typical duration for aniline substrates; monitor by TLC/GC for optimization.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent hydrolysis of the moisture-sensitive reagent.[1] |
| Purification | Vacuum Distillation | Effective for liquid products.[1] |
References
- This compound Seven Chongqing Chemdad Co. (URL not available)
-
This compound [Protecting Reagent for Aromatic Primary Amines] - Starshinechemical. [Link]
-
Techniques for Silylation - ResearchGate. [Link]
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
This compound - MySkinRecipes. [Link]
-
This compound, [Protecting Reagent for Aromatic Primary Amines], 5g, Each - CP Lab Safety. [Link]
-
General Silylation Procedures - Gelest Technical Library. [Link]
-
Silylation - Wikipedia. [Link]
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. This compound [Protecting Reagent for Aromatic Primary Amines] | Starshinechemical [starshinechemical.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
Technical Support Center: 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Welcome to the technical support guide for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, a versatile reagent used in a variety of synthetic applications, including as a protecting agent for primary amines and a crosslinking agent for silicone-based polymers.[1][2] This document provides in-depth troubleshooting advice and answers to frequently encountered issues during its use. The inherent reactivity of the Si-N bond, while synthetically useful, is also the primary source of potential side reactions.[3] This guide is structured to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Issue 1: My reaction yield is low, and I've recovered most of my starting amine. What went wrong?
Answer:
This is the most common issue reported and almost always points to the premature decomposition of the this compound reagent, primarily through hydrolysis. The silicon-nitrogen (Si-N) bond is highly susceptible to cleavage by protic sources, including atmospheric moisture.
-
Root Cause Analysis: The silicon atom is electrophilic and readily attacked by nucleophiles like water. The dimethylamino group is a good leaving group, and this process is often autocatalytic. This hydrolysis consumes your reagent before it can react with your substrate, leading to low or no product formation.[4] The product of this hydrolysis is typically a mixture of silanols and siloxane oligomers, which are often visible as a white precipitate or an oil that is insoluble in common organic solvents.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting, carefully inspect the reagent. It should be a clear, colorless liquid.[2] Cloudiness or the presence of a precipitate indicates decomposition.
-
Ensure Anhydrous Conditions: This is critical. All glassware must be rigorously dried (flame-dried or oven-dried at >120°C) and cooled under a stream of inert gas (Nitrogen or Argon).
-
Use Anhydrous Solvents: Solvents must be freshly dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through an activated alumina column). Using molecular sieves can also help scavenge residual water.[5]
-
Inert Atmosphere: The entire reaction, including reagent transfers, should be conducted under a positive pressure of an inert gas.
-
-
Preventative Measures:
-
Store the reagent under an inert atmosphere in a tightly sealed container, preferably in a desiccator.[1]
-
Use syringe techniques for transferring the reagent to minimize exposure to air.
-
Issue 2: My NMR spectrum shows complex, broad peaks in the silane region (around 0-1 ppm) that I can't assign to my product.
Answer:
The appearance of unidentifiable, often broad, signals in the 1H or 29Si NMR spectrum is a classic indicator of siloxane formation. This results from the hydrolysis of the Si-N bond followed by the condensation of the resulting silanol (Si-OH) intermediates.
-
Mechanism of Side Reaction:
-
Hydrolysis: R3Si-NR'2 + H2O → R3Si-OH + HNR'2
-
Condensation: 2 R3Si-OH → R3Si-O-SiR3 + H2O
This condensation process can continue, forming linear or cyclic polysiloxanes of varying lengths, which results in a complex mixture and leads to the broad, poorly resolved peaks observed in the NMR. Studies on related bis(silyl)ethane compounds confirm this hydrolytic pathway.[6][7]
-
-
Visualizing the Degradation Pathway:
Caption: Hydrolytic degradation of the reagent.
-
Troubleshooting & Prevention:
-
Strict Anhydrous Technique: As detailed in Issue 1, preventing moisture ingress is the only effective solution.
-
Purification: If minor hydrolysis has occurred, purification of the desired product can be challenging. Siloxanes are often greasy and can interfere with crystallization. Chromatography on silica gel can sometimes be effective, but be aware that standard silica gel is slightly acidic and can cleave more sensitive silyl groups.[4] Using deactivated (e.g., base-washed) silica may be necessary.
-
Issue 3: I am trying to protect a primary aniline, but the reaction is slow and incomplete even under anhydrous conditions.
Answer:
While this compound is effective for protecting many primary amines, its reactivity is lower for less nucleophilic amines, such as anilines with electron-withdrawing groups.[2] For these substrates, simply mixing the reagents may not be sufficient.
-
Root Cause Analysis: The protection reaction involves the nucleophilic attack of the amine on the silicon center. Less nucleophilic (i.e., less basic) amines react more slowly. To drive the reaction to completion, catalysis and/or removal of the dimethylamine byproduct is often necessary.
-
Protocol Optimization:
-
Add a Catalyst: For challenging substrates like substituted anilines, the addition of a catalytic amount of an additive is recommended. Zinc iodide (ZnI2) at 0.5 mol% is a documented catalyst for this transformation.[2]
-
Increase Temperature: Heating the reaction mixture, often to temperatures as high as 140°C, can provide the necessary activation energy.[2]
-
Byproduct Removal: The reaction releases dimethylamine. To shift the equilibrium towards the product, this volatile byproduct can be removed by conducting the reaction under a slow stream of inert gas (e.g., nitrogen).
-
-
Recommended Protocol for Anilines:
-
Combine equimolar amounts of the aniline and this compound with zinc iodide (0.5 mol %).
-
Heat the mixture to 140°C under a gentle flow of nitrogen gas for approximately 5 hours.
-
Monitor the reaction progress by TLC or GC-MS. The product, a tetramethyldisilylazacyclopentane (also known as a Stabase adduct), is significantly less polar than the starting aniline.[2]
-
Issue 4: Can the reagent react with other functional groups in my molecule?
Answer:
Yes, while primarily used for amines, the reagent is a potent silylating agent and can react with any active hydrogen. Its reactivity is generally lower than chlorosilanes but should not be underestimated.
-
Potential Side Reactions:
-
Alcohols & Phenols: These are readily silylated to form silyl ethers. This can be a problem if you intend to protect an amine in the presence of an unprotected hydroxyl group.
-
Carboxylic Acids: Will be converted to silyl esters.
-
Thiols: Will be converted to silyl thioethers.
-
Enolizable Ketones/Aldehydes: Can be converted to silyl enol ethers, especially in the presence of a catalyst or at elevated temperatures.
-
-
Troubleshooting Workflow for Unexpected Reactivity:
Caption: Decision tree for troubleshooting reactions.
-
Selectivity Strategy: If your molecule contains multiple reactive functional groups, you may need to protect the more reactive ones (like alcohols) with an orthogonal protecting group before attempting to protect the amine with this compound.
Summary of Incompatibilities and Recommended Conditions
| Parameter | Recommendation / Incompatibility | Rationale |
| Solvents | Recommended: Anhydrous THF, Diethyl Ether, Toluene, Hexane. | Aprotic solvents are essential to prevent hydrolysis.[4] |
| Incompatible: Water, Alcohols (MeOH, EtOH), Protic Solvents. | The reagent reacts rapidly with protic solvents, leading to decomposition.[2] | |
| Atmosphere | Required: Inert (Nitrogen or Argon). | Prevents reaction with atmospheric moisture and oxygen. |
| Additives | Avoid: Strong acids, strong bases. | Can catalyze decomposition or unwanted side reactions. |
| Use with Caution: Lewis acids (e.g., ZnI2). | Can be used to catalyze reactions with weak nucleophiles but may affect other functional groups.[2] | |
| Workup | Avoid: Aqueous acidic or basic workups. | The resulting silylated amine (Stabase adduct) can be cleaved under these conditions. A neutral aqueous quench is preferred if necessary.[2] |
| Purification | Use Caution: Standard silica gel. | The acidic nature of silica can cleave the protecting group. Consider neutral alumina or base-deactivated silica gel.[4] |
References
-
Chromatography Forum. (2014, October 8). Why do my silylations always fail? Retrieved from [Link]
-
Zheng, N., et al. (2017). Silyl Ether as a Robust and Thermally Stable Dynamic Covalent Motif for Malleable Polymer Design. Journal of the American Chemical Society, 139(42), 14881-14884. [Link]
-
PubChem. (n.d.). 1,2-Bis((dimethylamino)dimethylsilyl)ethane. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Starshine Chemical. (n.d.). This compound [Protecting Reagent for Aromatic Primary Amines]. Retrieved from [Link]
-
RSC Publishing. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]
-
ResearchGate. (2014, April 25). Has anyone ever protected amines with a silane? Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
Díaz-Benito, B., et al. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]
-
ResearchGate. (2009). Thermal stability of thiol and silane monolayers: A comparative study. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (2010). Figure 5 from Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
CORE. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Retrieved from [Link]
-
Springer Professional. (2020). Soluble ethane-bridged silsesquioxane polymer by hydrolysis–condensation of bis(trimethoxysilyl)ethane: characterization and mixing in organic polymers. Retrieved from [Link]
- Google Patents. (n.d.). US5235083A - Bis(silyl)alkanes and method for their preparation.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. core.ac.uk [core.ac.uk]
Technical Support Center: Purification of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Welcome to the technical support center for the purification of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile organosilicon compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the purification process. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your experiments.
I. Understanding the Compound: Key Properties and Sensitivities
This compound is a valuable reagent, notably used for the protection of primary amines.[1] Its utility, however, is paired with a high sensitivity to moisture. Like many aminosilanes, it reacts rapidly with water and other protic solvents, leading to hydrolysis.[1] This reactivity underscores the critical need for anhydrous and inert atmospheric conditions during handling, storage, and purification.[2][3]
| Property | Value |
| Molecular Formula | C₁₀H₂₈N₂Si₂ |
| Molecular Weight | 232.51 g/mol |
| Boiling Point | 101-103 °C at 13 mmHg |
| Density | 0.824 g/mL at 25 °C |
| Refractive Index | n20/D 1.446 |
II. FAQs: Quick Answers to Common Questions
Q1: My this compound appears cloudy. What is the likely cause?
A1: Cloudiness is a strong indicator of hydrolysis. The compound has likely been exposed to moisture, leading to the formation of siloxane oligomers or polymers, which are often insoluble. It is crucial to handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) at all times.
Q2: What is the best method for purifying this compound?
A2: Vacuum distillation is the most effective and commonly cited method for purifying this compound.[1] This technique allows for separation from less volatile impurities at a temperature low enough to prevent thermal decomposition.
Q3: How should I store the purified compound?
A3: Purified this compound should be stored in a tightly sealed container, preferably an ampoule sealed under vacuum or an inert atmosphere.[2] Storage in a cool, dry place, away from light, is also recommended.
Q4: Can I use a standard rotary evaporator to remove solvent?
A4: While a rotary evaporator can be used to remove volatile solvents, it must be done with care to avoid introducing air and moisture. It is preferable to remove solvents under vacuum using a Schlenk line, which provides better control over the inert atmosphere.[4]
III. Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific problems that may arise during the vacuum distillation of this compound.
Issue 1: Difficulty Achieving a Stable Vacuum
-
Potential Cause: Leaks in the distillation apparatus.
-
Troubleshooting Steps:
-
Systematic Leak Check: Before heating, ensure all joints are properly sealed. Use a high-vacuum grease appropriate for your system.
-
Inspect Glassware: Check for any cracks or chips in the glassware that could compromise the vacuum.
-
Tubing Integrity: Ensure all vacuum tubing is in good condition and free of cracks or holes.
-
Issue 2: "Bumping" or Uncontrolled Boiling During Distillation
-
Potential Cause: Lack of smooth boiling or superheating of the liquid.
-
Troubleshooting Steps:
-
Stirring: Use a magnetic stir bar and stir plate to ensure smooth and even boiling.
-
Boiling Chips: While effective, ensure they are added before applying vacuum to avoid rapid boiling. For air-sensitive distillations, pre-dried boiling chips are a necessity.
-
Controlled Heating: Use an oil bath for uniform heating and gradually increase the temperature to the desired point.
-
Issue 3: Product Purity is Low After Distillation
-
Potential Cause 1: Inefficient fractionation.
-
Troubleshooting Steps:
-
Fractionating Column: For impurities with boiling points close to the product, a short-path distillation head may be insufficient. Consider using a Vigreux column to improve separation efficiency.
-
Controlled Distillation Rate: A slower distillation rate generally leads to better separation. Adjust the heating and vacuum to achieve a steady, drop-wise distillation.
-
-
Potential Cause 2: Co-distillation of impurities.
-
Troubleshooting Steps:
-
Identify the Impurity: Use analytical techniques like ¹H NMR or GC-MS to identify the impurity. Common impurities from the synthesis include unreacted 1,2-bis(chlorodimethylsilyl)ethane or byproducts from side reactions.
-
Pre-distillation Treatment: If the impurity is an acidic species (e.g., from hydrolysis), a pre-treatment with a non-volatile base followed by filtration under inert conditions might be necessary.
-
-
Potential Cause 3: Thermal decomposition.
-
Troubleshooting Steps:
-
Lower the Distillation Temperature: This can be achieved by using a higher vacuum. A good vacuum pump is essential.
-
Minimize Heating Time: Do not heat the distillation pot for an extended period before distillation begins.
-
IV. Experimental Protocol: Vacuum Distillation of this compound
This protocol assumes the use of a Schlenk line for maintaining an inert atmosphere.
Diagram of the Experimental Workflow
Caption: Workflow for the vacuum distillation of this compound.
Materials and Equipment:
-
Crude this compound
-
Schlenk line with nitrogen or argon gas supply
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Schlenk-type distillation apparatus (distillation flask, short-path distillation head with condenser, receiving flask)
-
Magnetic stirrer and stir bar
-
Oil bath
-
Anhydrous solvents (if needed for transfer)
-
Syringes and cannulas for air-sensitive transfers
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and oven-dry all glassware.
-
Assemble the distillation apparatus. Ensure all joints are well-sealed with a suitable vacuum grease.
-
Connect the apparatus to the Schlenk line.
-
Evacuate the entire system and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
-
Transfer of Crude Product:
-
Under a positive pressure of inert gas, transfer the crude this compound into the distillation flask using a cannula or a gas-tight syringe.
-
Add a dry magnetic stir bar to the distillation flask.
-
-
Distillation:
-
Begin stirring the crude product.
-
Slowly open the vacuum valve to gradually reduce the pressure in the system. The cold trap should be in place and filled.
-
Once a stable vacuum is achieved (ideally below 13 mmHg), slowly raise the temperature of the oil bath.
-
Observe the distillation head for the first signs of condensation. A forerun of more volatile impurities may distill first. It is advisable to collect this in a separate receiving flask.
-
When the temperature at the distillation head stabilizes near the boiling point of the product (101-103 °C at 13 mmHg), switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the majority of the product has been collected. Avoid distilling to dryness to prevent the concentration of potentially unstable residues.
-
-
Shutdown and Storage:
-
Once the distillation is complete, remove the heating bath and allow the apparatus to cool to room temperature under vacuum.
-
Slowly backfill the system with inert gas.
-
Under a positive pressure of inert gas, transfer the purified product from the receiving flask to a pre-dried storage vessel (e.g., a Schlenk flask or an ampoule).
-
Seal the storage vessel tightly.
-
V. Purity Assessment
After purification, it is essential to assess the purity of the this compound.
-
¹H NMR Spectroscopy: This is a powerful tool for confirming the structure and identifying impurities. The spectrum of the pure compound should show clean signals corresponding to the different proton environments. Impurities may introduce additional peaks.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique can separate volatile components and provide information on their molecular weight, aiding in the identification of impurities.
By following these guidelines, researchers can effectively purify this compound, ensuring the quality and reliability of their subsequent experiments.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ChemicalBook. (n.d.). This compound | 91166-50-6.
- Seven Chongqing Chemdad Co. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 1,2-Bis (dimethylamino)dimethylsilyl ethane 96 91166-50-6.
- PubChem. (n.d.). 1,2-Bis((dimethylamino)dimethylsilyl)ethane.
- MySkinRecipes. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound 91166-50-6.
- Organic Syntheses. (n.d.). [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl].
- Chem-Impex. (n.d.). This compound.
- WSU Chemistry 410. (2021, May 17).
- ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
- Ship & Shore Environmental, Inc. (2025, December 8).
- Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!.
- WSU Chemistry 410. (2021, May 12).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling | Request PDF.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
- Neilson Lab. (n.d.).
- ResearchGate. (n.d.). (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- EPFL. (n.d.).
- Organic Syntheses. (n.d.). (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane.
- RSC Publishing. (n.d.).
- PubMed Central (PMC). (2011, November 30). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica.
- Google Patents. (n.d.). JP4031445B2 - Aminosilane production method.
- PubMed. (2012, January 10). How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica.
- NIH. (n.d.).
- ResearchGate. (n.d.). Effect of amine groups in the synthesis of Ag nanoparticles using aminosilanes.
- Google Patents. (n.d.). US9701695B1 - Synthesis methods for amino(halo)silanes.
- ChemicalBook. (n.d.). 1,2-Bis(chlorodimethylsilyl)ethane(13528-93-3) 1H NMR spectrum.
- Arizona State University. (2022, April 4).
Sources
Technical Support Center: A Researcher's Guide to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Welcome to the technical support center for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a Senior Application Scientist, my goal is to provide you with not only procedural instructions but also the underlying scientific principles to ensure the stability and efficacy of this compound in your experiments. This resource is structured to offer in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions.
Core Concepts: Understanding the Instability of this compound
This compound is a powerful silylating agent, widely used for the protection of primary amines and in organosilicon chemistry.[1] However, its high reactivity also makes it susceptible to degradation, primarily through hydrolysis. The key to its successful use lies in understanding and mitigating this degradation pathway.
The compound's vulnerability stems from the presence of silicon-nitrogen (Si-N) bonds. These bonds are highly susceptible to cleavage by water and other protic solvents.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound?
A1: Visual inspection can often provide the first clues. Pure this compound is a colorless, clear liquid.[1] The presence of a hazy or cloudy appearance, or the formation of a precipitate, suggests that hydrolysis has occurred. Another common indicator is the distinct amine-like odor of dimethylamine, which is released upon hydrolysis. For more subtle degradation, you may observe a decrease in the reagent's performance, such as incomplete reactions or lower yields.
Q2: What is the primary cause of degradation?
A2: The overwhelming cause of degradation is exposure to moisture.[1] This can come from various sources, including atmospheric humidity, residual water in solvents or reagents, and improper storage conditions. The Si-N bond in the molecule is readily attacked by water, leading to the formation of silanols and dimethylamine.
Q3: Can I still use the reagent if it appears slightly cloudy?
A3: It is strongly advised against using degraded reagent. The presence of hydrolysis products can interfere with your reaction, leading to unpredictable outcomes, side reactions, and difficulty in product purification. Using compromised material can waste valuable time and resources.
Q4: How does temperature affect the stability of this compound?
A4: While the primary driver of degradation is moisture, elevated temperatures can accelerate the rate of hydrolysis. Therefore, it is recommended to store the compound in a cool environment.[2][3]
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Troubleshooting Action |
| Failed or Low-Yield Reaction | Degraded Reagent: The most common cause is the use of this compound that has been compromised by moisture. | 1. Verify Reagent Quality: Before use, visually inspect the reagent for any cloudiness or precipitate. 2. Perform a Quality Control Check: If in doubt, run a small-scale test reaction with a reliable substrate to confirm the reagent's activity. 3. Use a Fresh Bottle: If degradation is suspected, it is best to open a new, sealed bottle of the reagent. |
| Inadequate Anhydrous Conditions: Residual moisture in the reaction solvent or on the glassware can rapidly degrade the reagent. | 1. Dry Glassware Thoroughly: Oven-dry all glassware and cool it under a stream of inert gas (e.g., argon or nitrogen) before use. 2. Use Anhydrous Solvents: Employ freshly dried solvents. Solvents from a freshly opened bottle from a reputable supplier are often sufficient. 3. Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. | |
| Inconsistent Results Between Experiments | Variable Reagent Quality: Inconsistent storage and handling practices can lead to varying degrees of degradation between uses of the same bottle. | 1. Implement Strict Handling Protocols: Always handle the reagent under an inert atmosphere using dry syringes or cannulas. 2. Aliquot the Reagent: For frequently used reagents, consider aliquoting the contents of a new bottle into smaller, sealed containers under an inert atmosphere. This minimizes the exposure of the bulk material to potential contaminants. |
| Formation of Insoluble Byproducts | Hydrolysis of the Reagent: The formation of siloxane polymers due to extensive hydrolysis can result in insoluble materials in your reaction mixture. | 1. Review Handling and Storage: Re-evaluate your procedures for handling and storing the reagent to identify potential sources of moisture contamination. 2. Filter the Reaction Mixture: If insoluble byproducts are present, they may need to be removed by filtration before workup and purification. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
This protocol outlines the best practices for maintaining the integrity of this compound.
Materials:
-
This compound in a sealed bottle
-
Inert gas source (Argon or Nitrogen) with a manifold
-
Dry syringes and needles
-
Septum-sealed reaction vessel or storage vial
Procedure:
-
Preparation: Before opening a new bottle, ensure your work area is dry and you have a steady flow of inert gas.
-
Inert Atmosphere: Pierce the septum of the bottle with a needle connected to the inert gas manifold to create a positive pressure.
-
Withdrawal: Use a dry syringe to pierce the septum and withdraw the desired amount of the reagent.
-
Transfer: Immediately transfer the reagent to the reaction vessel, which should also be under an inert atmosphere.
-
Storage: After use, ensure the bottle is securely sealed. For long-term storage, it is recommended to store the bottle in a desiccator in a cool, dry place.[2][3]
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This is a general guideline for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific instrumentation.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column)
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen
-
Injection: 1 µL of a diluted sample (e.g., in anhydrous hexane or toluene)
Expected Results:
-
A pure sample will show a single major peak corresponding to this compound.
-
Degraded samples may show additional peaks corresponding to hydrolysis and condensation products. The presence of a peak for dimethylamine may also be observed if the analysis is performed promptly after degradation.
Visualizing Degradation and Handling
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis, which proceeds in two steps: initial hydrolysis to a disilanol, followed by condensation to form siloxane oligomers or polymers.
Caption: Recommended workflow for handling moisture-sensitive this compound.
References
Sources
Technical Support Center: Scaling Up Reactions with 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Welcome to the technical support center for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up reactions involving this versatile reagent. We will delve into the critical aspects of its application, from protecting group chemistry to its role in polymer synthesis, with a focus on addressing the challenges encountered during scale-up.
Introduction to this compound
This compound is a valuable organosilicon compound with a range of applications in chemical synthesis and materials science.[1] Its bifunctional nature, possessing two dimethylaminosilyl groups, makes it an effective crosslinking agent in silicone-based polymers, enhancing thermal and mechanical stability.[2] It is also widely used as a protecting group for primary amines, particularly aromatic amines.[3][4][5] The resulting protected amine, a tetramethyldisilylazacyclopentane adduct (often referred to as a "Stabase" adduct), exhibits notable stability under basic conditions and can be readily cleaved under mild acidic conditions.[3]
However, the high reactivity of the Si-N bond makes this compound highly sensitive to moisture, a critical consideration when scaling up reactions from the laboratory to pilot plant or industrial production.[3] This guide will provide a structured approach to troubleshooting common issues and offer practical solutions for successful scale-up.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise when working with this compound, especially in a larger-scale context.
Q1: My reaction with this compound is sluggish or incomplete, even with a stoichiometric amount of the reagent. What could be the cause?
A1: Several factors can contribute to incomplete or slow reactions. The most common culprit is the presence of moisture in your reaction system. This compound reacts rapidly with water, leading to the formation of siloxanes and dimethylamine, thus consuming your reagent.[3] Ensure all glassware is rigorously dried, and solvents are anhydrous. Another possibility is the purity of the reagent itself. Older or improperly stored reagent may have already partially hydrolyzed. Finally, for the protection of less nucleophilic amines, heating is often required to drive the reaction to completion.[3]
Q2: I'm observing the formation of a significant amount of white precipitate in my reaction. What is it and how can I avoid it?
A2: The white precipitate is likely a mixture of siloxane byproducts and dimethylamine hydrochloride (if an acid is present). This is a strong indication of hydrolysis of the this compound. To mitigate this, it is crucial to maintain strictly anhydrous conditions. This includes using dry solvents, inert atmosphere (nitrogen or argon), and ensuring your starting materials are free of water.
Q3: During workup, I'm having trouble removing the siloxane byproducts. What are the recommended purification strategies at scale?
A3: Purification of large-scale reactions can be challenging. While column chromatography is often used in the lab, it is generally not feasible for industrial-scale production.[6] For non-polar products, distillation can be an effective method to remove volatile siloxane byproducts.[3][6] Crystallization or precipitation of the desired product is another highly effective and scalable purification technique.[6] In some cases, a simple filtration through a plug of silica gel can remove a significant portion of the polar byproducts. For particularly stubborn cases, derivatization of the product to a more easily purifiable form, followed by deprotection, might be a viable, albeit longer, route.
Q4: Can I use this compound as a ligand in large-scale cross-coupling reactions?
A4: While the analogous 1,2-bis(dimethylphosphino)ethane (dmpe) is a well-known ligand in coordination chemistry,[7][8] the use of this compound as a ligand in large-scale cross-coupling reactions is less common. The Si-N bond is generally less stable than the P-C bond, and the ligand may be prone to decomposition under harsh reaction conditions. However, its palladium complex, [1,2-Bis(dimethylamino)ethane]dimethylpalladium, has been used as a catalyst in various organic synthesis reactions, including cross-coupling.[9] For large-scale applications, robust and commercially available phosphine-based ligands are typically preferred.
Troubleshooting Guides for Scaling Up Reactions
Scaling up reactions from the bench to a pilot plant or full-scale production introduces a new set of challenges. Here, we provide detailed troubleshooting guides for specific applications of this compound.
Guide 1: Protection of Primary Amines
Objective: To achieve complete and efficient protection of a primary amine on a multi-kilogram scale.
Typical Protocol (Lab-Scale): The protection of substituted anilines can be achieved by heating equimolar amounts of this compound and the aniline in the presence of a catalytic amount of zinc iodide (0.5 mol %) under a slow stream of nitrogen at 140°C for 5 hours.[3]
| Problem | Potential Cause(s) | Troubleshooting and Optimization Strategies |
| Incomplete Reaction | - Insufficient heat transfer in a large reactor. - Poor mixing leading to localized reagent depletion. - Moisture ingress from equipment or raw materials. | - Improve Heat Transfer: Ensure the reactor has adequate heating capacity and surface area. Consider using a jacketed reactor with a suitable heat transfer fluid. - Enhance Mixing: Use an appropriate agitator design and speed to ensure good mixing throughout the reaction mass. Baffles in the reactor can also improve mixing efficiency. - Strict Moisture Control: Thoroughly dry the reactor and all transfer lines. Use high-purity, anhydrous solvents and ensure the primary amine starting material is dry. |
| Byproduct Formation | - Hydrolysis of the reagent due to residual moisture. - Thermal decomposition of the starting material or product at high temperatures. | - Inert Atmosphere: Maintain a positive pressure of a dry inert gas (nitrogen or argon) throughout the reaction. - Temperature Control: Implement precise temperature monitoring and control. Consider a controlled addition of one of the reactants to manage any exotherm. A detailed study of the thermal stability of the reactants and products is recommended.[10] |
| Difficult Purification | - High viscosity of the reaction mixture. - Co-distillation or co-crystallization of the product with byproducts. | - Solvent Selection: Choose a solvent that provides good solubility for the product while minimizing the solubility of byproducts. - Workup Procedure: Develop a robust workup procedure that includes washes to remove dimethylamine and its salts. - Alternative Purification: Explore crystallization from a different solvent system or vacuum distillation if the product is thermally stable.[3] |
Experimental Workflow for Amine Protection (Scale-Up)
Caption: Scale-up workflow for primary amine protection.
Guide 2: Crosslinking Agent in Silicone Polymer Synthesis
Objective: To achieve consistent crosslinking and desired polymer properties at a large scale.
| Problem | Potential Cause(s) | Troubleshooting and Optimization Strategies |
| Inconsistent Polymer Properties (e.g., viscosity, hardness) | - Non-uniform mixing of the crosslinking agent. - Variations in reaction temperature. - Inconsistent quality of the polymer precursor or crosslinking agent. | - Homogenization: Implement high-shear mixing to ensure uniform distribution of the crosslinking agent. - Precise Temperature Control: Use a well-controlled heating and cooling system to maintain a consistent temperature profile. - Quality Control: Establish strict quality control specifications for all raw materials. |
| Gel Formation or Premature Curing | - Localized high concentrations of the crosslinking agent. - Presence of catalytic impurities. - Exothermic reaction leading to a runaway polymerization. | - Controlled Addition: Add the crosslinking agent slowly and sub-surface to avoid localized high concentrations. - Raw Material Screening: Test raw materials for impurities that may catalyze the crosslinking reaction. - Exotherm Management: Monitor the internal temperature closely and have a cooling system in place to manage any heat generated during the reaction. |
| Poor Mechanical or Thermal Stability of the Final Polymer | - Incomplete crosslinking. - Hydrolysis of the Si-N bonds in the crosslinker before or during the reaction. | - Stoichiometry: Carefully control the stoichiometry of the crosslinking agent to the polymer precursor. - Anhydrous Conditions: Ensure all components of the formulation are dry to prevent premature hydrolysis of the crosslinking agent. - Curing Conditions: Optimize the curing time and temperature to ensure complete reaction. |
Logical Relationship in Polymer Crosslinking
Caption: Factors influencing polymer properties.
Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting.
Amine Protection: The reaction proceeds through a nucleophilic attack of the primary amine on the silicon atom of the this compound. The dimethylamino group acts as a leaving group. The reaction is driven to completion by the formation of a stable five-membered ring containing the nitrogen and the two silicon atoms.
Deprotection: The cleavage of the "Stabase" protecting group is typically achieved with a mild acid in the presence of a nucleophile like methanol.[3] The acid protonates the nitrogen, making the silicon atoms more electrophilic and susceptible to nucleophilic attack by methanol.
Hydrolysis: The Si-N bond is susceptible to hydrolysis. Water acts as a nucleophile, attacking the silicon atom and leading to the cleavage of the Si-N bond and the formation of a silanol (Si-OH) and dimethylamine. The silanol can then condense with other silanols to form stable siloxane (Si-O-Si) linkages.
Data Presentation
Relative Stability of Silyl Protecting Groups
The choice of a silyl protecting group is often dictated by its stability under various reaction conditions. While this compound is used for amine protection, understanding the relative stability of silyl ethers (formed from protecting alcohols) provides a useful framework for predicting the lability of Si-N bonds.
| Silyl Group | Relative Rate of Acidic Hydrolysis (vs. TMS=1) |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
Data adapted from various sources in organic chemistry literature.[11][12] This table highlights the significant increase in stability with increasing steric bulk around the silicon atom.
Conclusion
Successfully scaling up reactions with this compound requires a thorough understanding of its reactivity, particularly its sensitivity to moisture. By implementing rigorous process controls, including strict anhydrous conditions, precise temperature management, and efficient mixing, many of the common challenges can be overcome. This guide provides a starting point for troubleshooting and process optimization. For further assistance, please do not hesitate to contact our technical support team.
References
-
Chongqing Chemdad Co., Ltd. This compound. [Link]
-
Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Journal of Analytical Chemistry, 86(11), 2345-2356.
- Zhang, X., et al. (2010). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Beilstein Journal of Organic Chemistry, 6, 123.
- Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (2019). Polymers, 11(9), 1425.
-
Evans, M. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube. [Link]
-
MySkinRecipes. This compound. [Link]
-
CP Lab Safety. This compound, [Protecting Reagent for Aromatic Primary Amines], 5g, Each. [Link]
- Waterman, R. (2020). Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. Chemical Society Reviews, 49(12), 4036-4053.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Kinetics and Computational Studies of an Aminosilane Reaction With a Silsesquioxane Silanol. (2009). The Journal of Physical Chemistry A, 113(24), 6612-6619.
-
Starshine Chemical. This compound [Protecting Reagent for Aromatic Primary Amines]. [Link]
- Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. (2021). The Journal of Physical Chemistry A, 125(39), 8564-8577.
-
Reddit. (2024, August 5). Purification of oily products in industrial chemistry. r/OrganicChemistry. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
- Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. (2007). The Journal of Physical Chemistry C, 111(49), 18278-18285.
- Reaction of amino-silane with free hydroxyl functional group. (2010). Journal of Neuroscience Methods, 189(1), 1-7.
-
Gelest, Inc. Techniques for Silylation. [Link]
-
GNEE. 98% [1,2-Bis(dimethylamino)ethane]dimethylpalladium CAS 113822-11-0. [Link]
-
ResearchGate. How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? [Link]
-
ResearchGate. Synthesis of aminosilanes starting with chlorosilanes and amines. [Link]
-
PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane. [Link]
-
ResearchGate. Silylating agents. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
Bio-based Press. Purification of bio-based chemicals on an industrial scale. [Link]
-
Wikipedia. List of purification methods in chemistry. [Link]
-
Gelest, Inc. 1,2-BIS(TRIETHOXYSILYL)ETHANE. [Link]
-
J&K Scientific. 1,2-Bis(dimethylphosphino)ethane. [Link]
-
Wikipedia. 1,2-Bis(dimethylphosphino)ethane. [Link]
- Optimizing the Synthesis of CO2-Responsive Polymers: A Kinetic Model Approach for Scaling Up. (2022). Polymers, 14(19), 4123.
-
SpectraBase. This compound. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]
- 5. calpaclab.com [calpaclab.com]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 1,2-Bis(dimethylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 9. gneechem.com [gneechem.com]
- 10. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in reactions involving 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments. Our focus is on providing practical, in-depth solutions grounded in scientific principles to ensure the integrity and success of your work.
Introduction to Catalyst Poisoning in Organosilicon Chemistry
This compound is a versatile reagent used in a variety of applications, including as a crosslinking agent for silicone polymers, for surface modification, and as a protecting group for primary amines.[1][2][3][4][5] These transformations, particularly those involving hydrosilylation, often rely on highly active transition metal catalysts, most commonly platinum-based systems like Karstedt's or Speier's catalyst.[6][7]
Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, leading to a partial or complete loss of catalytic activity.[8][9][10] This can manifest as sluggish or incomplete reactions, and in the case of silicone curing, a failure to achieve the desired material properties. Understanding the nature of potential poisons and their interaction with the catalyst is crucial for effective troubleshooting.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: My hydrosilylation reaction with this compound is sluggish and gives low yields. What are the likely causes and how can I fix it?
Answer:
A slow or incomplete hydrosilylation reaction is a classic symptom of catalyst poisoning. The most probable culprits are trace impurities in your starting materials or solvent.
Potential Causes and Solutions:
-
Sulfur Contamination: Sulfur compounds are notorious poisons for platinum catalysts.[11][12][13] They can originate from sulfur-containing reagents, contaminated solvents, or even natural rubber tubing.
-
Troubleshooting Steps:
-
Analyze Starting Materials: Use analytical techniques like gas chromatography with a sulfur-selective detector (GC-SCD) or inductively coupled plasma mass spectrometry (ICP-MS) to quantify sulfur content in your this compound and other reactants.
-
Purify Reagents: If sulfur is detected, purify the contaminated reagent by distillation or by passing it through a column of activated carbon or alumina.
-
Use High-Purity Solvents: Ensure all solvents are of high purity and are freshly distilled if necessary.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent airborne sulfur contaminants from entering the reaction vessel.
-
-
-
Phosphorus Contamination: Phosphines and other phosphorus-containing compounds can act as inhibitors or poisons for hydrosilylation catalysts.[14]
-
Troubleshooting Steps:
-
Identify the Source: Review all reagents and synthetic steps to identify any potential sources of phosphorus-containing impurities.
-
Borane Protection: If a phosphorus-containing functional group is intentionally present in your substrate, consider protecting it as a phosphine-borane complex to prevent it from coordinating to the catalyst.[15]
-
-
-
Amine Inhibition: While this compound itself contains amino groups, other extraneous amines can act as inhibitors.
-
Troubleshooting Steps:
-
Check for Cross-Contamination: Ensure there is no cross-contamination from other reactions or reagents in your laboratory.
-
pH Control: In some cases, the basicity of the reaction medium can influence catalyst activity. While not always feasible, buffering the reaction mixture can sometimes mitigate inhibition.
-
-
Experimental Protocol: Small-Scale Test for Catalyst Poisoning
To quickly diagnose if your reagents are poisoned, perform a small-scale control experiment:
-
In a clean, dry vial under an inert atmosphere, add a standard alkene (e.g., 1-octene) and a standard hydrosilane (e.g., triethoxysilane) in your reaction solvent.
-
Add a known amount of your platinum catalyst. The reaction should proceed rapidly.
-
In a separate vial, repeat the experiment but add a small amount of your batch of this compound.
-
If the reaction in the second vial is significantly slower or does not proceed, it is a strong indication of a poison in your this compound.
Question 2: I am using this compound as a crosslinker for a silicone elastomer, but the material is not curing properly and remains tacky. What could be the issue?
Answer:
Incomplete curing of platinum-catalyzed silicones is a common problem directly linked to catalyst inhibition or poisoning.[16][17] The platinum catalyst is responsible for the crosslinking reaction, and if its activity is compromised, the polymer chains will not link effectively.
Potential Causes and Solutions:
-
Incompatible Materials: Certain materials in contact with your silicone formulation can leach inhibitors.
-
Troubleshooting Steps:
-
Review Your Workflow: Identify all materials that come into contact with the uncured silicone, including mixing containers, spatulas, molds, and any substrates.
-
Avoid Inhibitory Materials: Common culprits include:
-
Organotin compounds: Often found in condensation-cure silicones.
-
Sulfur-containing materials: Such as latex gloves, natural rubber, and some plastics.
-
Amines and amides: Can be present in some 3D-printed molds or epoxy tooling.
-
Phosphorus-containing compounds: Found in some flame retardants and plasticizers.
-
-
Conduct a Patch Test: If you suspect a particular material, you can perform a simple patch test. Apply a small amount of the mixed silicone to the material . If the silicone in contact with the material fails to cure while the rest of the batch cures properly, you have identified the source of inhibition.
-
-
-
Moisture: While not a classic poison, excessive moisture can interfere with some hydrosilylation reactions and affect the final properties of the cured silicone.
-
Troubleshooting Steps:
-
Use Dry Reagents: Ensure your this compound and other silicone components are dry.
-
Control Humidity: Work in a low-humidity environment or use a dry box if possible.
-
-
Diagram: Troubleshooting Workflow for Incomplete Silicone Curing
Caption: A logical workflow for diagnosing and resolving incomplete curing in platinum-catalyzed silicone systems.
Question 3: My palladium-catalyzed cross-coupling reaction using a substrate protected with this compound is failing. Could the protecting group be the problem?
Answer:
While this compound is an effective protecting group, its nitrogen atoms can potentially coordinate to and deactivate palladium catalysts, which are known to be sensitive to nitrogen-containing ligands.[18] Additionally, incomplete removal of the protecting group or side products from its installation can introduce poisons.
Potential Causes and Solutions:
-
Ligand Poisoning: The dimethylamino groups of the protecting group or residual dimethylamine from its synthesis can act as ligands, competing with the desired phosphine or N-heterocyclic carbene (NHC) ligands and poisoning the palladium catalyst.[19]
-
Troubleshooting Steps:
-
Increase Ligand Loading: A slight increase in the concentration of your primary ligand may help to outcompete the inhibitory coordination from the nitrogen atoms.
-
Change Ligand Type: Electron-rich, bulky ligands are sometimes more resistant to displacement. Experiment with a different class of ligand.
-
Use a More Robust Catalyst: Consider using a pre-catalyst that is more resistant to poisoning.
-
-
-
Impurity-Induced Poisoning: Impurities from the synthesis of the protected substrate can poison the catalyst.
-
Troubleshooting Steps:
-
Purify the Substrate: Ensure your protected substrate is rigorously purified to remove any unreacted starting materials or byproducts. Recrystallization or column chromatography is recommended.
-
Trace Metal Analysis: If problems persist, consider analyzing your substrate for trace metals that could be acting as catalyst poisons.
-
-
Diagram: Mechanism of Palladium Catalyst Poisoning by Amine Ligands
Caption: Visualization of how amine-containing impurities can sequester the active palladium catalyst, preventing it from participating in the desired catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when working with this compound?
A1: The most common poisons for platinum-group metal catalysts used in conjunction with this reagent are compounds containing sulfur, phosphorus, tin, lead, and certain amines.[8][10][16] Always ensure high purity of all reactants and solvents, and be mindful of materials that come into contact with your reaction.
Q2: Is catalyst poisoning always irreversible?
A2: Not always. Poisoning can be reversible or irreversible depending on the strength of the interaction between the poison and the catalyst.[20] For example, some inhibitors used to control the pot life of silicones only temporarily associate with the catalyst and can be overcome with heat.[17] However, strong poisons like sulfur often cause irreversible deactivation by forming stable metal sulfides on the catalyst surface.[13]
Q3: Can a poisoned catalyst be regenerated?
A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.
-
Thermal Treatment: For catalysts deactivated by coke or organic residues, heating in a controlled atmosphere can burn off the contaminants.[20]
-
Chemical Washing: Acidic or basic washes can sometimes remove metallic poisons.[20][21]
-
Electrochemical Regeneration: For supported catalysts, electrochemical methods can be used to strip away adsorbed poisons.[22][23] It is important to note that regeneration may not restore the catalyst to its original activity and is often not practical for small-scale laboratory reactions.
Q4: How can I prevent catalyst poisoning in the first place?
A4: Proactive prevention is the best strategy.
-
High-Purity Reagents: Use the highest purity reagents and solvents available.
-
Inert Reaction Conditions: Work under a scrupulously clean and inert atmosphere.
-
Dedicated Glassware: Use glassware dedicated to sensitive catalytic reactions to avoid cross-contamination.
-
Material Compatibility: Carefully select and test all materials (tubing, stir bars, septa, etc.) that will be in contact with your reaction.
-
Use of Scavengers: In some industrial processes, "getters" or scavenger beds are used to remove potential poisons from the reactant stream before it reaches the catalyst.
Quantitative Data Summary: Common Catalyst Poisons and Their Effects
| Poison Class | Common Sources | Typical Catalyst Affected | Effect on Reaction |
| Sulfur Compounds | Thiols, sulfides, contaminated solvents, rubber | Platinum, Palladium, Rhodium | Severe and often irreversible deactivation |
| Phosphorus Compounds | Phosphines, phosphites, phosphates | Platinum, Palladium, Rhodium, Iridium | Inhibition or irreversible poisoning |
| Heavy Metals | Organotin compounds, lead-based materials | Platinum, Palladium | Strong and typically irreversible poisoning |
| Nitrogen Compounds | Amines, amides, nitriles | Palladium, Rhodium | Reversible or irreversible inhibition |
| Unsaturated Compounds | Dienes, alkynes (in some cases) | Platinum | Can act as temporary inhibitors |
References
- EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. Environment Protection Engineering.
- The effect of sulfur and phosphorus compounds on supported platinum catalyst activity. Digital Commons @ NJIT.
- Electrochemical characterization and regeneration of sulfur poisoned Pt catalysts in aqueous media. CORE.
- Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species. Unknown Source.
- Final Analysis: Sulfur as a Catalyst Poison. ResearchGate.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Unknown Source.
- Troubleshooting: Platinum Catalyzed Silicones. US Tech Online.
- Solving the Problem of Catalyst Poisoning in Encapsulants. GOOD GI.
- Why your silicone is not curing: Inhibition and poisoning of silicones. GA Lindberg.
- This compound. Chem-Impex.
-
Methods of Catalyst regeneration. YouTube. Available at: [Link]
- This compound. MySkinRecipes.
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]
- How to Prevent Catalyst Poisoning at the Industrial Scale. Unknown Source.
-
Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins. PMC. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
-
Hydrosilylation. Wikipedia. Available at: [Link]
- What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. Unknown Source.
-
Phosphorous-substituted redox-active ligands in base metal hydrosilylation catalysis. Dalton Transactions (RSC Publishing). Available at: [Link]
- This compound. Seven Chongqing Chemdad Co..
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 91166-50-6 | TCI AMERICA [tcichemicals.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 8. goodgitube.com [goodgitube.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 11. dbc.wroc.pl [dbc.wroc.pl]
- 12. "The effect of sulfur and phosphorus compounds on supported platinum ca" by Yi Wang [digitalcommons.njit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Phosphorous-substituted redox-active ligands in base metal hydrosilylation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 17. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 18. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 21. youtube.com [youtube.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for Silylated Products
Welcome to the Technical Support Center dedicated to the purification of silylated products. As researchers and drug development professionals, we understand that the successful isolation of a target molecule is as critical as its synthesis. Silyl ethers, while indispensable as protecting groups, introduce unique challenges during purification, primarily due to their variable stability and the nature of silylation byproducts.
This guide is structured to provide immediate, actionable solutions to common problems, moving from high-level FAQs to in-depth troubleshooting scenarios. We will explore the causality behind purification choices, grounding our recommendations in established chemical principles to ensure robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with silylated compounds.
Q1: What are the typical impurities I should expect after a silylation reaction?
A: The impurity profile is generally predictable. Common contaminants include the unreacted starting alcohol, excess silylating agent (e.g., TBSCl), the amine base (e.g., imidazole, triethylamine), and siloxane byproducts.[1][2][3] Siloxanes, such as hexamethyldisiloxane from TMS reagents or 1,3-di-tert-butyl-1,1,3,3-tetramethyldisiloxane from TBS reagents, are formed from the hydrolysis of the silylating agent and can be particularly troublesome due to their non-polar, greasy nature.
Q2: Why is my silyl ether being cleaved during the aqueous workup?
A: Silyl ether stability is highly dependent on steric bulk and the pH of the medium.[4][5][6] If your aqueous workup solution is even mildly acidic or basic, it can catalyze the hydrolysis of the silyl ether. The lability of common silyl ethers follows a general trend, with trimethylsilyl (TMS) being the most sensitive.[7][8] Prolonged contact with the aqueous phase or the use of protic solvents like methanol can also lead to cleavage.[9][10]
Q3: Can I use standard silica gel for the chromatography of silyl ethers?
A: Yes, but with caution. Standard silica gel is inherently acidic (pH ~4-5) and can readily cleave acid-labile silyl ethers, especially less hindered ones like TMS or even TBS ethers of sensitive alcohols.[9][11] For many compounds, this can be mitigated by neutralizing the silica gel or the eluent with a small amount of a non-nucleophilic base, such as triethylamine.[9]
Q4: How do I choose the right silyl protecting group to avoid purification issues later?
A: The choice is a strategic one based on the planned synthetic route. You must consider the stability of the group to all subsequent reaction and purification conditions.[12][13][14] If your synthesis involves strongly acidic or basic steps, a bulkier, more robust group like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) is preferable to the more common tert-butyldimethylsilyl (TBS).[5][7][8] Planning ahead prevents the need for complex purifications or re-syntheses.
Part 2: Troubleshooting Guide: Common Purification Challenges
This section provides a detailed, cause-and-effect analysis of specific experimental problems.
Issue 1: My silylated product is degrading on the silica gel column, resulting in streaking and low yield.
-
Probable Cause: The primary culprit is the inherent acidity of standard silica gel, which catalyzes the hydrolysis of the silyl ether back to the parent alcohol.[9] This is especially problematic for sterically less hindered silyl ethers (TMS, TES) or silyl enol ethers, which are even more labile.[15] The presence of protic solvents (like methanol) in the eluent can exacerbate this issue.
-
Solutions & Scientific Rationale:
-
Neutralize the System: Before running the column, neutralize the silica gel by preparing a slurry in your starting eluent containing ~0.5-1% triethylamine (Et₃N) or another volatile, non-nucleophilic base.[9] The base deactivates the acidic silanol groups on the silica surface, preventing proton-catalyzed cleavage of the Si-O bond.
-
Use Pre-Treated Silica: Commercially available neutral or deactivated silica gel can be used. Alternatively, neutral alumina can be an effective stationary phase for particularly acid-sensitive compounds.
-
Optimize Eluent: Avoid or minimize the use of protic solvents like methanol. If a polar modifier is required, consider using solvents like ethyl acetate or methyl tert-butyl ether (MTBE). If methanol is unavoidable, ensure the eluent is basified with triethylamine.[9]
-
Increase Elution Speed: The principle of flash chromatography is to minimize the residence time of the compound on the stationary phase.[9][16] A faster elution reduces the time available for degradation to occur.
-
Issue 2: My desired product co-elutes with a greasy, non-polar byproduct.
-
Probable Cause: You are likely observing co-elution with siloxane byproducts (e.g., (R₃Si)₂O). These species are formed from the hydrolysis of excess silylating agent and are often of very similar polarity to the desired silylated product, making separation by normal-phase chromatography difficult.[17]
-
Solutions & Scientific Rationale:
-
Stoichiometric Control: The best solution is preventative. Use only a slight excess (1.05-1.2 equivalents) of the silylating agent to minimize the formation of these byproducts from the outset.
-
Chemical Scavenging: Before chromatography, consider a workup that selectively removes the byproduct. For volatile siloxanes, careful removal of the solvent under high vacuum can be effective.[17]
-
Polarity Modification: If the product has other functional groups, it may be possible to temporarily and reversibly modify its polarity to facilitate separation. However, a more direct approach is often better.
-
Alternative Purification: For volatile silylated products, bulb-to-bulb (Kugelrohr) distillation can be an excellent, chromatography-free method for separating the desired product from non-volatile or less-volatile impurities.[15]
-
Issue 3: After a deprotection reaction using tetra-n-butylammonium fluoride (TBAF), I cannot remove the residual tetrabutylammonium salts.
-
Probable Cause: Tetrabutylammonium salts are highly polar and often water-soluble, but they can be difficult to remove completely from polar organic products by simple aqueous extraction, often forming emulsions or remaining in the organic layer.
-
Solutions & Scientific Rationale:
-
Specialized Workup: A common and effective method is to dilute the reaction mixture with a larger volume of a solvent like ethyl acetate or ether and wash repeatedly with water and then brine. The large volume helps partition the salts into the aqueous phase.
-
Ion-Exchange Resin: For polar products where extraction is ineffective, a resin-based purification is highly recommended.[18] After the reaction, the mixture can be stirred with an acidic ion-exchange resin (e.g., Dowex® 50WX8). The resin's sulfonic acid groups trap the tetrabutylammonium cation (Bu₄N⁺), allowing for its removal by simple filtration.[18]
-
Precipitation: In some cases, the product can be precipitated from a non-polar solvent, leaving the TBAF salts behind in the solution.
-
Part 3: Data & Quick Reference
Table 1: Relative Stability of Common Silyl Ethers
The selection of a silyl ether should be guided by its stability to the reaction conditions it will need to endure. This table provides a comparative overview of stability towards acidic and basic hydrolysis. Note that these are relative trends and actual cleavage rates depend heavily on the substrate and specific conditions.
| Silyl Group (Abbreviation) | Structure | Relative Stability to Acid[5] | Relative Stability to Base[5] | Key Characteristics |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 (Least Stable) | 1 (Least Stable) | Highly labile, often used for temporary protection or derivatization for GC-MS.[7][12] Can be cleaved by mild protic conditions, including chromatography on silica.[9] |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | 64 | 10-100 | More stable than TMS due to increased steric bulk.[5][8] |
| tert-Butyldimethylsilyl (TBS/TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | 20,000 | A versatile and robust protecting group, widely used due to its resilience under many reaction conditions.[7][12] Removable with fluoride sources or strong acid. |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 | Offers greater steric hindrance and increased stability compared to TBS, especially towards basic conditions.[4] |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 (Most Stable) | 20,000 | Exceptionally stable towards acidic conditions due to the bulky phenyl and tert-butyl groups.[4][8] |
Part 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography of an Acid-Sensitive Silylated Compound
This protocol describes the purification of a TBS-protected alcohol, incorporating neutralization to prevent degradation on the column.
Materials:
-
Crude silylated product
-
Silica gel for flash chromatography (40-63 µm)[19]
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture, determined by TLC)
-
Triethylamine (Et₃N)
Procedure:
-
TLC Analysis: Determine an appropriate eluent system that gives the desired product an Rf value of approximately 0.2-0.35.
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel into a beaker. Add the starting eluent (e.g., 95:5 Hexanes:EtOAc) to create a slurry. Add triethylamine to the slurry to a final concentration of 0.5-1% v/v (e.g., 1 mL of Et₃N per 100 mL of eluent used for the slurry). Swirl gently to mix.
-
Column Packing: Pour the neutralized slurry into the chromatography column and use pressure to pack the bed, ensuring a flat, stable surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the neutralized solvent system. Apply gentle air pressure to achieve a steady flow rate. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The co-evaporated triethylamine is volatile and will be removed under vacuum.
Protocol 2: Removal of TBAF Byproducts Using Ion-Exchange Resin
This method is particularly useful for purifying polar products after a TBAF-mediated deprotection.[18]
Materials:
-
Crude reaction mixture from TBAF deprotection in THF
-
Strongly acidic cation-exchange resin (e.g., DOWEX® 50WX8-400)
-
Celite® or a fritted glass funnel
Procedure:
-
Reaction Completion: Once the deprotection reaction is complete (as monitored by TLC), do not perform an aqueous workup.
-
Resin Addition: To the crude reaction mixture in THF, add the acidic ion-exchange resin (approx. 5-10 grams per mmol of TBAF used).
-
Stirring: Stir the resulting suspension vigorously at room temperature for 1-2 hours. The resin will sequester the Bu₄N⁺ cations.
-
Filtration: Filter the mixture through a pad of Celite® or a coarse-fritted funnel to remove the resin beads.
-
Washing: Wash the filtered resin thoroughly with THF or another suitable solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure. The crude product should now be substantially free of tetrabutylammonium salts and can be further purified by standard flash chromatography to remove silanol byproducts.[18]
Part 5: Visualization of Workflows
Diagram 1: Decision Tree for Silyl Ether Purification
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Diagram 2: Troubleshooting Silyl Ether Degradation During Chromatography
Caption: A logical workflow for diagnosing and solving product degradation issues.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Wikipedia. (2023). Silyl ether. [Link]
-
Pawar, S. D., et al. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 44B, 2149-2152. [Link]
-
Reddy, D. S., et al. (2007). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 72(7), 2654–2656. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Pletz, N., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry, 7(1), 22. [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. (Conceptual basis for reference[2]).
-
Hoye, T. R., et al. (1996). Chiral silylation reagents for the determination of absolute configuration by NMR spectroscopy. Journal of the American Chemical Society, 118(38), 9251–9252. [Link]
-
Pletz, N., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. ResearchGate. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. [Link]
-
Kalikhman, I., & Kost, D. (2001). NMR Spectroscopy of Organosilicon Compounds. The Chemistry of Organic Silicon Compounds, Vol. 3. [Link]
-
Marsmann, H. (n.d.). Si NMR Some Practical Aspects. Pascal-Man. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
-
Wikipedia. (2023). Silylation. [Link]
-
Reddit. (2023). Flash column on silyl enol ether. r/chemistry. [Link]
-
Concordia University. (n.d.). Protecting Groups – A Necessary Evil? CHEMISTRY 1000. [Link]
-
Podsiadly, R., et al. (2022). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. RSC Advances, 12, 8458-8465. [Link]
-
Biotage. (2023). Understanding silica – why matching TLC and flash silica is important for good flash column chromatography. [Link]
-
A "Little" Mass Spec and Sailing. (n.d.). Identification of Silylation Artifacts in Derivatization Reactions. [Link]
-
Pierce Chemical Company. (n.d.). Techniques for Silylation. ResearchGate. [Link]
-
Sorbent Technologies, Inc. (2020). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. [Link]
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?[Link]
-
Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture?[Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 15. reddit.com [reddit.com]
- 16. sorbtech.com [sorbtech.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. orgsyn.org [orgsyn.org]
- 20. silicycle.com [silicycle.com]
Navigating the Challenges of Silylating Sterically Hindered Amines with 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for addressing the low reactivity often encountered when silylating sterically hindered amines with 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome synthetic challenges and optimize your reaction outcomes.
Introduction: The "Stabase" Protecting Group and the Challenge of Steric Hindrance
This compound, often used to form the "Stabase" adduct, is a valuable reagent for the protection of primary amines.[1] The resulting tetramethyldisilylazacyclopentane protecting group is lauded for its stability under basic conditions and its facile, mild cleavage.[1] However, the inherent steric bulk of the silylating agent, combined with that of a hindered amine, can significantly impede the reaction rate, leading to low yields and incomplete conversions. This guide is designed to provide you with the necessary tools to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a sterically hindered amine so slow or not proceeding at all?
A1: The primary reason is steric hindrance.[2] Both the amine and the silylating agent are bulky. The nitrogen atom of a sterically hindered amine is shielded by bulky alkyl or aryl groups, making it a poor nucleophile.[3] Similarly, the silicon atoms in this compound are not easily accessible. This combination of steric factors dramatically increases the activation energy of the reaction.
Q2: I observe some product formation, but the reaction stalls. What could be the cause?
A2: This is a common observation and can be due to several factors. The initial reaction may occur with the less hindered molecules, but as the concentration of these decreases, the reaction rate for the more hindered species drops significantly. Additionally, the dimethylamine byproduct generated during the reaction can potentially interfere with the reaction equilibrium.
Q3: Are there any specific catalysts that can help?
A3: Yes, Lewis acid catalysts are particularly effective in promoting the silylation of sterically hindered amines.[4] Zinc iodide (ZnI₂) is a commonly used and effective catalyst for this specific transformation, particularly with hindered anilines.[1] Other Lewis acids like B(C₆F₅)₃ have also been shown to catalyze silylation reactions of amines.[5]
Q4: Can I just increase the temperature to speed up the reaction?
A4: While increasing the temperature can increase the reaction rate, it's a double-edged sword. High temperatures can lead to side reactions and decomposition of both the starting materials and the product. A systematic optimization of the reaction temperature is recommended, often in conjunction with a catalyst.[6]
Q5: What are the key reaction parameters I should focus on for optimization?
A5: The key parameters to optimize are:
-
Catalyst: Type and loading.
-
Temperature: Finding the sweet spot between reaction rate and stability.
-
Solvent: A high-boiling, inert solvent is often preferred.
-
Reaction Time: Monitoring the reaction progress to determine the optimal duration.
Troubleshooting Guide: A Deeper Dive into Overcoming Low Reactivity
This section provides a structured approach to troubleshooting and optimizing your silylation reaction.
Problem 1: No or Minimal Product Formation
Root Cause Analysis: This is the most critical issue and points to a fundamental barrier in the reaction pathway, most likely an insurmountable activation energy due to steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no product formation.
Detailed Protocols:
-
Protocol 1: Introduction of a Lewis Acid Catalyst (Zinc Iodide) [1]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered amine (1.0 eq) and this compound (1.0 eq) to a dry reaction flask equipped with a magnetic stirrer and a condenser.
-
Catalyst Addition: Add zinc iodide (ZnI₂, 0.5 mol%) to the reaction mixture.
-
Solvent: If necessary, add a dry, high-boiling aprotic solvent (e.g., toluene, xylene).
-
Heating: Heat the reaction mixture to 140 °C. The reaction is often carried out under a slow stream of nitrogen to remove the dimethylamine byproduct.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, the product can often be purified by vacuum distillation.[1]
-
Problem 2: Low to Moderate Yield with Stalled Reaction
Root Cause Analysis: The reaction starts but does not go to completion. This could be due to an unfavorable equilibrium, catalyst deactivation, or insufficient thermal energy to overcome the activation barrier for the remaining starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low/moderate yield.
Experimental Considerations:
-
Catalyst Loading: While 0.5 mol% ZnI₂ is a good starting point, for particularly challenging substrates, increasing the catalyst loading to 1-2 mol% may be beneficial.
-
Reaction Time: Sterically hindered reactions are inherently slow. Be prepared for extended reaction times (24-48 hours) and monitor accordingly.
-
Byproduct Removal: The formation of dimethylamine is a reversible step. Actively removing it from the reaction mixture by applying a vacuum or a slow stream of an inert gas can help drive the reaction to completion.
Reaction Mechanism: The Role of the Lewis Acid Catalyst
The silylation of a primary amine with this compound proceeds through a nucleophilic attack of the amine on the silicon atom, with the dimethylamino group acting as a leaving group.
Caption: Simplified reaction mechanism.
In the presence of a Lewis acid like ZnI₂, the catalyst coordinates to one of the dimethylamino groups of the silylating agent. This coordination increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by the sterically hindered amine. This effectively lowers the activation energy of the reaction, leading to a faster reaction rate and higher conversion.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Catalyst | 0.5 mol% Zinc Iodide (ZnI₂) | Increase to 1-2 mol% for very hindered amines. |
| Temperature | 140 °C | Increase in 10 °C increments, monitoring for decomposition. |
| Solvent | Toluene or Xylene (anhydrous) | Ensure solvent is high-boiling and non-reactive. |
| Reaction Time | 5 hours | Extend to 24-48 hours, monitoring progress. |
| Atmosphere | Inert (Nitrogen or Argon) | A slow stream of inert gas can help remove the dimethylamine byproduct. |
Conclusion
Successfully silylating sterically hindered amines with this compound is a matter of understanding and overcoming the inherent kinetic barriers. By employing a systematic troubleshooting approach that includes the use of a Lewis acid catalyst like zinc iodide and careful optimization of reaction conditions, researchers can achieve high yields of the desired "Stabase" protected amines. This guide provides a foundation for this optimization process, empowering you to tackle even the most challenging substrates in your synthetic endeavors.
References
- Paradies, J. et al. (2014).
- Nembenna, S. et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central.
- Greb, L. (2023). Modulation of Silicon's Lewis Acidity – Enhanced Reactivity through Ligand Design. Heidelberg University.
-
Wikipedia. (2023). Silylation. [Link]
- Gelest, Inc. General Silylation Procedures. Gelest Technical Library.
- Thorwart, T., & Greb, L. (2023). Reversible C–H bond silylation with a neutral silicon Lewis acid. PubMed Central.
- ResearchGate. (2025).
- Oestreich, M. et al. (2012).
- Shaw, J. T. (2008). Zinc-Catalyzed Silylation of Terminal Alkynes. Organic Chemistry Portal.
- Fluka.
- Google Patents. (2012). DE60209541T2 - Process for the preparation of secondary and tertiary amino-functional silanes.
- Google Patents. (2013).
- BenchChem. (2025).
- Starshinechemical. 1,2-Bis[(dimethylamino)
- ResearchGate. (2025). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
- Seven Chongqing Chemdad Co. This compound.
- ResearchGate. (2025).
- PubMed Central. (2021). Bis-silylation of internal alkynes enabled by Ni(0)
-
PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane. [Link]
- ResearchGate. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?.
- ResearchGate. (2006). Zinc Iodide Catalyzed Reaction of Oxetanes With Trimethylsilyl Cyanide.
- PubMed Central. (2019).
- OSTI.GOV. (2022). A New Measurement of Amine Steric Hindrance – N Exposure.
-
MySkinRecipes. This compound. [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
- ResearchGate. Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects.
- Chemical Science (RSC Publishing).
- ResearchGate. Optimization of the reaction conditions a | Download Table.
- CiNii Research. Nickel-Catalyzed Double Silylation of a Variety of Carbonyl Compounds with 1,2-Bis(dimethylsilyl)carborane.
-
SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]
-
CP Lab Safety. 1, 2-Bis[(dimethylamino)dimethylsilyl]ethane, min 93% (GC), 1 gram. [Link]
- OSTI.GOV. (1987). Sterically-hindered amines for acid-gas absorption (Conference).
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. youtube.com [youtube.com]
- 3. osti.gov [osti.gov]
- 4. Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consecutive β,β′‐Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Scientist's Guide to Amine Protection: Evaluating Alternatives to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
For researchers, synthetic chemists, and professionals in drug development, the selective manipulation of functional groups is the cornerstone of modern organic synthesis. Amines, being both basic and nucleophilic, are particularly reactive and often require temporary masking to prevent unwanted side reactions.[1][2] The choice of an appropriate "protecting group" is a critical strategic decision that can dictate the success, efficiency, and elegance of a synthetic route.[3]
This guide provides an in-depth comparison of amine protecting groups, using the specialized silyl-based reagent, 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, as a starting point to explore the broader landscape of widely-used and novel alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven comparisons to empower you to select the optimal strategy for your specific application.
Part 1: The Principle of Amine Protection and Orthogonality
An ideal protecting group strategy is defined by three key characteristics:
-
Ease of Installation: The group should be introduced selectively and in high yield onto the desired amine.[1]
-
Stability: It must be robust enough to withstand a range of subsequent reaction conditions.[1]
-
Facile Removal: The group should be cleaved cleanly and efficiently under conditions that leave the rest of the molecule, including other protecting groups, intact.[1][4]
This third principle introduces the critical concept of orthogonality . An orthogonal set of protecting groups can be removed by completely independent chemical mechanisms.[5][6] For instance, one group might be acid-labile while another is removed by hydrogenation. This allows for the selective deprotection of one amine in the presence of another, a requirement for complex syntheses like those of peptides or polyfunctional natural products.[5][6]
Caption: Orthogonal protection allows selective removal of one group while others remain.
Part 2: Profiling this compound (Stabase Reagent)
This compound, which forms a "Stabase" adduct, is a specialized reagent for the protection of primary amines.[7][8] It is particularly effective for primary aromatic amines, which are often less reactive.[7]
Mechanism and Application: The reagent reacts with a primary amine to form a cyclic 1-aza-2,5-disilacyclopentane derivative.[7] This structure effectively masks the reactivity of the amine's N-H bonds.
-
Key Advantage: The resulting Stabase adduct is stable to basic conditions, making it useful in contexts where base-labile groups would be cleaved.[7]
-
Deprotection: Removal is achieved under very mild acidic conditions, typically using a catalytic amount of acid in an alcohol solvent, which regenerates the primary amine.[7]
Caption: Workflow for Stabase protection and mild acidic deprotection.
Experimental Protocol: Stabase Protection of a Substituted Aniline
-
Setup: In a round-bottom flask equipped with a condenser and nitrogen inlet, combine the substituted aniline (1.0 eq), this compound (1.0 eq), and zinc iodide (0.005 eq).[7]
-
Reaction: Heat the mixture to 140 °C under a slow stream of nitrogen for 5 hours.[7] The progress can be monitored by TLC or GC-MS.
-
Workup: After cooling, the product can often be purified directly by vacuum distillation.[7]
Experimental Protocol: Stabase Deprotection
-
Setup: Dissolve the Stabase-protected amine in diethyl ether.
-
Cleavage: Add methanol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.002 eq).[7]
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Workup: Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent.
While effective in its niche, the Stabase reagent's utility is primarily for specific primary amines, and its thermal protection conditions may not be suitable for sensitive substrates. This necessitates a broader look at more universally applied alternatives.
Part 3: The Mainstream Alternatives: A Comparative Analysis of Carbamates
Carbamates are the most widely used class of amine protecting groups due to their versatility, stability, and diverse, well-established deprotection methods.[4][9] We will compare the Stabase reagent to the three most common carbamate groups: Boc, Cbz, and Fmoc.
| Feature | Stabase | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Target Amine | Primarily aromatic primary amines[7] | Aliphatic & aromatic amines | Aliphatic & aromatic amines | Aliphatic & aromatic amines |
| Protection Reagent | This compound | Di-tert-butyl dicarbonate (Boc₂O)[10] | Benzyl chloroformate (Cbz-Cl)[10] | Fmoc-Cl or Fmoc-OSu[11] |
| Protection Conditions | Thermal (140°C), ZnI₂ catalyst[7] | Mild, basic or neutral conditions[11] | Mild, basic conditions | Mild, basic conditions |
| Deprotection Conditions | Mildly Acidic (cat. p-TsOH, MeOH)[7] | Strongly Acidic (TFA, HCl)[4][10] | Hydrogenolysis (H₂, Pd-C)[4][10] | Basic (Piperidine in DMF)[4][12] |
| Stability Profile | Stable to base[7] | Stable to base, hydrogenolysis, nucleophiles | Stable to acid, base | Stable to acid, hydrogenolysis |
| Key Advantage | Base stability, mild acidic cleavage | High acid lability, robust | Removable by hydrogenation | Extreme base lability |
| Common Application | Protection of anilines | General synthesis, Boc-based peptide synthesis | General synthesis, solution-phase peptide synthesis | Fmoc-based solid-phase peptide synthesis (SPPS)[13] |
This comparison highlights the power of orthogonality. A molecule bearing both a Boc-protected and a Cbz-protected amine can have either group removed selectively by choosing the appropriate deprotection method (strong acid for Boc, hydrogenation for Cbz).[4] Stabase adds another dimension, offering stability to the basic conditions that would cleave Fmoc and resistance to the hydrogenation that would cleave Cbz.
Part 4: Expanding the Toolkit: Specialty Orthogonal Groups
To achieve truly complex molecular architectures, chemists require an even broader set of mutually orthogonal protecting groups. Several alternatives offer unique cleavage mechanisms beyond acid, base, or hydrogenation.
-
Alloc (Allyloxycarbonyl) Group: This group is stable to both acidic (Boc deprotection) and basic (Fmoc deprotection) conditions. It is selectively removed using a palladium(0) catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger. This provides a powerful orthogonal tool in complex syntheses.
-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl) Group: Cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF). Since Si-F bonds are exceptionally strong, this cleavage is highly specific and orthogonal to most other protecting groups.[9]
-
dM-Dmoc (1,3-dithiane-based) Group: This novel group is removed under nearly neutral oxidative conditions .[14][15] This introduces a completely different deprotection mechanism, adding a valuable layer of orthogonality for molecules that are sensitive to acids, bases, or reduction.[14]
Caption: A multi-orthogonal strategy enabling selective deprotection of four distinct amines.
Part 5: Validated Experimental Protocols
The trustworthiness of a protecting group strategy lies in its reproducibility. Below are standard, self-validating protocols for the introduction and removal of the most common carbamate protecting groups.
Protocol 1: Boc Protection of an Amine [11]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water or tetrahydrofuran (THF).
-
Reagent Addition: Add sodium bicarbonate (2.0 eq) or another mild base, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor by TLC.
-
Workup: Once the starting material is consumed, perform an aqueous workup to remove salts and extract the Boc-protected amine with an organic solvent (e.g., ethyl acetate). Purify by column chromatography if necessary.
Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA) [10]
-
Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Reagent Addition: Add TFA (typically 25-50% v/v in DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. The reaction often evolves CO₂ gas.
-
Workup: Remove the solvent and excess TFA under reduced pressure. The resulting amine will be the TFA salt, which can be neutralized with a base (e.g., saturated NaHCO₃) during a subsequent aqueous workup or used directly.
Protocol 3: Cbz Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 eq) in a solvent like DCM or an aqueous acetone mixture.
-
Reagent Addition: Cool the solution to 0 °C and add a base (e.g., NaHCO₃ or triethylamine, 1.5 eq), followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Workup: Perform an aqueous workup to remove salts and extract the Cbz-protected product. Purify by recrystallization or column chromatography.
Protocol 4: Cbz Deprotection by Hydrogenolysis [10]
-
Setup: Dissolve the Cbz-protected amine in a solvent such as methanol, ethanol, or ethyl acetate. Add a palladium on carbon catalyst (Pd/C, 5-10 mol % Pd).
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is consumed and CO₂ evolution has ceased.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be handled with care as it can be pyrophoric. The filtrate contains the deprotected amine, which can be isolated by removing the solvent.
Part 6: Conclusion and Strategic Outlook
The selection of an amine protecting group is not a one-size-fits-all decision. While This compound offers an effective solution for the base-stable protection of primary aromatic amines, its thermal application conditions and specialized nature highlight the need for a diverse chemical toolkit.
The carbamate protecting groups—Boc , Cbz , and Fmoc —remain the workhorses of modern synthesis due to their reliability and well-defined orthogonality. For highly complex targets, specialty groups like Alloc , Teoc , and emerging oxidatively-labile groups provide essential, non-traditional cleavage pathways.
As a Senior Application Scientist, my recommendation is to approach this choice holistically. Analyze the entire planned synthetic route. Identify all functional groups present and the conditions they will need to endure. By mapping out the required stability and deprotection steps in advance, you can design a robust, orthogonal protection strategy that minimizes side reactions and maximizes the yield of your target molecule. The future of this field will likely focus on developing even more orthogonal groups and embracing "green chemistry" principles to create protecting-group-free syntheses where possible, further enhancing synthetic efficiency.[13][16]
References
-
Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Greenberg, M. M. (n.d.). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. ResearchGate. [Link]
-
University of Regensburg. (n.d.). Protecting groups. University of Regensburg. [Link]
-
Bednarek, M. A., & Bodanszky, M. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature. [Link]
-
Shahsavari, S., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]
-
LookChem. (n.d.). This compound. LookChem. [Link]
-
Beilstein-Institut. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2019). Avoid Protecting Groups. ACS Books. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
LinkedIn. (2025). Strategizing Growth: Medicinal Protected Amino Acids Market's Decade Ahead 2025-2033. LinkedIn. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound|lookchem [lookchem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. datainsightsmarket.com [datainsightsmarket.com]
- 14. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 16. books.rsc.org [books.rsc.org]
A Comparative Guide to Surface Modification: The Distinct Advantages of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biomedical research and drug development, the interface between a material and its biological environment is paramount. Surface modification is a critical tool that allows scientists to precisely control these interactions, enhancing the functionality, biocompatibility, and performance of materials ranging from biosensors to drug delivery nanoparticles.[1][2] Among the myriad of techniques available, silanization stands out as a robust and versatile method for functionalizing surfaces bearing hydroxyl groups, such as glass and silicon oxides.[3][4][5]
This guide offers an in-depth analysis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane (BDMADMSE) , a bifunctional aminosilane, and elucidates its advantages over other common silanizing agents. We will explore the causality behind its unique performance characteristics, provide actionable experimental protocols, and present comparative data to inform your selection of surface modification agents.
The Challenge with Conventional Silanes: A Tale of Uncontrolled Polymerization
Traditional surface modification protocols have often relied on trifunctional silanes, such as (3-Aminopropyl)triethoxysilane (APTES).[4] While widely used, these molecules possess three hydrolyzable groups. In the presence of trace amounts of water, these groups can react not only with the surface but also with each other, leading to the formation of uncontrolled, multilayered polymeric structures on the substrate.[6] This lack of uniformity can compromise the intended functionality of the surface, leading to inconsistent experimental results and reduced device performance.
Monofunctional aminosilanes have been explored as an alternative to create more uniform monolayers.[6] However, concerns about the long-term stability of these layers can be a limiting factor for certain applications.[6] This is where the unique molecular architecture of BDMADMSE provides a compelling solution.
This compound (BDMADMSE): A Superior Approach to Monolayer Formation
BDMADMSE, with the chemical formula [-CH₂Si(CH₃)₂N(CH₃)₂]₂, is a bifunctional organosilane. Its key structural feature is the presence of two dimethylamino-dimethylsilyl groups linked by an ethane bridge. Unlike trifunctional silanes, BDMADMSE possesses two reactive dimethylamino groups. This bifunctional nature is central to its primary advantage: the formation of well-defined, reproducible self-assembled monolayers (SAMs).
The dimethylamino groups are highly reactive towards surface silanol (Si-OH) groups, but the molecule's structure inherently limits vertical polymerization, favoring lateral cross-linking with adjacent molecules and bonding to the surface. This results in a more ordered and uniform surface coating.[7]
The Mechanism of BDMADMSE Surface Modification
The covalent attachment of BDMADMSE to a hydroxylated surface proceeds through a two-step process:
-
Hydrolysis: The dimethylamino groups (-N(CH₃)₂) are leaving groups that react with surface silanol groups (or trace water) to form reactive silanol intermediates.
-
Condensation: These intermediates then readily condense with the silanol groups on the substrate, forming stable covalent siloxane bonds (Si-O-Si). The ethane bridge provides flexibility and allows the two silyl groups to bond with the surface, creating a well-organized layer.
Comparative Performance Analysis: BDMADMSE vs. Alternative Silanes
The choice of silane has a profound impact on the quality and properties of the modified surface. Below is a comparison of BDMADMSE with other commonly used silanizing agents.
| Feature | This compound (BDMADMSE) | (3-Aminopropyl)triethoxysilane (APTES) (Trifunctional) | (3-Aminopropyl)dimethyl-ethoxysilane (APDMES) (Monofunctional) |
| Functionality | Bifunctional | Trifunctional | Monofunctional |
| Layer Structure | Forms well-defined, uniform self-assembled monolayers (SAMs). | Prone to forming uncontrolled, thick, and non-uniform polymer layers.[6] | Can form uniform monolayers, but may lack lateral stability. |
| Reaction Control | Reaction is more controlled due to limited polymerization potential. | Difficult to control; highly sensitive to water concentration, leading to variability. | Good control over monolayer formation. |
| Stability | Forms stable siloxane bonds with the surface and potential for lateral cross-linking enhances layer integrity. | Can form dense, cross-linked networks that are hydrolytically stable, but the structure is heterogeneous.[8] | Stability can be a concern, especially under harsh conditions, due to lack of cross-linking.[6] |
| Leaving Group | Dimethylamine (volatile and easily removed). | Ethanol (less volatile, can remain trapped in the film). | Ethanol. |
| Ideal For | Applications requiring high uniformity and reproducibility, such as microarrays, biosensors, and nano-device fabrication.[7] | General-purpose surface amination where monolayer precision is not critical. | Applications where a simple, non-cross-linked amine monolayer is sufficient. |
Field-Proven Insights: Why Choose BDMADMSE?
The theoretical advantages of BDMADMSE translate into tangible benefits in a research setting:
-
Reproducibility: The formation of well-defined monolayers leads to more consistent surface properties from batch to batch, which is critical for the reliability of experimental data and the performance of diagnostic or therapeutic tools.
-
Enhanced Performance: In applications like microarrays, a uniform coating of BDMADMSE ensures consistent spacing and orientation of immobilized biomolecules, leading to improved signal-to-noise ratios and sensitivity.[3]
-
Versatility: Beyond just providing amino-functional groups, the unique structure of BDMADMSE makes it a valuable precursor in the synthesis of advanced silicone polymers and nanomaterials.[7]
Experimental Protocol: Surface Modification of Glass Slides with BDMADMSE
This protocol provides a robust method for creating a high-quality aminosilane layer on glass surfaces using a solution-phase deposition of BDMADMSE. Safety Precaution: This procedure should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. BDMADMSE is moisture-sensitive and reactive.
Materials
-
Glass microscope slides
-
This compound (BDMADMSE)
-
Anhydrous Toluene
-
Acetone
-
Isopropanol
-
Deionized (DI) water
-
Nitrogen gas source
-
Coplin jars or glass staining dishes
-
Oven
Step-by-Step Methodology
-
Substrate Cleaning (Hydroxylation):
-
Place glass slides in a slide rack and immerse in a Coplin jar containing acetone. Sonicate for 15 minutes.
-
Transfer the rack to a new jar with isopropanol and sonicate for another 15 minutes.
-
Rinse thoroughly with DI water.
-
Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and hydroxylate the surface. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care.
-
Rinse the slides extensively with DI water and dry under a stream of nitrogen gas.
-
-
Silanization Procedure:
-
Prepare a 2% (v/v) solution of BDMADMSE in anhydrous toluene in a clean, dry Coplin jar under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line) to minimize exposure to moisture.
-
Immediately immerse the cleaned, dry glass slides into the BDMADMSE solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
After incubation, remove the slides and rinse them sequentially with anhydrous toluene, isopropanol, and acetone to remove any unbound silane.
-
Dry the slides under a stream of nitrogen.
-
-
Curing:
-
Place the dried, silanized slides in an oven at 110°C for 30 minutes to cure the silane layer and promote covalent bond formation.
-
Allow the slides to cool to room temperature before use. The modified slides are now ready for further functionalization or characterization.
-
Characterization and Validation
To validate the success of the surface modification, several analytical techniques can be employed:
-
Contact Angle Goniometry: A successful silanization will alter the surface energy, leading to a measurable change in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of silicon, nitrogen, and carbon on the surface, consistent with the BDMADMSE molecule.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the surface, confirming the formation of a smooth, uniform monolayer.
By adopting this compound for your surface modification needs, you are choosing a reagent that offers superior control, reproducibility, and stability, thereby enhancing the quality and reliability of your research and development efforts.
References
-
- PubMed
-
- PMC - NIH
-
- Chem-Impex
-
- University of Bath's research portal
-
- ePrints Soton
-
- Langmuir
-
- Benchchem
-
- MySkinRecipes
-
- ResearchGate
-
- PMC - NIH
-
- Research Explorer The University of Manchester
-
- MDPI
-
- Gelest, Inc.
-
- Sigma-Aldrich
-
- Sigma-Aldrich
-
- CymitQuimica
-
- Benchchem
-
- Sigma-Aldrich
-
- PubMed Central
-
- ResearchGate
-
- ResearchGate
-
- MDPI
-
- MDPI
-
- Arizona State University
-
- PubMed
-
- PubMed
-
- MDPI
-
- ResearchGate
-
- MDPI
-
- PMC - NIH
-
- PubMed
Sources
- 1. Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Ligand Selection in Cross-Coupling Reactions
Introduction: The Decisive Role of the Ligand in Catalytic Success
Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with unprecedented efficiency.[1][2] The widespread application of these reactions in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is a testament to their reliability and scope.[1] At the heart of these catalytic systems lies a crucial, yet often complex, partnership between the palladium metal center and its coordinating ligand.
The ligand is not a mere spectator; it is the primary controller of the catalyst's properties. Through subtle or dramatic adjustments to its steric and electronic nature, a ligand dictates the reactivity, selectivity, and stability of the palladium complex.[3][4] It governs the rates of the fundamental steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and can be tailored to overcome specific synthetic challenges, such as coupling unreactive substrates or controlling product selectivity.[4][5][6]
This guide provides an in-depth comparative analysis of the most prominent ligand classes used in cross-coupling catalysis. Moving beyond a simple catalog, we will explore the causal relationships between ligand structure and catalytic performance, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to make informed decisions in ligand selection, troubleshoot challenging reactions, and ultimately, accelerate innovation.
The Pillars of Ligand Performance: Steric and Electronic Properties
The efficacy of a ligand is governed by a delicate interplay of its steric and electronic characteristics. Understanding these parameters is fundamental to rational catalyst design and selection.[4]
-
Electronic Effects (σ-Donation): The electron-donating ability of a ligand, often correlated with its basicity, is a critical factor. Electron-rich ligands enhance the electron density at the palladium center, which facilitates the crucial oxidative addition step, particularly with challenging electrophiles like aryl chlorides.[7] This property stabilizes the metal center throughout the catalytic cycle.[8]
-
Steric Effects (Bulk): The steric hindrance, or bulk, of a ligand plays a multifaceted role. Increased steric demand promotes the formation of coordinatively unsaturated, monoligated Pd(0) species, which are often the catalytically active species in many cross-coupling reactions.[4][9] Furthermore, significant steric pressure around the metal center can accelerate the final, product-forming reductive elimination step.[10][11][12] This property is commonly quantified by two parameters:
-
Tolman Cone Angle (θ): A classic measure representing the solid angle occupied by a ligand at the metal center.[13]
-
Percent Buried Volume (%Vbur): A more modern and precise calculation of the percentage of the metal's coordination sphere that is occupied by the ligand.
-
-
Bite Angle (βn): For bidentate (diphosphine) ligands, the natural bite angle—the preferred P-M-P angle determined by the ligand backbone—is a key determinant of catalytic performance.[13] Wide bite angles are known to generally facilitate reductive elimination, leading to more efficient cross-coupling catalysis.[10][11][12]
The following diagram illustrates how these fundamental ligand properties influence the key stages of a generic Suzuki-Miyaura cross-coupling cycle.
Caption: Relationship between ligand properties and the catalytic cycle.
A Comparative Analysis of Major Ligand Classes
The vast landscape of ligands can be broadly categorized into two dominant families: phosphines and N-heterocyclic carbenes (NHCs). While phosphines have a longer history, NHCs have emerged as powerful alternatives, often exhibiting superior performance in specific contexts.[2]
Phosphine Ligands: The Versatile Workhorses
Phosphines are the most established class of ligands for cross-coupling, offering immense diversity through simple synthetic modifications.[4]
Bulky, Electron-Rich Monodentate Phosphines
This category, particularly the dialkylbiaryl phosphines developed by the Buchwald group, has revolutionized palladium-catalyzed cross-coupling.[6][14] These ligands combine significant steric bulk with strong electron-donating character, creating highly active and versatile catalysts.[15]
-
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos): These ligands are renowned for their ability to promote challenging C-N and C-O couplings (Buchwald-Hartwig amination) and are also highly effective for Suzuki-Miyaura reactions, particularly with unactivated aryl chlorides.[14][16] The steric hindrance from the biaryl backbone facilitates the formation of highly reactive monoligated palladium species.[17]
Bidentate Phosphines (Diphosphines)
These ligands chelate to the metal center, forming a more stable complex. Their performance is strongly influenced by the bite angle imposed by the backbone connecting the two phosphorus atoms.[18]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Features a bite angle of ~99°, offering a good balance of flexibility and rigidity. It is a widely used, effective ligand for a variety of cross-coupling reactions.[3]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Possesses a wide bite angle of ~112°, which is known to accelerate reductive elimination.[3][12] This makes it particularly effective for reactions where this step is rate-limiting.
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A chiral diphosphine ligand, it is a cornerstone of asymmetric catalysis, though it is also used effectively in standard cross-coupling.
N-Heterocyclic Carbene (NHC) Ligands: The Robust Challengers
Over the past two decades, N-heterocyclic carbenes (NHCs) have become a "go-to" class of ligands, often outperforming phosphines in terms of catalytic activity and stability.[2][8]
-
Key Properties: NHCs are powerful σ-donors, even more so than most phosphines, which can render oxidative addition highly facile.[2][19] The metal-NHC bond is exceptionally strong, leading to highly stable catalysts that resist decomposition at elevated temperatures and low catalyst loadings.[2][8] Their steric properties are also highly tunable.[9][20]
-
Common NHCs (e.g., IPr, IMes, SIPr): Sterically demanding NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated counterpart SIPr are exceptionally effective for Suzuki-Miyaura couplings involving hindered substrates and unactivated aryl chlorides.[20] Their strong donating ability and steric bulk promote all key steps of the catalytic cycle.[20]
Performance Data: A Head-to-Head Comparison
The choice of ligand is ultimately an empirical decision, highly dependent on the specific substrates and desired transformation. The following tables summarize experimental data from the literature to provide a direct comparison of ligand performance in two of the most common cross-coupling reactions.
Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
The coupling of aryl chlorides is a benchmark for catalyst activity due to the strength of the C-Cl bond.
| Ligand / Precatalyst | Aryl Chloride | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| NHC Ligands | ||||||||
| [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 98 | [20] |
| [Pd(SIPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 3 | 97 | [20] |
| Phosphine Ligands | ||||||||
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 2 | 18 | 98 | [21] |
| Pd(OAc)₂ / Phobane 1 | 2-Chloropyridine | KOH | Dioxane/H₂O | 80 | 2 | 12 | 97 | [22] |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Chlorotoluene | K₃PO₄ | Dioxane | 80 | 1 | 24 | 99 | [23] |
Data collated from multiple sources; conditions are not identical but serve for general comparison.
Analysis: The data clearly show that modern, bulky ligands—both NHCs and biaryl phosphines—are required for the efficient coupling of challenging aryl chlorides. Notably, the NHC-ligated palladium precatalysts achieve excellent yields at significantly lower catalyst loadings and shorter reaction times, highlighting their high activity and stability.[20]
Table 2: Ligand Performance in Buchwald-Hartwig Amination
C-N bond formation is highly sensitive to ligand structure, especially concerning steric hindrance.
| Ligand | Aryl Halide | Amine | Base | Catalyst System | Yield (%) | Reference |
| RuPhos | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | Pd₂(dba)₃ / RuPhos | 71 | [14] |
| SPhos | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | Pd₂(dba)₃ / SPhos | 76 | [14] |
| RuPhos-precatalyst | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | RuPhos-precatalyst | 83 | [14] |
| BrettPhos | 2-Bromotoluene | n-Hexylamine | NaOt-Bu | Pd(OAc)₂ / BrettPhos | 98 | [15] |
| XPhos | 4-Chloro-t-butylbenzene | Di-n-propylamine | NaOt-Bu | XPhos-precatalyst | 99 | [15] |
Data collated from multiple sources; conditions are not identical but serve for general comparison.
Analysis: For C-N coupling, the choice among the Buchwald-type biaryl phosphine ligands is highly substrate-dependent.[14] The use of well-defined precatalysts, such as the RuPhos or XPhos precatalysts, often leads to improved yields and reproducibility by ensuring a 1:1 ligand-to-palladium ratio and facilitating the efficient generation of the active catalyst.[6][14]
Experimental Protocols: A Framework for Ligand Screening
To ensure the selection of an optimal catalyst system, a systematic screening of ligands is essential. High-throughput screening (HTS) platforms have become invaluable tools for rapidly evaluating a wide array of catalysts and conditions.[23][24][25]
Workflow for High-Throughput Ligand Screening
The following diagram outlines a typical workflow for a high-throughput screening experiment to identify the optimal ligand for a given cross-coupling reaction.
Caption: A generalized workflow for high-throughput ligand screening.
Detailed Protocol: General Procedure for Suzuki-Miyaura Ligand Screen
This protocol is a self-validating system designed to objectively compare ligand performance under identical conditions.
-
Array Preparation: In an array of 24 glass microvials equipped with stir bars, dispense 1.5 µmol of each phosphine or NHC ligand to be tested.
-
Catalyst Formation: To each vial, add a solution of a palladium precursor, such as Pd(OAc)₂ (1.0 µmol), in an appropriate solvent (e.g., 100 µL of toluene). Allow the mixture to pre-form for 15-30 minutes at room temperature.
-
Reaction Initiation: Prepare a stock solution containing the aryl halide (e.g., 4-chlorotoluene, 0.5 mmol), the arylboronic acid (e.g., phenylboronic acid, 0.6 mmol), and a base (e.g., K₃PO₄, 1.0 mmol) in a solvent mixture (e.g., Toluene/H₂O 10:1, 5 mL).
-
Dispensing: Add an aliquot of the stock solution (e.g., 200 µL) to each of the 24 vials.
-
Reaction: Securely cap the vials and place the array in a heated stirring block. Heat the reactions to the desired temperature (e.g., 100 °C) and stir for a set period (e.g., 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, quench each reaction with water. Add a known amount of an internal standard (e.g., biphenyl). Extract the organic components with an appropriate solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the yield of the desired product relative to the internal standard.
-
Data Interpretation: Compare the yields across the ligand array to identify the most effective ligands for the specific transformation.
Conclusion and Future Outlook
The judicious selection of a ligand is paramount to the success of any cross-coupling reaction. This guide has demonstrated that while general principles exist—bulky, electron-rich ligands are often superior—the optimal choice is highly context-dependent.
-
N-Heterocyclic carbenes have established themselves as exceptionally robust and active ligands, often providing the best results for challenging substrates like aryl chlorides due to their strong σ-donating nature and high stability.[2][8][20]
-
Buchwald-type biaryl phosphines remain the ligands of choice for many C-N and C-O coupling reactions, offering a remarkable degree of tunability and a proven track record of success.[14][15]
-
Bidentate phosphines like Xantphos and dppf offer unique advantages related to their defined bite angles, which can be leveraged to control reactivity and selectivity.[10][12]
The future of ligand design is moving towards more predictive models. The integration of high-throughput experimentation with machine learning is beginning to allow for the in silico prediction of successful reaction conditions, potentially reducing the need for extensive empirical screening.[26][27] As our mechanistic understanding deepens and computational tools become more powerful, the rational design of next-generation ligands will continue to push the boundaries of what is possible in chemical synthesis.
References
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Available at: [Link]
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. National Institutes of Health. Available at: [Link]
-
Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. pubs.rsc.org. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. Available at: [Link]
-
Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
How does the bite angle of a ligand affect the efficiency of its catalyst? Chemistry Stack Exchange. Available at: [Link]
-
The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: [Link]
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. Available at: [Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Publishing. Available at: [Link]
-
Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. Available at: [Link]
-
Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. ResearchGate. Available at: [Link]
-
The Heck reaction: Mechanistic insights and novel ligands. ResearchGate. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
High-throughput screening of drug leads. Science in the Classroom. Available at: [Link]
-
Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. ResearchGate. Available at: [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health. Available at: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. unito.it. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health. Available at: [Link]
-
ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. ACS Publications. Available at: [Link]
-
Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. PubMed. Available at: [Link]
-
Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. ACS Publications. Available at: [Link]
-
CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. RSC Publishing. Available at: [Link]
-
Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. Available at: [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. RSC Publishing. Available at: [Link]
-
A Comparative Ancillary Ligand Survey in Palladium‐Catalyzed C–O Cross‐Coupling of Primary and Secondary Aliphatic Alcohols. R Discovery. Available at: [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group. Available at: [Link]
-
Are N-Heterocyclic Carbenes “Better” Ligands than Phosphines in Main Group Chemistry? A Theoretical Case Study of Ligand-Stabilized E2 Molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). ACS Publications. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. orgchemres.org [orgchemres.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 25. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 26. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 27. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Purity Validation of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: A Comparative Analysis of GC-MS and qNMR Methodologies
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. 1,2-Bis[(dimethylamino)dimethylsilyl]ethane (BDMADMSE), a versatile organosilicon compound, finds application in various synthetic processes, including as a protecting agent for primary amines and a precursor in the synthesis of silicon-containing polymers and nanomaterials.[1] Given its reactive nature, ensuring the purity of BDMADMSE is paramount to the success of these applications. This guide provides an in-depth technical comparison of two powerful analytical techniques for the validation of BDMADMSE purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Criticality of Purity for this compound
BDMADMSE is a moisture-sensitive compound that can readily hydrolyze.[2] Impurities can arise from its synthesis, degradation, or improper handling. The presence of these impurities can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and a compromise in the integrity of the final product. Therefore, a robust analytical methodology to accurately determine the purity of BDMADMSE is not just a quality control measure but a fundamental necessity for scientific rigor.
Gas Chromatography-Mass Spectrometry (GC-MS): The Industry Standard for Volatile Silane Analysis
Gas Chromatography-Mass Spectrometry is a widely adopted technique for the analysis of volatile and semi-volatile compounds, making it inherently suitable for the analysis of silanes like BDMADMSE.[3] Commercial suppliers of BDMADMSE often cite GC as the method for purity assessment, with typical purities stated as >93% or 96%.[1][4]
The Causality Behind Experimental Choices in GC-MS
The principle of GC-MS lies in the separation of components of a mixture by gas chromatography followed by their detection and identification by mass spectrometry. The choice of each parameter in a GC-MS method is critical for achieving accurate and reliable results.
-
Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is typically chosen for silane analysis. This is because the stationary phase of these columns has a low affinity for the volatile, non-polar silane, allowing for good peak shape and resolution.
-
Injection Technique: A split or splitless injection is used, depending on the concentration of the sample. For purity analysis, a split injection is often preferred to avoid overloading the column. An inert liner is essential to prevent the degradation of the moisture-sensitive analyte.
-
Temperature Programming: A programmed temperature ramp is employed to ensure the efficient separation of the analyte from potential impurities with different boiling points. The initial temperature is set low enough to trap the volatile components at the head of the column, and then the temperature is gradually increased to elute the compounds in order of their boiling points.
-
Mass Spectrometry Detection: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of silanes. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which is used for its identification.
Experimental Workflow for GC-MS Purity Validation
Caption: A schematic overview of the GC-MS workflow for BDMADMSE purity validation.
Step-by-Step GC-MS Protocol for BDMADMSE Purity
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Reagents:
-
Anhydrous hexane or other suitable anhydrous solvent.
-
BDMADMSE sample.
Procedure:
-
Sample Preparation: Prepare a ~1% (v/v) solution of BDMADMSE in anhydrous hexane. It is crucial to work in a dry environment (e.g., under a nitrogen atmosphere in a glovebox) to prevent hydrolysis of the sample.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the BDMADMSE peak based on its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of BDMADMSE as the percentage of the area of the BDMADMSE peak relative to the total area of all peaks.
-
Potential Impurities in BDMADMSE and their Identification
The synthesis of BDMADMSE typically involves the reaction of 1,2-bis(chlorodimethylsilyl)ethane with dimethylamine.[2] Based on this, potential impurities include:
-
Unreacted Starting Materials: 1,2-bis(chlorodimethylsilyl)ethane and dimethylamine.
-
Partially Reacted Intermediates: Chloro(dimethyl)(2-(dimethylamino)ethyl)silane.
-
Hydrolysis Products: Siloxanes formed by the reaction of BDMADMSE or chlorinated intermediates with moisture.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
These impurities can be identified by their unique mass spectra. For example, the mass spectrum of a related compound, N,N-dimethylaminotrimethylsilane, shows a characteristic fragmentation pattern that can be used for its identification.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Orthogonal and Absolute Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for the purity assessment of chemical compounds, including active pharmaceutical ingredients (APIs).[6][7] Unlike chromatographic methods that provide a relative purity based on peak areas, qNMR can provide an absolute purity value without the need for a reference standard of the analyte itself.[8]
The Principles of Quantitative NMR
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined.
Advantages of qNMR for BDMADMSE Purity Validation
-
Absolute Quantification: Provides a direct measure of purity without the need for a BDMADMSE reference standard of known purity.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides structural information that can aid in the identification of impurities.
-
Orthogonal Technique: Provides a valuable cross-validation of results obtained by GC-MS.
Experimental Workflow for qNMR Purity Validation
Sources
- 1. US9701695B1 - Synthesis methods for amino(halo)silanes - Google Patents [patents.google.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethylamine, TMS derivative [webbook.nist.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Covalent Protein Adduct Formation
For researchers, scientists, and drug development professionals, the confirmation of covalent adduct formation between a small molecule and a target protein is a critical step in understanding mechanisms of action, target engagement, and potential toxicity. This guide provides an in-depth comparison of key spectroscopic techniques for this purpose. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and ensuring a self-validating approach to data interpretation.
The Foundational Role of Spectroscopic Analysis in Adduct Confirmation
Covalent modification of proteins by small molecules can profoundly alter their function, stability, and interactions.[1][2][3][4][5] Whether developing targeted covalent inhibitors, studying the effects of reactive metabolites, or characterizing protein-based materials, unambiguous confirmation of adduct formation is paramount. Spectroscopic techniques offer a powerful, non-invasive, and often quantitative means to achieve this confirmation. The choice of technique, however, depends on the specific characteristics of the protein and the small molecule, as well as the nature of the information sought.
This guide will compare and contrast the utility of four major spectroscopic techniques: UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles, experimental design, and data interpretation for each, providing a framework for selecting the most appropriate method for your research needs.
A Comparative Overview of Spectroscopic Techniques
Each spectroscopic technique offers a unique window into the molecular events of adduct formation. The following table provides a high-level comparison to guide your initial selection.
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures changes in the absorption of ultraviolet or visible light by chromophores.[6][7][8][9] | Confirmation of binding, stoichiometric information, kinetic parameters. | Widely accessible, non-destructive, suitable for kinetic studies.[10] | Requires a chromophore in the small molecule or protein that changes upon adduct formation; can be prone to interference.[8] |
| Fluorescence Spectroscopy | Measures changes in the emission of light from fluorescent molecules (fluorophores). | High-sensitivity detection of binding, conformational changes, binding affinity (Kd). | Extremely sensitive, provides information on the local environment of the fluorophore. | Requires an intrinsic or extrinsic fluorophore; can be affected by quenching or inner filter effects. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[11] | Unambiguous confirmation of covalent bond formation, precise location of the modification, structural details of the adduct.[12] | Provides detailed structural information at the atomic level.[12] | Requires larger amounts of isotopically labeled protein, lower throughput, complex data analysis. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions.[1][2][3][4] | Definitive confirmation of adduct formation, identification of the modified amino acid residue(s), stoichiometry of modification.[13][14][15][16][17] | High sensitivity and specificity, applicable to complex mixtures.[16] | Can be destructive to the sample, may require enzymatic digestion of the protein. |
In-Depth Analysis and Experimental Protocols
UV-Visible Absorption Spectroscopy: A First Look at Adduct Formation
UV-Vis spectroscopy is often the first line of inquiry due to its simplicity and accessibility.[6][7][10] The underlying principle is that the formation of a new covalent bond can alter the electronic environment of a chromophore, leading to a change in its absorbance spectrum.[8][9]
Causality in Experimental Design: The key to a successful UV-Vis experiment is the presence of a suitable chromophore. This could be an aromatic group in the small molecule or a prosthetic group in the protein (e.g., heme).[7][8] The experimental design should focus on titrating the protein with the small molecule and monitoring the spectral changes.
Experimental Protocol: UV-Vis Titration
-
Preparation: Prepare stock solutions of the protein and the small molecule in a suitable buffer. The buffer should be transparent in the wavelength range of interest.
-
Blanking: Use the buffer to blank the spectrophotometer.
-
Initial Spectrum: Record the absorbance spectrum of the protein solution alone.
-
Titration: Add small aliquots of the small molecule stock solution to the protein solution. After each addition, allow the system to equilibrate and record the absorbance spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of the small molecule to the protein. The resulting binding curve can be used to determine the stoichiometry of the interaction. The appearance of isosbestic points, where the absorbance does not change, can indicate a simple two-state equilibrium between the free and adducted protein.[8]
Data Interpretation: A shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity upon addition of the small molecule provides evidence of an interaction. A saturable binding curve suggests a specific binding event.
Fluorescence Spectroscopy: High-Sensitivity Detection of Conformational Changes
Fluorescence spectroscopy offers significantly higher sensitivity than UV-Vis and can provide information about the local environment of a fluorophore. The formation of a covalent adduct can alter the fluorescence of an intrinsic fluorophore (e.g., tryptophan or tyrosine residues in the protein) or an extrinsically labeled one.
Causality in Experimental Design: The choice of excitation wavelength is critical to selectively excite the fluorophore of interest. The experiment should be designed to monitor changes in fluorescence intensity, emission wavelength, or polarization upon titration with the small molecule.
Experimental Protocol: Fluorescence Quenching Assay
-
Preparation: Prepare solutions of the protein (containing an intrinsic or extrinsic fluorophore) and the small molecule in an appropriate buffer.
-
Excitation and Emission Spectra: Determine the optimal excitation wavelength and record the emission spectrum of the protein alone.
-
Titration: Add increasing concentrations of the small molecule to the protein solution. After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the small molecule. This data can be fitted to a binding equation to determine the binding affinity (Kd).
Data Interpretation: A decrease in fluorescence intensity (quenching) or a shift in the emission wavelength (e.g., a blue shift indicating a more hydrophobic environment) upon addition of the small molecule is indicative of adduct formation and a potential conformational change in the protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguously confirming the formation of a covalent bond and determining the precise location of the modification at atomic resolution.[12] It relies on the principle that atomic nuclei with a non-zero spin have a magnetic moment that can be perturbed by an external magnetic field.[11]
Causality in Experimental Design: Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC, are particularly useful for studying protein-ligand interactions. These experiments require isotopic labeling of the protein (typically with ¹⁵N and/or ¹³C). The formation of a covalent adduct will cause significant chemical shift perturbations for the amino acid residues at and near the binding site.
Experimental Protocol: ¹H-¹⁵N HSQC Titration
-
Protein Expression and Purification: Express and purify the target protein with uniform ¹⁵N labeling.
-
NMR Sample Preparation: Prepare a concentrated solution of the ¹⁵N-labeled protein in a suitable NMR buffer.
-
Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference "fingerprint" of the protein.
-
Titration: Add stoichiometric amounts of the small molecule to the NMR sample and acquire a series of ¹H-¹⁵N HSQC spectra.
-
Data Analysis: Overlay the spectra and analyze the chemical shift perturbations. Residues that show significant changes in their peak positions are likely involved in the interaction with the small molecule.
Data Interpretation: The appearance of new peaks and the disappearance of peaks corresponding to the unmodified protein provide definitive evidence of covalent adduct formation. The specific residues that are perturbed can be identified through resonance assignment, pinpointing the site of modification.
Mass Spectrometry: Definitive Mass-Based Confirmation
Mass spectrometry (MS) is a highly sensitive and specific technique that provides definitive confirmation of adduct formation by measuring the mass of the modified protein or its constituent peptides.[1][2][3][4][5]
Causality in Experimental Design: The experiment can be performed on the intact protein ("top-down" approach) or on peptides generated by enzymatic digestion ("bottom-up" approach).[4] The choice depends on the size of the protein and the desired level of detail. High-resolution mass spectrometers are essential for accurately measuring the mass shift caused by the adduct.
Experimental Protocol: Bottom-Up Proteomics for Adduct Identification
-
Adduct Formation: Incubate the target protein with the small molecule under appropriate conditions.
-
Sample Preparation: Denature, reduce, and alkylate the protein sample.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify peptides that have been modified by the small molecule.[14][15] The software will look for a mass shift corresponding to the mass of the adduct on specific amino acid residues.[13][14][15]
Data Interpretation: The identification of a peptide with a mass that is precisely the sum of the unmodified peptide mass and the mass of the small molecule provides unequivocal evidence of adduct formation. Tandem MS (MS/MS) data can further pinpoint the exact amino acid residue that has been modified.
Workflow and Data Visualization
A logical workflow for confirming adduct formation is essential for generating robust and reliable data.
Caption: A typical workflow for the spectroscopic confirmation of covalent adduct formation.
Conclusion: An Integrated Approach for Unambiguous Confirmation
No single technique can provide all the necessary information to fully characterize a covalent protein adduct. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, is essential for building a comprehensive and self-validating dataset. By starting with accessible techniques like UV-Vis and fluorescence for initial screening and then moving to high-resolution methods like mass spectrometry and NMR for definitive confirmation and detailed structural characterization, researchers can confidently establish the formation and nature of covalent protein adducts. This integrated strategy is fundamental to advancing our understanding of drug-protein interactions and developing novel therapeutics.
References
-
Mann, M., & Aebersold, R. (2003). The characterization of protein post-translational modifications by mass spectrometry. Accounts of Chemical Research, 36(6), 453-461. [Link]
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]
-
STEMart. (n.d.). Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy. Retrieved from [Link]
-
Liebler, D. C. (2008). Characterization and quantitation of protein adducts using mass spectrometry. Chemical Research in Toxicology, 21(1), 117-128. [Link]
-
Morales-Cruz, J. A., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(7), 3116-3124. [Link]
-
Vuletich, D. A., & Le, D. T. (2007). Probing heme protein-ligand interactions by UV/visible absorption spectroscopy. Methods in Molecular Biology, 381, 241-255. [Link]
-
Morales-Cruz, J. A., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
-
Di Cera, E. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. Retrieved from [Link]
- Di Cera, E. (n.d.). Absorbance Spectroscopy and Ligand Binding: Seeing is Believing.
-
Papanastasopoulos, P., & Vougogiannopoulou, K. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 75. [Link]
-
Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. [Link]
-
FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]
-
Fritz, K. S., & Petersen, D. R. (2011). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Methods in enzymology, 491, 159-183. [Link]
- Wang, Y. (2004). Studies of protein covalent modifications using mass spectrometry.
-
van der Wijk, L. K., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3225. [Link]
-
van der Wijk, L. K., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. Molecules, 28(7), 3225. [Link]
-
Lin, C. H., & Hurley, L. H. (1990). An NMR study of the covalent and noncovalent interactions of CC-1065 and DNA. Biochemistry, 29(42), 9503-9507. [Link]
-
Covalent Metrology. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]
-
Tzakos, A. G., et al. (2016). Methods of probing the interactions between small molecules and disordered proteins. The FEBS journal, 283(18), 3342-3361. [Link]
-
ZoBio. (n.d.). Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 3. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-based materials: Applications, modification and molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method to rationally increase protein stability based on the charge–charge interaction, with application to lipase LipK107 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amygdalin - Wikipedia [en.wikipedia.org]
- 11. Recent advances in multimodal imaging of infections: research highlights using Nuclear-Optical imaging | springermedizin.de [springermedizin.de]
- 12. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing plant protein functionality by using physical modification techniques [cinz.nz]
- 14. researchgate.net [researchgate.net]
- 15. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. KEGG PATHWAY Database [genome.jp]
A Senior Application Scientist's Guide to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: Performance in Diverse Solvent Systems and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic protection and manipulation of functional groups are paramount to achieving complex molecular architectures. Among the arsenal of reagents available, silylating agents hold a prominent position for their versatility in protecting hydroxyl and amino functionalities. This guide provides an in-depth technical analysis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane , a unique bifunctional silylating agent, with a focus on its performance in various solvent systems and a comparative evaluation against common alternatives.
Introduction to this compound
This compound, often referred to as "Stabase," is a versatile organosilicon compound.[1] Its structure, featuring two dimethylaminodimethylsilyl groups linked by an ethane bridge, imparts distinct reactivity and properties. This reagent has found applications as a protecting group for primary amines, particularly aromatic amines, and as a crosslinking agent in the formulation of silicone-based polymers to enhance thermal and mechanical stability.[2][3]
The key to its utility lies in the reactivity of the silicon-nitrogen bond, which is susceptible to cleavage by protic species, allowing for the facile protection and deprotection of sensitive functional groups.
Performance in Different Solvent Systems: A Mechanistic Perspective
Direct quantitative comparative studies on the performance of this compound in a wide range of solvents are not extensively documented in publicly available literature. However, by applying fundamental principles of reaction kinetics and solvent theory, we can infer its behavior and provide a reasoned guide to solvent selection.
Silylation reactions, at their core, involve a nucleophilic attack by the substrate (e.g., an amine) on the electrophilic silicon atom. The choice of solvent can significantly influence the rates of these reactions by affecting the nucleophilicity of the substrate, the electrophilicity of the silylating agent, and the stabilization of any charged intermediates or transition states.[4][5]
Neat (Solvent-Free) Conditions
For the protection of primary aromatic amines, a well-established protocol involves heating equimolar amounts of this compound and the aniline at 140°C in the presence of a catalytic amount of zinc iodide.[1] This solvent-free approach offers several advantages:
-
High Concentration: The absence of a solvent ensures the highest possible concentration of reactants, which can lead to faster reaction rates.
-
Simplified Workup: Eliminating the solvent simplifies the purification of the desired product, often allowing for direct distillation.[1]
-
Reduced Waste: Solvent-free reactions are inherently more environmentally friendly.
The high temperature employed in this protocol suggests that a significant activation energy barrier must be overcome, which is likely facilitated by the high concentration of reactants.
Aprotic Solvents
Aprotic solvents are generally the preferred medium for silylation reactions as they do not possess acidic protons that can react with the silylating agent.[6] We can categorize them into nonpolar and polar aprotic solvents.
-
Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): In these solvents, the reactants will be solvated to a lesser extent. This can be advantageous as it may not significantly hinder the approach of the nucleophilic amine to the silicon center. For reactions involving this compound, these solvents could be suitable, particularly if the starting materials are sufficiently soluble.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran, Dimethylformamide): These solvents are capable of solvating cations and, to some extent, the transition state of the silylation reaction. For a related compound, 1,2-bis(chlorodimethylsilyl)ethane, a protocol for the protection of primary amines utilizes dichloromethane (DCM) as the solvent at room temperature.[7][8][9] This suggests that polar aprotic solvents can be effective for this class of reagents. The increased polarity can help to dissolve a wider range of substrates and may facilitate the reaction by stabilizing any partial charges that develop in the transition state.
Protic Solvents (e.g., Water, Alcohols)
Protic solvents are generally not recommended for use with this compound. The reagent is sensitive to moisture and will react rapidly with protic solvents.[1] The lone pair of electrons on the oxygen or nitrogen of the solvent will readily attack the silicon atom, leading to the decomposition of the silylating agent.
Comparison with Alternative Amine Protecting Groups
To provide a comprehensive understanding of the utility of this compound, it is essential to compare it with other commonly used amine protecting groups. The choice of a protecting group is a critical strategic decision in multi-step synthesis, with factors such as ease of introduction, stability to various reaction conditions, and conditions for removal being paramount.[10]
| Protecting Group | Introduction Reagent(s) | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |
| This compound (Stabase) | This compound | Neat, 140°C, cat. ZnI₂ | Mildly acidic conditions (e.g., p-toluenesulfonic acid in ether/methanol)[1] | Forms a stable cyclic derivative; mild deprotection. | High temperature for protection; limited solvent compatibility. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Mild, often at room temperature with a base | Strong acid (e.g., Trifluoroacetic acid)[2][11] | Widely used; stable to a broad range of conditions. | Requires strong acid for removal, which may not be compatible with all substrates. |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Mild, typically with a base | Catalytic hydrogenation (e.g., H₂, Pd/C)[2][11] | Stable to acidic and some basic conditions; orthogonal to Boc. | Not suitable for molecules with other reducible functional groups. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Mild, with a base | Basic conditions (e.g., Piperidine in DMF)[2][11] | Very mild deprotection; orthogonal to Boc and Cbz. | Base-lability can be a limitation in some synthetic routes. |
| Other Silyl Groups (e.g., TMS, TES, TBDMS) | TMS-Cl, TES-Cl, TBDMS-Cl | Mild, with a base (e.g., triethylamine, imidazole) | Fluoride sources (e.g., TBAF) or acidic conditions | Tunable stability based on steric bulk. | Can be labile to acidic conditions. |
Experimental Protocols
Protection of a Primary Aromatic Amine using this compound (Neat)
This protocol is adapted from established procedures for the formation of "Stabase" adducts.[1]
Materials:
-
This compound
-
Substituted aniline
-
Zinc iodide (ZnI₂)
-
Nitrogen gas supply
-
Heating mantle and round-bottom flask with condenser
Procedure:
-
To a dry round-bottom flask under a slow stream of nitrogen, add the substituted aniline (1.0 eq) and this compound (1.0 eq).
-
Add a catalytic amount of zinc iodide (0.5 mol %).
-
Heat the reaction mixture to 140°C with stirring for 5 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the product can often be purified by vacuum distillation.
Deprotection of the "Stabase" Adduct
This protocol outlines the cleavage of the tetramethyldisilylazacyclopentane adduct.[1]
Materials:
-
"Stabase" protected amine
-
Ether
-
Methanol
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
Dissolve the "Stabase" protected amine in diethyl ether.
-
Add methanol (2.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 mol %).
-
Stir the reaction at room temperature until deprotection is complete (monitor by TLC or GC-MS).
-
Perform a standard aqueous workup to isolate the deprotected primary amine.
Visualization of Concepts
Caption: Workflow for the protection and deprotection of a primary amine using this compound.
Caption: Decision tree for solvent selection in reactions involving this compound.
Conclusion and Future Outlook
This compound serves as a valuable reagent for the protection of primary amines, offering a stable cyclic derivative that can be cleaved under mild acidic conditions. While a comprehensive, data-rich comparison of its performance in various solvent systems is an area ripe for further investigation, a theoretical understanding based on the principles of silylation chemistry allows for rational solvent selection. The choice between a neat, high-temperature protocol and a solvent-based approach will depend on the specific substrate and the desired reaction conditions.
Compared to more conventional amine protecting groups like Boc, Cbz, and Fmoc, the "Stabase" adduct provides a unique set of protection and deprotection conditions, adding to the synthetic chemist's toolkit for orthogonal protection strategies. Future research focusing on the kinetic profiling of this reagent in a range of aprotic solvents would provide invaluable quantitative data to further refine its application in complex organic synthesis.
References
-
BenchChem. A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc.
-
Master Organic Chemistry. Amine Protection and Deprotection.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
-
MySkinRecipes. This compound.
-
CP Lab Safety. This compound, [Protecting Reagent for Aromatic Primary Amines], 5g, Each.
-
ChemicalBook. This compound.
-
ResearchGate. techniques for silylation.
-
TCI Chemicals. Protecting Agents.
-
Wikipedia. Silylation.
-
Organic Chemistry Portal. Protecting Groups.
-
YouTube. Protecting Groups for Amines: Boc, CBz and FMOC.
-
YouTube. Protecting Groups for Amines: Boc, CBz and FMOC - Part:03.
-
NIH. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes.
-
Langmuir. How To Prevent the Loss of Surface Functionality Derived from Aminosilanes.
-
ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review.
-
Gelest. Silyl Groups.
-
Labscoop. 1,2-Bis(chlorodimethylsilyl)ethane, [Protecting Reagent for Primary Amines].
-
UT Southwestern. Protecting Groups in Organic Synthesis.
-
Chemistry LibreTexts. Nucleophilicity and Solvent Effects.
-
Master Organic Chemistry. Nucleophilicity Trends of Amines.
-
Quora. What is the effect of the nature of a solvent on nucleophilicity?.
-
NIH. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile.
-
ResearchGate. Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines.
-
TCI Chemicals. 1,2-Bis(chlorodimethylsilyl)ethane [Protecting Reagent for Primary Amines].
-
Lab Pro Inc. 1,2-Bis(chlorodimethylsilyl)ethane[Protecting Reagent for Primary Amines].
-
CP Lab Safety. 1,2-Bis(chlorodimethylsilyl)ethane, [Protecting Reagent for Primary Amines], 25g, Each.
-
Benchchem. Bifunctional organosilane chemistry of aminosilanes.
-
RSC Publishing. Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis.
-
ACS Publications. Triisopropylsilyloxycarbonyl (“Tsoc”): A New Protecting Group for 1° and 2° Amines.
-
NIH. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
-
YouTube. 26.05 Protecting Groups for Amines: Carbamates.
Sources
- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. 1,2-Bis(chlorodimethylsilyl)ethane, [Protecting Reagent for Primary Amines], 5 GM | Labscoop [labscoop.com]
- 8. labproinc.com [labproinc.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and advanced materials sectors, the choice of reagents can profoundly impact process efficiency, cost-effectiveness, and overall project viability. This guide provides an in-depth cost-benefit analysis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, a versatile organosilicon compound, comparing its performance with common alternatives in relevant industrial applications. As Senior Application Scientists, our goal is to equip you with the technical insights and practical data necessary to make informed decisions for your process development and manufacturing campaigns.
Unveiling this compound: Properties and Key Applications
This compound (BDMA) is a bifunctional organosilane recognized for its utility in several key areas of large-scale synthesis. Its unique structure, featuring two dimethylaminodimethylsilyl groups linked by an ethane bridge, imparts distinct reactivity.
Primary Industrial Applications:
-
Protecting Group for Primary Amines: BDMA serves as an efficient reagent for the protection of primary amines, particularly aromatic amines.[1][2][3] It forms a stable cyclic silylated adduct, known as a "Stabase" adduct, which is robust under various reaction conditions but can be readily cleaved when desired.[4]
-
Ligand in Organometallic Chemistry: The two nitrogen atoms in BDMA can act as a bidentate chelating ligand for various metal ions, influencing the reactivity and selectivity of catalytic processes.
-
Crosslinking Agent and Precursor: In materials science, BDMA is employed as a crosslinking agent in the production of silicone-based polymers, enhancing their thermal and mechanical stability.[5] It also serves as a precursor in the synthesis of functional siloxane materials for specialized applications.[6]
This guide will focus on its application as a protecting group for primary amines and as a chelating ligand, as these are common operations in the synthesis of complex molecules where a cost-benefit analysis is critical.
The Competitive Landscape: Key Alternatives to this compound
In the realm of large-scale synthesis, several alternatives to BDMA are frequently employed, each with its own set of advantages and disadvantages.
-
As a Protecting Group for Amines:
-
Other Silylating Agents: A variety of silylating agents are used for amine protection, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a prominent example.[4] These reagents are known for their high reactivity and the formation of volatile byproducts.[7]
-
Carbamates (e.g., Boc, Cbz): Traditional protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used and well-understood in industrial settings.
-
-
As a Chelating Ligand:
Cost-Benefit Analysis: A Quantitative Comparison
The selection of a reagent for large-scale synthesis is a multi-faceted decision, balancing raw material cost with process efficiency, safety, and waste management considerations. The following table provides a comparative analysis of BDMA and its primary alternatives.
| Parameter | This compound (BDMA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Primary Function | Amine Protection, Chelating Ligand | Amine/Alcohol Silylation (Protection) | Chelating Ligand (esp. for Organolithiums) |
| Estimated Bulk Price (per kg) | Request Quote (High)[6][10] | ~$15 - $20[7] | ~$15 - $20[8] |
| Molecular Weight | 232.52 g/mol | 257.4 g/mol [7] | 116.21 g/mol [9] |
| Stoichiometry (Typical) | 1-1.2 equivalents for protection | 2-3 equivalents for protection | 1-2 equivalents as ligand |
| Reaction Conditions | Moderate to high temperatures for protection[4] | Mild to moderate temperatures | Wide range, often cryogenic |
| Byproducts | Volatile dimethylamine | Volatile trifluoroacetamide and TMS derivatives[7] | Forms a complex, no direct byproducts |
| Workup/Purification | Generally straightforward distillation or crystallization[4] | Often requires aqueous workup | Typically removed by aqueous extraction |
| Waste Stream | Organosilicon and amine waste | Fluorinated and silicon-containing waste | Amine waste |
| Safety Profile | Flammable, corrosive[11] | Flammable, moisture-sensitive | Flammable, corrosive, toxic[12][13][14][15] |
Expert Insights on the Cost-Benefit Trade-offs:
-
Cost: While a direct bulk price for BDMA requires a specific quote, its more complex synthesis suggests a higher cost compared to the readily available and industrially produced TMEDA and BSTFA.[6][7][8][10] For large-scale campaigns, this initial cost difference can be a significant factor.
-
Efficiency and Selectivity: The choice often hinges on the specific substrate and desired outcome. BDMA's ability to form a stable cyclic adduct with primary amines can offer high selectivity and prevent side reactions that might occur with more reactive silylating agents like BSTFA.[4] In organolithium chemistry, TMEDA's ability to deaggregate organolithium species is well-established and highly effective, making it a go-to choice for many transformations.[8]
-
Process and Handling: The higher boiling point of BDMA compared to some volatile byproducts of BSTFA might simplify its removal under vacuum on a large scale. However, the corrosive and flammable nature of all these reagents necessitates robust engineering controls and safety protocols in a manufacturing environment.[11][12][13][14][15]
-
Waste Management: The environmental impact and cost of waste disposal are critical considerations. Silylating agent waste streams require specific treatment to remove silicon compounds.[16] Amine-based waste from TMEDA also requires appropriate handling.
Comparative Performance Data: Insights from Experimental Observations
Use Case 1: Protection of a Primary Aromatic Amine
| Reagent | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| BDMA | High (often >90%)[4] | 140°C, catalyst (e.g., ZnI₂)[4] | Stable protecting group, clean deprotection[4] | High reaction temperature, higher reagent cost |
| BSTFA | Variable, can be high | Room temp to moderate heating | Mild conditions, volatile byproducts | Can be too reactive, potential for over-silylation |
| Boc Anhydride | High (often >95%) | Room temp, base | Well-understood, stable protecting group | Requires a separate deprotection step (acidic) |
Use Case 2: Directed ortho-Metalation (DoM) of an Anisole Derivative
| Ligand | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| TMEDA | High (often >90%)[17][18] | -78°C to room temp | Highly effective at deaggregation, cost-effective[8] | Can be difficult to remove, potential for side reactions |
| BDMA | Potentially effective | Similar to TMEDA | Bidentate chelation | Less commonly used for this, higher cost |
Causality Behind Experimental Choices:
The choice of a high temperature for the protection of anilines with BDMA is to drive the reaction to completion and form the thermodynamically stable cyclic adduct.[4] The use of a catalyst like zinc iodide facilitates the silylation process.[4] In contrast, the cryogenic temperatures often employed in TMEDA-mediated organolithium reactions are necessary to control the high reactivity of the organolithium species and prevent unwanted side reactions.[18]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed protocols for the protection of a primary aromatic amine using BDMA and an alternative method are presented below.
Protocol 1: Large-Scale Protection of 4-Bromoaniline using this compound
This protocol is adapted from established procedures for the formation of "Stabase" adducts.[4]
Diagram of Workflow:
Caption: Workflow for the protection of 4-bromoaniline with BDMA.
Step-by-Step Methodology:
-
Reactor Setup: In a suitably sized, inerted reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet, charge 4-bromoaniline (1.0 eq) and a high-boiling solvent such as xylenes (minimal amount to ensure mobility).
-
Catalyst Addition: Add zinc iodide (0.005 eq).
-
Heating: Begin stirring and heat the mixture to 140°C under a slow, continuous stream of nitrogen to facilitate the removal of dimethylamine byproduct.
-
Reagent Addition: Slowly add this compound (1.1 eq) to the reactor over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the reaction temperature at 140°C for 5-7 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The protected amine can be isolated and purified by vacuum distillation.
Self-Validating System: The reaction is monitored until completion, ensuring high conversion. The removal of the dimethylamine byproduct drives the equilibrium towards the product. The final product can be characterized by standard analytical techniques (NMR, GC-MS) to confirm its identity and purity.
Protocol 2: Large-Scale Protection of 4-Bromoaniline using Boc Anhydride
This protocol represents a common industrial alternative for amine protection.
Diagram of Workflow:
Caption: Workflow for the protection of 4-bromoaniline with Boc Anhydride.
Step-by-Step Methodology:
-
Reactor Setup: In an inerted reactor, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 eq).
-
Cooling: Cool the mixture to 0-5°C.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc Anhydride) (1.1 eq) in THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash with dilute acid, then brine.
-
Isolation: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure. The product can typically be purified by crystallization.
Conclusion: Making the Right Choice for Your Large-Scale Synthesis
The decision to use this compound in a large-scale synthesis requires a careful evaluation of its costs and benefits in the context of the specific chemical transformation.
-
BDMA is a strong contender when:
-
A highly stable, cyclic silyl protecting group for a primary amine is required.
-
Clean deprotection under mild conditions is a priority.
-
The higher initial reagent cost can be justified by improved yield, selectivity, and simplified purification.
-
-
Alternatives like TMEDA and BSTFA are often preferred when:
-
Raw material cost is a primary driver.
-
Established and well-understood protocols are favored.
-
The specific reactivity profiles of these reagents are better suited for the desired transformation (e.g., TMEDA in organolithium chemistry).
-
Ultimately, the optimal choice will depend on a thorough process of hazard assessment, cost modeling, and laboratory-scale process optimization before committing to a large-scale manufacturing campaign. This guide provides a foundational framework for initiating such an evaluation.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Silylating Agents. Retrieved January 12, 2026, from [Link]
-
IndiaMART. (n.d.). Liquid N O-Bis Trimethylsilyl Trifluoroacetamide (BSTFA). Retrieved January 12, 2026, from [Link]
-
IndiaMART. (n.d.). N,N,N'',N'' - Tetra Methyl Ethylene Diamine (Tmeda) Or (Temed). Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023). Organolithium reagent. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US6013821A - Removal of silylated compounds from solvent and gas waste streams.
-
Chemical Point. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
IndiaMART. (n.d.). N,n,n'',n'' - Tetramethylethylenediamine (Tmeda). Retrieved January 12, 2026, from [Link]
-
PubMed. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Retrieved January 12, 2026, from [Link]
-
MDPI. (2022). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). Retrieved January 12, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved January 12, 2026, from [Link]
-
PMC. (2017). 200 Years of Lithium and 100 Years of Organolithium Chemistry. Retrieved January 12, 2026, from [Link]
-
Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION. Retrieved January 12, 2026, from [Link]
-
Starshinechemical. (n.d.). This compound [Protecting Reagent for Aromatic Primary Amines]. Retrieved January 12, 2026, from [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (1973). DIRECTED LITHIATION OF AROMATIC COMPOUNDS: (2-DIMETHYLAMINO-5-METHYLPHENYL)DIPHENYLCARBINOL. Retrieved January 12, 2026, from [Link]
-
Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved January 12, 2026, from [Link]
-
CP Lab Safety. (n.d.). This compound, [Protecting Reagent for Aromatic Primary Amines], 5g, Each. Retrieved January 12, 2026, from [Link]
-
GTI Laboratory Supplies. (n.d.). TMEDA, =>99%, for synthesis, Inorganic®. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved January 12, 2026, from [Link]
-
PMC. (2014). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved January 12, 2026, from [Link]
-
NIH. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved January 12, 2026, from [Link]
-
NJ.gov. (2000). 1,2-BIS(DIMETHYLAMINO)- ETHANE HAZARD SUMMARY. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved January 12, 2026, from [Link]
-
Okon Recycling. (2025). Industrial Waste Stream Analysis: Methods, RCRA Compliance & ROI. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2012). Protecting-group-free synthesis as an opportunity for invention. Retrieved January 12, 2026, from [Link]
-
JACS. (2026). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Retrieved January 12, 2026, from [Link]
-
PMC. (2023). Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Silylating Agents. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N,N',N'-Tetramethylethylenediamine price,buy N,N,N',N'-Tetramethylethylenediamine - chemicalbook [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. covachem.com [covachem.com]
- 5. This compound [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. indiamart.com [indiamart.com]
- 9. indiamart.com [indiamart.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.be [fishersci.be]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. nj.gov [nj.gov]
- 16. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to Amine Protection in Complex Synthesis: A Case for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of functional groups are paramount to the successful total synthesis of complex natural products. Among the various functional moieties, the primary aromatic amine presents a unique set of challenges due to its nucleophilicity and potential for undesired side reactions. This guide provides an in-depth technical comparison of amine protecting group strategies, with a special focus on the utility of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane and its corresponding Stabase adduct, benchmarked against more conventional protecting groups.
The Challenge of Protecting Primary Aromatic Amines in Total Synthesis
The synthesis of complex molecules, such as the potent antitumor antibiotic Fredericamycin A, often involves intricate reaction sequences where a primary aromatic amine must be masked. The ideal protecting group for such a sensitive functionality should exhibit:
-
Robustness: Stability across a wide range of reaction conditions, including strong bases, organometallic reagents, and mild acids.
-
Orthogonality: The ability to be removed under specific conditions that do not affect other protecting groups or sensitive functionalities within the molecule.
-
High Yielding Formation and Cleavage: Efficient installation and removal to maximize the overall yield of the synthetic route.
-
Minimal Impact on Reactivity: The protecting group should not introduce significant steric hindrance or electronic effects that could impede subsequent transformations.
While common protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) are mainstays in peptide synthesis, their application to aromatic amines in the context of complex natural product synthesis can be fraught with challenges, such as harsh deprotection conditions that may not be compatible with the intricate architecture of the target molecule.
This compound: The Stabase Protecting Group
This compound is a versatile reagent that reacts with primary amines to form a 2,2,5,5-tetramethyl-2,5-disila-1-azacyclopentane adduct, commonly referred to as a "Stabase" adduct. This cyclic disilazane offers a unique set of properties that make it an attractive, albeit underutilized, option for the protection of primary aromatic amines.
The formation of the Stabase adduct is typically achieved by heating the amine with this compound in the presence of a catalytic amount of a Lewis acid, such as zinc iodide. The reaction proceeds with the evolution of dimethylamine.
A Senior Application Scientist's Guide to 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: Beyond Catalysis to Core Chemical Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical synthesis and materials science, the precise function of a reagent is paramount. While the quest for novel catalysts is a continuous endeavor, it is equally crucial to understand the established, field-proven applications of existing chemical entities. This guide addresses 1,2-Bis[(dimethylamino)dimethylsilyl]ethane (CAS 91166-50-6), a compound whose utility is significant, albeit not in the realm of catalysis as is sometimes misconstrued. Our extensive review of the scientific literature indicates that this molecule is not employed as a catalyst or a ligand in catalytic systems. Instead, its unique structure lends itself to critical roles as a specialized protecting group for amines and as a valuable precursor in materials science.
This guide, therefore, deviates from a comparative catalytic study to provide an in-depth, evidence-based overview of the true applications of this compound. We will delve into its primary function as a protecting agent for primary amines, its role in polymer chemistry, and its use as a precursor for advanced materials. By focusing on its documented reactivity and utility, we aim to provide researchers with the accurate and practical knowledge necessary to effectively harness this versatile chemical.
Part 1: The Primary Role of this compound as a Protecting Group for Amines
The most prominent and well-documented application of this compound is as a reagent for the protection of primary amines, particularly aromatic amines.[1][2] In this capacity, it forms a stable cyclic adduct with the amine, effectively masking its reactivity during subsequent synthetic steps. This adduct is often referred to as a "Stabase" adduct.[1]
Mechanism of Protection and Deprotection
The protection of a primary amine with this compound typically proceeds by heating the two reagents, often in the presence of a catalyst such as zinc iodide.[1] The reaction involves the formation of two Si-N bonds, resulting in a stable five-membered ring that incorporates the nitrogen atom of the primary amine.
The stability of the resulting tetramethyldisilylazacyclopentane adduct is a key feature. It is robust under various reaction conditions, yet can be cleaved under mild acidic conditions to regenerate the primary amine.[1] This orthogonality makes it a valuable tool in multi-step organic synthesis.
Experimental Protocol: Protection of Aniline using this compound
The following protocol is a representative example of the use of this compound as a protecting group.
Materials:
-
Aniline
-
This compound
-
Zinc iodide (ZnI₂)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add aniline (1.0 eq) and this compound (1.05 eq).
-
Add anhydrous toluene to dissolve the reagents.
-
Add a catalytic amount of zinc iodide (e.g., 0.5 mol%).
-
Heat the reaction mixture to reflux under a slow stream of nitrogen.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The protected aniline can be isolated and purified by standard techniques such as vacuum distillation.
Logical Workflow for Amine Protection and Deprotection
Caption: Workflow for the protection of a primary amine, subsequent reaction, and deprotection.
Part 2: Applications in Materials Science
Beyond its role in organic synthesis, this compound serves as a valuable molecule in materials science, primarily as a crosslinking agent and a precursor for silicon-containing materials.[1][3][4]
Crosslinking Agent for Silicone Polymers
The two dimethylsilyl groups in the molecule allow it to act as a crosslinking agent in the production of silicone-based polymers.[3] This crosslinking enhances the thermal and mechanical stability of the resulting polymers, making them suitable for applications such as high-performance sealants and coatings.[3]
Precursor for Silicon-Based Nanomaterials
In the field of nanotechnology, this compound is used as a precursor for the synthesis of silicon-based nanomaterials.[4] Its structure facilitates the formation of stable siloxane networks, which are fundamental to the development of innovative electronic devices and sensors.[4]
Comparative Analysis: Why Not a Catalyst?
To function as a ligand in a catalytic cycle, a molecule typically needs to coordinate to a metal center and possess electronic properties that facilitate key steps like oxidative addition and reductive elimination. While this compound possesses nitrogen atoms with lone pairs, its reactivity is dominated by the lability of the Si-N bond, making it more suitable as a protecting group that can be easily removed.
In contrast, commonly used bidentate ligands in catalysis, such as 1,2-bis(diphenylphosphino)ethane (dppe), feature robust phosphorus-carbon bonds and phosphorus atoms with electronic and steric properties that are well-suited for stabilizing catalytically active metal centers. The search for catalytic applications of silylamine ligands is an active area of research, but the focus is on different molecular architectures.
Table 1: Comparison of this compound with a Typical Catalytic Ligand
| Feature | This compound | 1,2-Bis(diphenylphosphino)ethane (dppe) |
| Primary Application | Protecting group for amines, crosslinking agent | Ligand in homogeneous catalysis |
| Coordinating Atoms | Nitrogen | Phosphorus |
| Key Bond Lability | Si-N bond is readily cleaved | P-C and P-metal bonds are relatively stable |
| Role in Reactions | Stoichiometric reagent | Catalytic component (used in small amounts) |
| Typical Reactions | Protection/deprotection of functional groups | Cross-coupling, hydrogenation, hydroformylation |
Conclusion
This compound is a valuable and versatile chemical with well-established applications in organic synthesis and materials science. Its primary role as a protecting group for amines ("Stabase" adduct) is a testament to its unique reactivity, offering a stable yet readily cleavable means of masking a key functional group. Furthermore, its utility as a crosslinking agent and a precursor for advanced materials underscores its importance in polymer and nanotechnology.
While the structure of this compound might superficially suggest potential as a bidentate ligand, the available scientific evidence does not support its use in catalysis. For researchers and drug development professionals, a clear understanding of its true, documented applications is essential for its effective and appropriate use in the laboratory.
References
-
MySkinRecipes. This compound. [Link]
-
GNEE. 98% [1,2-Bis(dimethylamino)ethane]dimethylpalladium CAS 113822-11-0. [Link]
-
PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane. [Link]
-
Chongqing Chemdad Co., Ltd. This compound. [Link]
-
Ereztech. Bis(dimethylamino-2-propoxy)copper(II) | Cu(dmap)2. [Link]
Sources
A Senior Application Scientist's Guide to Diol Protection: Benchmarking 1,2-Bis[(dimethylamino)dimethylsilyl]ethane Against Novel Strategies
In the landscape of complex organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the choice of a protecting group can dictate the efficiency, yield, and overall feasibility of a synthetic route. This guide provides an in-depth technical comparison of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, a reagent traditionally used for the protection of primary amines, as a potential protecting group for 1,2-diols. We will benchmark its hypothetical performance against established and novel protecting groups, offering a critical analysis supported by mechanistic insights and detailed experimental protocols.
Introduction: The Critical Role of Diol Protection
Diols, compounds bearing two hydroxyl groups, are common structural motifs in a vast array of biologically active molecules, natural products, and pharmaceutical intermediates. The similar reactivity of the two hydroxyl groups often necessitates the use of a protecting group to selectively mask one or both of them, allowing for chemical transformations to be carried out on other parts of the molecule. An ideal protecting group should be easy to introduce and remove in high yield, stable to a range of reaction conditions, and should not introduce unwanted reactivity or stereochemical complexity.
Silyl ethers have long been a versatile choice for alcohol protection due to their tunable stability, which is primarily governed by the steric bulk of the substituents on the silicon atom.[1] This guide explores the potential of a bifunctional silylating agent, this compound, in the context of diol protection and compares it with other modern alternatives.
This compound: A Hypothetical Foray into Diol Protection
This compound, often referred to as a "Stabase" precursor, is well-documented as a reagent for the protection of primary amines, particularly aromatic amines.[2][3] It reacts with primary amines to form a stable five-membered cyclic disilazane adduct. The synthesis of this reagent is straightforward, typically involving the reaction of the commercially available 1,2-bis(chlorodimethylsilyl)ethane with dimethylamine.[2][3]
While its application for diol protection is not established in the literature, the inherent reactivity of the Si-N bond in aminosilanes towards hydroxyl groups suggests a plausible reaction pathway.[4][5] This guide proposes a hypothetical framework for its use in diol protection, forming a cyclic disiloxane.
Proposed Reaction Mechanism and Workflow
The proposed protection of a 1,2-diol with this compound would proceed via a double nucleophilic substitution at the silicon centers, with the hydroxyl groups of the diol displacing the dimethylamino groups. This reaction would likely require elevated temperatures and/or a catalyst to facilitate the departure of the dimethylamine.
Caption: Proposed reaction for the protection of a 1,2-diol using this compound.
Comparative Analysis: Benchmarking Against Novel Diol Protecting Groups
To evaluate the potential of this compound, we will compare its hypothetical attributes against a selection of established and novel protecting groups for 1,2-diols.
| Protecting Group | Structure of Protected Diol | Introduction Conditions | Stability | Cleavage Conditions | Key Advantages & Disadvantages |
| 1,2-Bis[(dimethylamino)-dimethylsilyl]ethane (Hypothetical) | Cyclic Disiloxane | Heat, possibly with a catalyst (e.g., ZnI₂) | Expected to be stable to basic and nucleophilic conditions. | Acidic hydrolysis or fluoride-based reagents. | Potential Advantages: Forms a stable cyclic adduct, potentially offering good stability. Disadvantages: Unproven methodology, potentially harsh introduction conditions, and byproduct (dimethylamine) may interfere with sensitive substrates. |
| Isopropylidene (Acetonide) [6] | Cyclic Ketal | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Stable to bases, reducing agents, and mild oxidants. | Acidic hydrolysis (e.g., aq. HCl).[6] | Advantages: Readily available reagents, mild introduction, and well-established. Disadvantages: Labile to acid. |
| Benzylidene Acetal [6] | Cyclic Acetal | Benzaldehyde, acid or Lewis acid catalyst (e.g., Cu(OTf)₂) | Stable to bases and nucleophiles. | Acidic hydrolysis; hydrogenolysis (Pd/C, H₂).[6] | Advantages: Generally more stable to acid than acetonides, regioselective cleavage possible. Disadvantages: Requires stronger acid for cleavage, hydrogenolysis may affect other functional groups. |
| Di-tert-butylsilylene (DTBS) [6] | Cyclic Silyl Ether | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | High stability due to steric bulk. | Fluoride ions (e.g., TBAF).[6] | Advantages: Very stable protecting group. Disadvantages: Reagent is expensive and moisture-sensitive. |
| 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) [6] | Cyclic Silyl Ether | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) | Very stable, particularly for 1,3-diols. | Fluoride ions.[6] | Advantages: High stability, can bridge 1,3-diols. Disadvantages: Reagent is a corrosive liquid. |
| Boc- and Moc-ethylidene Acetals [7] | Cyclic Acetal | Alkyl propynoates, DMAP | Stable to acid-catalyzed hydrolysis. | Base-mediated cleavage (e.g., pyrrolidine, BuLi).[7] | Advantages: Orthogonal to acid-labile protecting groups. Disadvantages: Novel methodology, reagents may not be as readily available. |
Experimental Protocols
To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for the protection of a model 1,2-diol.
Proposed Protocol for Protection with this compound
Disclaimer: This is a hypothetical protocol based on the known reactivity of the reagent with amines and general principles of silylation. Optimization would be required for any specific diol.
Objective: To protect a generic 1,2-diol using this compound.
Materials:
-
1,2-diol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous toluene
-
Zinc iodide (0.05 equiv, optional catalyst)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-diol and anhydrous toluene.
-
Add this compound via syringe.
-
(Optional) Add zinc iodide as a catalyst.
-
Heat the reaction mixture to reflux (110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Established Protocol for Acetonide Protection[6]
Objective: To protect a generic 1,2-diol as an isopropylidene acetal.
Materials:
-
1,2-diol (1.0 equiv)
-
Anhydrous acetone (or 2,2-dimethoxypropane)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Anhydrous dichloromethane (optional)
Procedure:
-
Dissolve the 1,2-diol in anhydrous acetone (or a mixture of acetone and dichloromethane).
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected diol.
-
Purify by column chromatography if necessary.
Caption: A generalized experimental workflow for the protection of diols.
Conclusion and Future Outlook
This guide has presented a comprehensive overview of diol protection strategies, with a speculative exploration of this compound as a novel protecting group. While its efficacy for this purpose remains to be experimentally validated, the chemical principles suggest it as a plausible candidate, potentially offering a stable, cyclic protecting group.
The established methods, such as acetonide and benzylidene acetal formation, remain the workhorses of diol protection due to their reliability and mild conditions. Novel methods, like the use of Boc- and Moc-ethylidene acetals, provide valuable orthogonality for complex syntheses.
For researchers at the forefront of drug development and complex molecule synthesis, the continuous exploration of new protecting groups is vital. The hypothetical application of this compound for diol protection presented here serves as an example of how known reagents can be repurposed for new synthetic challenges. Further experimental investigation is warranted to determine its practical utility and to fully characterize the stability and cleavage of the resulting cyclic disiloxane.
References
-
BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
-
Alcaide, B.; Almendros, P.; Aragoncillo, C. New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Org. Lett.2000 , 2 (15), 2335–2337.
-
BenchChem. A Comparative Guide to Diol Protection Strategies in Organic Synthesis.
-
Fujioka, H.; Senami, K.; Kubo, O.; Yahata, K.; Minamitsuji, Y.; Maegawa, T. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Org. Lett.2009 , 11 (22), 5138–5141.
-
ResearchGate. (a) Reaction of amino-silane with free hydroxyl functional group. (b)... | Download Scientific Diagram.
-
Gelest. Silane Coupling Agents.
-
Seven Chongqing Chemdad Co. This compound.
-
ChemicalBook. This compound | 91166-50-6.
-
Starshinechemical. This compound [Protecting Reagent for Aromatic Primary Amines].
-
Labscoop. This compound [Protecting Reagent for Aromatic Primary Amines], 5G.
-
Bdl.cz. This compound [Protecting Reagent for Aromatic Primary Amines].
-
PubChem. 1,2-Bis((dimethylamino)dimethylsilyl)ethane.
-
Sigma-Aldrich. 1,2-Bis(dimethylamino)dimethylsilyl ethane 96%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Silylation: Unraveling the Mechanistic Pathways for Silyl Ether Formation
In the landscape of synthetic organic chemistry, the silylation of alcohols to form silyl ethers stands as a cornerstone transformation, primarily for the protection of hydroxyl groups.[1][2] The widespread utility of silyl ethers stems from their ease of installation and removal under mild and selective conditions.[2][3] However, the seemingly straightforward nature of this reaction belies a nuanced and often debated mechanistic landscape. Understanding the operative pathway is not merely an academic exercise; it is paramount for optimizing reaction conditions, predicting stereochemical outcomes, and troubleshooting unexpected results in complex molecular syntheses.
This guide provides an in-depth comparison of the primary mechanistic pathways governing the silylation of alcohols. We will dissect the key factors that influence the reaction's course, present experimental data to support these claims, and provide detailed protocols for researchers to probe these mechanisms in their own laboratories.
The Mechanistic Dichotomy: Concerted vs. Stepwise Pathways
The silylation of an alcohol with a silyl halide, typically in the presence of a base, is generally understood to proceed through a nucleophilic substitution at the silicon center. The central debate revolves around the timing of bond formation and bond cleavage, leading to two principal mechanistic proposals: a concerted SN2-like pathway and a stepwise pathway involving a hypervalent silicon intermediate.
The Concerted SN2-like Pathway
This pathway is analogous to the classic SN2 reaction at a carbon center.[4][5] The nucleophilic oxygen of the alcohol attacks the electrophilic silicon atom, and in a single, concerted step, the silicon-oxygen bond forms concurrently with the cleavage of the silicon-halide bond.[4] A base, such as triethylamine or imidazole, plays a crucial role in deprotonating the alcohol, thereby increasing its nucleophilicity, and neutralizing the hydrogen halide byproduct.[6]
The transition state for this mechanism involves a trigonal bipyramidal geometry around the silicon atom, with the incoming alcohol and the departing halide occupying the axial positions.[5]
Diagram 1: Concerted SN2-like Silylation Pathway
A concerted SN2-like mechanism for silylation.
The Stepwise Pathway via Hypervalent Silicon Intermediates
An alternative mechanistic proposal involves the formation of a discrete, hypervalent silicon intermediate. Silicon, being in the third period, has accessible d-orbitals and can accommodate more than four bonds, forming pentacoordinate or even hexacoordinate species.[3]
In this stepwise mechanism, the alcohol first coordinates to the silyl halide to form a pentacoordinate intermediate. This intermediate then undergoes subsequent steps, including deprotonation by a base and expulsion of the leaving group, to yield the final silyl ether. Some kinetic studies have suggested that the reaction can be second order in the nucleophilic alcohol, lending support to the possible involvement of higher-coordinate silicon species.[3]
Diagram 2: Stepwise Silylation Pathway with a Pentacoordinate Intermediate
A stepwise mechanism involving a pentacoordinate silicon intermediate.
Factors Influencing the Silylation Pathway
The predominant mechanistic pathway for a given silylation reaction is not fixed but is rather a function of several interdependent variables. Understanding these factors is key to controlling the reaction outcome.
| Factor | Influence on Mechanism | Rationale |
| Steric Hindrance of the Silylating Agent | Bulky silyl groups (e.g., TIPS, TBDPS) favor a more SN2-like character. | Increased steric bulk around the silicon atom disfavors the formation of a crowded pentacoordinate intermediate, making a concerted backside attack more favorable. |
| Steric Hindrance of the Alcohol | Tertiary alcohols may favor a more stepwise or SN1-like pathway. | Steric congestion around the hydroxyl group can hinder a direct backside attack, potentially favoring a mechanism involving prior dissociation of the halide or formation of a more stable intermediate. |
| Nature of the Leaving Group | A better leaving group (e.g., triflate) can promote a more dissociative or SN1-like mechanism. | A labile leaving group can depart more readily, potentially leading to a transient silylium ion-like species, especially in polar solvents. |
| Solvent Polarity | Polar aprotic solvents (e.g., DMF, acetonitrile) can stabilize charged intermediates, potentially favoring a stepwise pathway.[7][8] | Non-polar solvents (e.g., dichloromethane, THF) are less able to stabilize charged species, thus favoring the concerted SN2-like mechanism.[8] |
| Catalyst/Base | Strongly nucleophilic catalysts (e.g., DMAP, imidazole) can form a highly reactive silylated catalyst intermediate. | The formation of an activated intermediate, such as a silylimidazolium salt, can alter the subsequent reaction pathway with the alcohol.[9] |
Experimental Evidence and Comparative Data
Kinetic studies provide some of the most compelling evidence for dissecting silylation mechanisms. For instance, reaction progress kinetic analysis (RPKA) has been employed to elucidate the mechanism of asymmetric silylation of alcohols catalyzed by isothiourea.[9][10][11] These studies revealed a higher order dependence on the silyl chloride concentration, suggesting a more complex mechanism involving a multi-step interaction between the catalyst and the silylating agent.[9][10][11]
Computational studies, often using density functional theory (DFT), have also been instrumental in mapping the potential energy surfaces of silylation reactions. These calculations can help to determine the relative activation barriers for concerted versus stepwise pathways and to visualize the geometries of transition states and intermediates.
| Silylating Agent | Alcohol Type | Conditions | Predominant Pathway | Observed Rate/Yield |
| TMSCl | Primary | Et₃N, CH₂Cl₂ | SN2-like | Fast, >95% yield |
| TBDMSCl | Primary | Imidazole, DMF | SN2-like with catalyst activation | Moderate, >90% yield |
| TIPSCl | Secondary | DMAP, CH₂Cl₂ | SN2-like | Slow, variable yield |
| TMSOTf | Tertiary | 2,6-Lutidine, CH₂Cl₂ | More SN1-like character | Fast, good yield |
Experimental Protocols for Mechanistic Investigation
Researchers can employ several experimental techniques to probe the mechanistic details of silylation reactions in their own labs.
Protocol 1: Kinetic Analysis via In-Situ Monitoring
Objective: To determine the reaction order with respect to each reactant and identify potential catalyst activation steps.
Methodology:
-
Set up the silylation reaction in a thermostated reactor equipped with an in-situ monitoring probe (e.g., FTIR or NMR).
-
Maintain a constant concentration of all reactants except for the one being investigated.
-
Vary the initial concentration of the target reactant over a series of experiments.
-
Monitor the disappearance of the starting material or the appearance of the product over time to determine the initial reaction rate for each experiment.
-
Plot the logarithm of the initial rate versus the logarithm of the initial concentration of the varied reactant. The slope of this line will give the reaction order for that component.
Diagram 3: Workflow for Kinetic Analysis of Silylation
A workflow for determining reaction kinetics.
Protocol 2: Competition Experiments
Objective: To assess the relative reactivity of different alcohols and probe the steric and electronic effects on the reaction.
Methodology:
-
Prepare a solution containing an equimolar mixture of two different alcohols (e.g., a primary and a secondary alcohol).
-
Add a sub-stoichiometric amount of the silylating agent (e.g., 0.5 equivalents) and the base.
-
Allow the reaction to proceed to partial completion.
-
Quench the reaction and analyze the product mixture by GC or NMR to determine the ratio of the two silyl ether products.
-
The product ratio will reflect the relative rates of silylation for the two alcohols.
Conclusion
The silylation of alcohols is a reaction of immense practical importance, and a deep understanding of its underlying mechanisms is crucial for its effective application. While the concerted SN2-like pathway provides a good working model for many common silylation reactions, the possibility of stepwise pathways involving hypervalent silicon intermediates, especially under certain conditions, should not be overlooked. The choice of silylating agent, alcohol substrate, solvent, and base all play a critical role in determining the operative mechanism. By employing kinetic analysis, competition experiments, and computational modeling, researchers can gain valuable insights into the specific silylation system they are working with, leading to improved reaction outcomes and the development of novel synthetic methodologies.
References
-
Wiskur, S. L., et al. (2021). Mechanistic investigations of alcohol silylation with isothiourea catalysts. Organic & Biomolecular Chemistry. [Link][9][10][11]
- List, B., et al. (2022). Catalytic asymmetric cyanosilylation of carbonyl compounds.
-
Zipse, H., et al. (2016). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. [Link][7]
- Studer, A., & Amrein, S. (2000). Silylated Cyclohexadienes: New Alternatives to Tributyltin Hydride in Free Radical Chemistry.
-
Holmes, R. R. (1996). The SN2 Reaction Mechanism. Chemical Reviews. [Link][5]
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link][4]
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Mechanistic investigations of alcohol silylation with isothiourea catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Quantitative Reaction Kinetics Analysis: A Comparative Study of Amine Derivatization Reagents
In the landscape of drug development and process chemistry, a deep understanding of reaction kinetics is paramount. The rate at which reactants are consumed and products are formed dictates everything from process efficiency and safety to the final purity of a therapeutic agent. For reactions involving polar functional groups, such as primary amines, direct monitoring by techniques like gas chromatography (GC) is often unfeasible due to low volatility and poor chromatographic performance. This guide, intended for researchers, scientists, and drug development professionals, delves into the quantitative analysis of such reactions through chemical derivatization, a critical step to render these analytes amenable to GC-mass spectrometry (GC-MS).
We will explore the utility of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane , a specialized reagent for the protection of primary amines, and provide an objective comparison with more conventional silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) . This guide will provide not only the "how" but, more importantly, the "why" behind the selection of a derivatization strategy, supported by experimental insights and comparative data.
The Central Role of Derivatization in Kinetic Analysis
The core principle of studying reaction kinetics is to accurately measure the concentration of one or more chemical species over time. When dealing with polar molecules like primary amines, their inherent properties can lead to significant analytical challenges, including poor peak shape and inaccurate quantification in GC analysis.[1] Derivatization addresses these challenges by chemically modifying the analyte to:
-
Increase Volatility: By replacing active hydrogen atoms on the amino group with less polar moieties, the boiling point of the analyte is lowered, making it suitable for GC.[2]
-
Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC inlet and column.[3]
-
Improve Chromatographic Behavior: Derivatization reduces interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation from other components in the reaction mixture.[2]
The choice of derivatizing agent is therefore a critical decision in designing a robust kinetic study, as the derivatization reaction itself must be rapid, quantitative, and reproducible to accurately reflect the composition of the reaction mixture at each time point.
This compound: A Specialized Amine Protecting Reagent
This compound, often referred to as "Stabase," is primarily known as a protecting group for primary amines, particularly aromatic amines.[4][5][6] It reacts with primary amines to form a stable cyclic silyl derivative, a tetramethyldisilylazacyclopentane adduct.[4]
Mechanism of Action
The reaction involves the nucleophilic attack of the primary amine on the silicon atoms of this compound, leading to the displacement of the dimethylamine leaving groups and the formation of a five-membered ring containing the nitrogen atom of the original amine. This reaction is typically carried out under forcing conditions, such as heating at elevated temperatures for several hours in the presence of a catalyst like zinc iodide.[4]
Sources
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound [Protecting Reagent for Aromatic Primary Amines] | Starshinechemical [starshinechemical.com]
- 6. calpaclab.com [calpaclab.com]
Safety Operating Guide
Navigating the Disposal of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane: A Guide for Laboratory Professionals
For the modern researcher, 1,2-Bis[(dimethylamino)dimethylsilyl]ethane is a valuable reagent, notably used for the protection of primary amines and in the synthesis of specialized organosilicon materials.[1][2] However, its utility is matched by its hazardous nature. Classified as a highly flammable liquid and a corrosive material that causes severe skin burns and eye damage, its safe handling and disposal are paramount to ensuring laboratory safety and environmental stewardship.[3] This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this reactive compound, moving beyond generalities to offer actionable protocols for the research environment.
The dual hazards of flammability (Flash Point: 13°C) and corrosivity (causes severe burns) necessitate a multi-faceted approach to its disposal.[3][4] The compound is also highly sensitive to moisture, reacting rapidly with water and other protic solvents.[1] This reactivity is a critical consideration in developing a safe disposal strategy. Simply storing it as waste without stabilization is not ideal, and direct disposal down the drain is strictly prohibited.[5]
This document outlines two primary disposal pathways: in-laboratory neutralization for small residual quantities and professional disposal for bulk amounts. Each step is designed to mitigate risk and ensure compliance with safety regulations.
Part 1: Immediate Safety & Handling
Before any disposal procedure, adherence to strict safety protocols is non-negotiable. The causality behind these measures is rooted in the chemical's known hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the corrosive and flammable properties of this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes that can cause severe eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Prevents skin contact which leads to severe chemical burns.[6] |
| Body Protection | Flame-retardant lab coat and appropriate protective clothing. | Protects against skin exposure and provides a barrier in case of flash fire.[7] |
| Respiratory | Use only in a well-ventilated chemical fume hood. | Avoids inhalation of corrosive and potentially harmful vapors.[8] |
Safe Storage and Handling
Proper storage is crucial to prevent accidental reactions.
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon. The compound is moisture-sensitive and reacts with atmospheric water.[4]
-
Ventilation: Always handle in a chemical fume hood to control vapor exposure.[9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The vapors are highly flammable and can travel to an ignition source and flash back.[10]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.[10]
Part 2: In-Laboratory Neutralization Protocol (For Small Quantities)
For small, residual amounts of this compound (e.g., rinsing of reaction flasks), a carefully controlled in-laboratory quenching (neutralization) procedure is the preferred method. This protocol is based on established methods for safely neutralizing highly reactive organometallic and moisture-sensitive reagents. The core principle is the slow, controlled hydrolysis of the reactive Si-N bonds using a stepwise addition of alcohols with increasing reactivity, followed by water.
Pre-Quenching Setup
Causality: The setup is designed to maintain an inert atmosphere, control temperature, and prevent uncontrolled reactions, which could lead to fire or violent release of energy.
-
Select Glassware: Choose a three-necked round-bottom flask of an appropriate size (at least 10 times the volume of the material to be quenched). Equip it with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet connected to a bubbler.
-
Inert Atmosphere: Assemble the glassware and flush the system thoroughly with an inert gas (nitrogen or argon). This displaces air and moisture, preventing premature or uncontrolled reaction.[11]
-
Cooling: Place the flask in an ice/water bath to maintain a temperature of 0-5°C. The hydrolysis reaction is exothermic, and cooling is essential to control the reaction rate.
-
Dilution: If quenching neat material, dilute it by adding it to an inert, high-boiling point solvent (e.g., heptane or toluene) already in the flask under an inert atmosphere. Dilution helps to dissipate heat and moderate the reaction.
Step-by-Step Quenching Workflow
This workflow is critical for safely deactivating the compound.
Caption: Controlled, stepwise neutralization workflow.
Detailed Protocol:
-
Isopropanol Addition: With vigorous stirring, slowly add isopropanol dropwise from the addition funnel. Isopropanol is a less reactive alcohol that initiates a controlled hydrolysis. Add it at a rate that maintains the temperature below 20°C. Continue until the evolution of gas and heat subsides.
-
Methanol Addition: Once the reaction with isopropanol is complete, slowly add methanol dropwise. Methanol is more reactive and ensures the destruction of any remaining reactive species.
-
Water Addition: After the reaction with methanol ceases, very slowly add water dropwise. This final step completes the hydrolysis. Be extremely cautious as pockets of unreacted material could react violently with water.[12]
-
Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Let it stir for at least one to two hours to ensure the reaction is complete.
-
Neutralization Verification: Check the pH of the aqueous layer. It should be near neutral (pH 6-8). If it is still basic, it can be neutralized with a dilute acid (e.g., 1M HCl), added slowly while cooling.[6]
-
Final Disposal: The resulting mixture, containing silanols, dimethylamine, alcohols, and solvent, should be transferred to a properly labeled hazardous waste container for aqueous chemical waste. Do not pour it down the drain.[13]
Part 3: Spill Management
In the event of a spill, a clear and immediate plan is essential to mitigate the dual corrosive and flammable hazards.
Caption: Decision workflow for spill response.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Vapors and Ignition Sources: If safe to do so, increase ventilation. Remove all sources of ignition.[8]
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, dry lime, or soda ash. Do not use paper towels or other combustible materials.[8]
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for disposal.[6]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.
-
Waste Disposal: Label the container with "Hazardous Waste," the chemical name, and associated hazards, and arrange for pickup by your institution's environmental health and safety (EHS) office.
Part 4: Bulk Waste Disposal & Logistics
For quantities larger than residual amounts, or for the neutralized waste from the quenching protocol, professional disposal is required. This process involves proper containment, labeling, and coordination with your institution's EHS department.
Waste Collection and Storage
-
Container Selection: Use a designated, compatible hazardous waste container. Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.[13]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with the date accumulation started. Hazard pictograms for "Flammable" and "Corrosive" must be present.[13]
-
Segregation: Store the waste container in a designated satellite accumulation area. It must be segregated from incompatible materials, particularly acids and oxidizing agents.[14]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[10]
Arranging for Professional Disposal
Laboratory personnel should never transport hazardous waste themselves.[10]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.
-
Waste Manifest: Your EHS office will handle the creation of the necessary shipping papers, including the EPA Hazardous Waste Manifest (EPA Form 8700-22).[15] This document tracks the waste from the point of generation to its final disposal facility, ensuring a legal and safe chain of custody.
-
Regulatory Compliance: Professional disposal ensures compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations for the transport and disposal of hazardous materials.[15] The material is typically classified under a UN number that reflects its flammable and corrosive properties.[7] Disposal methods may include licensed chemical destruction or controlled incineration with flue gas scrubbing.[6]
By understanding the specific hazards of this compound and implementing these detailed, step-by-step procedures, researchers can ensure the safe and compliant disposal of this valuable but hazardous reagent, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
University of Illinois, Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
-
GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
-
Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]
- Gelest, Inc. (n.d.). Silane Coupling Agents.
-
ResearchGate. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]
-
PMC - NIH. (n.d.). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]
- Seven Chongqing Chemdad Co. (n.d.). This compound.
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Starshinechemical. (n.d.). This compound [Protecting Reagent for Aromatic Primary Amines]. Retrieved from [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
-
Semantic Scholar. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]
-
eCFR. (n.d.). 49 CFR Part 172 Subpart C -- Shipping Papers. Retrieved from [Link]
-
EPA NEPS. (n.d.). US DOT Hazardous Materials Regulations As They Apply To The US EPA Hazardous Waste Regulations. Retrieved from [Link]
- EPA. (n.d.). Packing, Marking, Labeling and Shipping Environmental and Waste Samples.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
RSC Publishing. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis((dimethylamino)dimethylsilyl)ethane. Retrieved from [Link]
-
ResearchGate. (2025, August 9). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]
-
University of Wisconsin–Madison, BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 7). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrolysis and silanization of the hydrosilicon surface of freshly prepared porous silicon by an amine catalytic reaction. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP0383566B1 - Process for preparing organic silicon compounds.
- Gelest, Inc. (n.d.). Silane Coupling Agents.
-
ResearchGate. (2025, August 7). How To Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica. Retrieved from [Link]
- Google Patents. (n.d.). US6013821A - Removal of silylated compounds from solvent and gas waste streams.
-
ChemWhat. (n.d.). This compound CAS#: 91166-50-6. Retrieved from [Link]
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [Protecting Reagent for Aromatic Primary Amines] | Starshinechemical [starshinechemical.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 6. bridgeslab.sph.umich.edu [bridgeslab.sph.umich.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. epfl.ch [epfl.ch]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. epfl.ch [epfl.ch]
- 12. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 13. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
- 14. eCFR :: 49 CFR Part 172 Subpart C -- Shipping Papers [ecfr.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Essential Safety and Handling Guide for 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
A Senior Application Scientist's Procedural Guide to Personal Protective Equipment, Operations, and Disposal
As researchers and developers, our work with highly specialized reagents like this compound is foundational to innovation. This organosilicon compound is invaluable as a protecting reagent for aromatic primary amines and an intermediate in advanced materials synthesis.[1][2] However, its utility is matched by its significant hazardous properties. This guide moves beyond a simple checklist to provide a comprehensive operational framework, grounded in scientific principles, to ensure your safety and the integrity of your work. The protocols outlined here are designed to be a self-validating system of safety, explaining not just what to do, but why each step is critical.
Hazard Profile: Understanding the Inherent Risks
This compound (CAS: 91166-50-6) is a reactive chemical that demands rigorous safety protocols. Its hazardous nature is twofold, stemming from its high flammability and severe corrosivity.[3][4] Understanding the causality behind these hazards is the first step in mitigating them.
-
Severe Corrosivity: The compound causes severe skin burns and eye damage upon contact.[3][5] This is characteristic of silyl amines which can react with moisture, including ambient humidity or moisture on skin and mucous membranes, potentially hydrolyzing to form corrosive byproducts.
-
High Flammability: With a flash point of just 13°C (55.4°F), this liquid is highly flammable. Vapors can form explosive mixtures with air at ambient temperatures and, being heavier than air, can travel along surfaces to a distant ignition source and flash back.[6][7]
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor.[4] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[4] |
| Signal Word | N/A | Danger [4] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a suggestion but a mandatory control measure. Each component is chosen to counteract a specific, identified hazard of this compound.
| Protection Type | Recommended Equipment | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles (ANSI Z87.1 compliant) worn with a full-face shield.[8][9] | Primary Mandate: Protects against severe and irreversible eye damage from splashes.[5] The face shield provides a secondary barrier against splashes to the entire face, a critical addition when handling corrosive materials. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[10][11] | Primary Mandate: Prevents direct skin contact, absorption, and severe chemical burns.[10] It is crucial to inspect gloves for any signs of degradation before each use and to change them immediately if contact with the chemical is suspected. |
| Body Protection | Flame-retardant, anti-static lab coat or a chemical-resistant suit.[5] | Primary Mandate: Protects skin from accidental spills and splashes.[11] Flame-retardant properties are essential due to the high flammability of the chemical, while anti-static features help prevent the buildup of static electricity, a potential ignition source.[5] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges (Type ABEK recommended).[7] | Conditional Mandate: Required when handling outside of a certified chemical fume hood or if there is a risk of exceeding exposure limits.[8][10] This protects against inhalation of corrosive and potentially toxic vapors.[6] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling is a deliberate, procedural sequence. The following workflows are designed to minimize risk at every stage of the operation.
Workspace Preparation
-
Ventilation: All handling must occur inside a certified chemical fume hood to control vapor exposure.[7][12]
-
Ignition Source Removal: Eliminate all potential ignition sources (hot plates, open flames, electrical equipment) from the immediate area.[5][12]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a Class B (dry chemical, CO2) fire extinguisher are unobstructed and within immediate access.[6][7]
-
Grounding: Ensure all containers and transfer equipment are properly grounded and bonded to prevent the buildup of static electricity.[4][5]
PPE Donning and Doffing Workflows
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning PPE before handling.
Caption: Safe sequence for removing PPE to avoid contamination.
Emergency Response and Decontamination
Preparedness is paramount. All personnel must be trained on these procedures before handling the chemical.
Spill Response Workflow
In the event of a spill, a calm and methodical response is essential.
Caption: Step-by-step workflow for managing a chemical spill.
Exposure and First Aid
Immediate and correct first aid can significantly reduce the severity of an injury. Medical attention is always required following exposure.[4]
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[5][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15-20 minutes, holding eyelids open.[5][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [4][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |
Disposal Plan: Managing Hazardous Waste
Due to its reactivity and hazardous characteristics, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: This chemical waste must be kept in a dedicated, closed container.[5] Never mix with other chemical wastes, particularly acids, oxidizing agents, or aqueous solutions, to prevent violent reactions.[10][14]
-
Containerization and Labeling: Use only compatible, tightly sealed containers. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and clear hazard pictograms for "Corrosive" and "Flammable."[14]
-
Disposal Pathway: All waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[4][15] Do not attempt to neutralize or dispose of this chemical down the drain.[14]
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.
References
-
Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. [Link]
-
ChemWhat. This compound CAS#: 91166-50-6. [Link]
-
New Jersey Department of Health. Hazard Summary: 1,2-Bis(Dimethylamino)Ethane. [Link]
-
PubChem, National Center for Biotechnology Information. 1,2-Bis((dimethylamino)dimethylsilyl)ethane. [Link]
-
Material Safety Data Sheet. (2006, June 4). TEMED. [Link]
-
U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. [Link]
-
Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
- Google Patents.
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
University of Wisconsin–Madison, BME Shared Labs. Chapter 7 Chemical Disposal Procedures. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 91166-50-6 [chemicalbook.com]
- 3. 1,2-Bis((dimethylamino)dimethylsilyl)ethane | C10H28N2Si2 | CID 4187062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. uwwapps.uww.edu [uwwapps.uww.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.be [fishersci.be]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
